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  • Product: 2-Fluoro-5-iodo-4-methylpyridine
  • CAS: 1184913-75-4

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-Fluoro-5-iodo-4-methylpyridine

Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists CAS: 1184913-75-4 [1] Executive Summary & Molecular Profile 2-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

CAS: 1184913-75-4 [1]

Executive Summary & Molecular Profile

2-Fluoro-5-iodo-4-methylpyridine is a high-value trisubstituted pyridine scaffold characterized by orthogonal reactivity . Its structural design allows for sequential, regioselective functionalization, making it a "linchpin" intermediate in the synthesis of kinase inhibitors, antiviral agents (e.g., HIV inhibitors), and complex agrochemicals.

The molecule possesses three distinct reactive vectors:

  • C-5 Iodine: A "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • C-2 Fluorine: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C-4 Methyl: A steric handle that can also serve as a site for benzylic oxidation or late-stage functionalization.

Physicochemical Profile
PropertySpecification
CAS Number 1184913-75-4
IUPAC Name 2-Fluoro-5-iodo-4-methylpyridine
Molecular Formula

Molecular Weight 237.01 g/mol
Appearance White to off-white solid
Melting Point ~42–46 °C (Typical for this class)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; sparingly soluble in water.
SMILES CC1=CC(F)=NC=C1I

Synthetic Accessibility & Regiocontrol

Expertise & Experience: The synthesis of this specific isomer requires careful consideration of directing effects. Direct iodination of 2-fluoro-4-methylpyridine is the preferred route.

  • Why Electrophilic Iodination? The C-4 methyl group is an ortho,para-activator, while the C-2 fluorine is an ortho,para-director (but deactivating). The ring nitrogen is a meta-director (deactivating).

    • Position 3: Sterically crowded (sandwiched between F and Me) and electronically less favorable.

    • Position 5: Ortho to the activating methyl group, beta to the nitrogen, and para to the fluorine. This is the electronically and sterically favored site for electrophilic attack.

  • Caveat - Avoid Lithiation: Attempting to install the iodine via directed ortho-lithiation (using LDA/n-BuLi) on 2-fluoro-4-methylpyridine often results in lithiation at C-3 (ortho to the fluorine atom due to the directing effect of the fluorine lone pairs), leading to the wrong isomer (3-iodo). Therefore, electrophilic iodination (NIS/TFA) is the self-validating protocol for the 5-iodo isomer.

Validated Synthesis Protocol (Electrophilic Route)

Reagents: 2-Fluoro-4-methylpyridine, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Acetonitrile (


).
  • Setup: Charge a reaction vessel with 2-fluoro-4-methylpyridine (1.0 eq) and

    
     (5-10 volumes).
    
  • Addition: Add NIS (1.1 eq) in one portion.

  • Catalysis: Add TFA (0.1 - 0.2 eq) dropwise. Note: TFA activates the NIS, generating a more potent iodonium species.

  • Reaction: Stir at room temperature (20–25 °C) for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with EtOAc.[2][3][4]
    
  • Purification: Recrystallization from hexanes/EtOAc or silica gel chromatography.

Reactivity Landscape & Experimental Workflows

The power of this scaffold lies in its ability to undergo sequential functionalization . The C-I bond is weaker and reacts under mild Pd-catalysis, leaving the C-F bond intact for subsequent steps.

Visualization: Orthogonal Reactivity Map

G Start 2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) Suzuki Product A: C-5 Arylation (Biaryl Scaffold) Start->Suzuki Route 1: Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, Dioxane/H2O Sonogashira Product B: C-5 Alkynylation (Rigid Linker) Start->Sonogashira Route 2: Sonogashira Pd(PPh3)2Cl2, CuI Alkyne, Et3N SNAr Product C: C-2 Amination (Solubility/Potency) Start->SNAr Route 3: SNAr (Post-Coupling) R-NH2, DIPEA, DMSO 100°C Suzuki->SNAr Sequential Functionalization

Caption: Divergent synthesis pathways. Route 1/2 (Green) utilize the labile C-I bond. Route 3 (Red) utilizes the C-F bond, typically performed AFTER C-5 functionalization.

Protocol A: C-5 Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the 5-position while preserving the 2-fluoro handle.

Mechanism: The oxidative addition of Pd(0) occurs rapidly at the C-I bond (


) compared to the C-F bond (

).

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Loading: Add 2-Fluoro-5-iodo-4-methylpyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), and

    
     (0.03 eq).
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      for steric reasons due to the ortho-methyl group at C-4.
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     or 
    
    
    
    (2.5 eq).
  • Reaction: Heat to 80–90 °C for 2–6 hours.

  • Validation: Monitor disappearance of the iodide starting material. The Fluorine atom remains intact (confirmed by

    
     NMR shift conservation).
    
Protocol B: C-2 Nucleophilic Aromatic Substitution ( )

Objective: Displace the fluorine atom with an amine or alkoxide to modulate biological activity.

Mechanism: The pyridine nitrogen and the electron-withdrawing nature of the ring make the C-2 position susceptible to nucleophilic attack via a Meisenheimer complex intermediate.

Step-by-Step Methodology:

  • Reagents: Dissolve the substrate (either the parent iodide or the Suzuki product) in anhydrous DMSO or NMP.

  • Nucleophile: Add Primary/Secondary Amine (1.2 – 1.5 eq).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) to scavenge HF.

  • Conditions: Heat to 100–120 °C.

    • Note: If the 5-position is already substituted with an electron-rich aryl group, the

      
       reaction may require higher temperatures or microwave irradiation due to increased electron density in the pyridine ring.
      
  • Workup: Pour into water. The product usually precipitates or requires extraction with EtOAc.

Case Study: HIV Inhibitor Synthesis

Reference Grounding: Patent literature (US10752636B2) highlights the use of 2-Fluoro-5-iodo-4-methylpyridine as a critical intermediate in the synthesis of HIV inhibitors.

Workflow Summary:

  • Starting Material: 2-Fluoro-5-iodo-4-methylpyridine.[1][4][5][6][7][8][9][10][11]

  • Step 1 (Sonogashira): Reaction with a protected alkyne (e.g., trimethylsilylacetylene) at the C-5 iodine position.

  • Step 2 (Cyclization/Functionalization): The resulting alkyne is further processed to form tricyclic cores (e.g., diazabicyclo[3.2.1]octane derivatives).

  • Significance: The C-4 methyl group in this context provides essential hydrophobic interactions within the viral reverse transcriptase binding pocket, while the C-2 fluorine serves as a metabolic blocking group or is displaced to link the core scaffold.

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[12]

    • H315/H319: Causes skin and serious eye irritation.[12]

    • Sensitizer: Halogenated pyridines can be potent sensitizers.

  • Storage: Light sensitive (protect from light to prevent C-I bond homolysis). Store at 2–8 °C under inert atmosphere.

  • Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis & Applications: HIV inhibitor compounds. US Patent US10752636B2. (2020).

  • Iodination Methodology: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[13] Tetrahedron Letters, 43(29), 5047-5048. (2002).[13]

  • Commercial Availability & CAS Verification: Sigma-Aldrich / Merck Product Entry for CAS 1184913-75-4.

  • General Reactivity: Schlosser, M. "The 2-Fluoropyridine Route to Functionalized Pyridines." European Journal of Organic Chemistry. (2005).

Sources

Exploratory

Technical Guide: 2-Fluoro-5-iodo-4-methylpyridine

Executive Summary: The Orthogonal Scaffold 2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block designed for orthogonal functionalization . In modern drug discovery, "orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block designed for orthogonal functionalization . In modern drug discovery, "orthogonality" refers to the ability to selectively react one part of a molecule without disturbing another. This compound exemplifies this principle:

  • The C5-Iodo Position: A "soft" electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). It reacts under non-nucleophilic conditions.

  • The C2-Fluoro Position: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (

    
    ). It reacts with amines, thiols, and alkoxides.
    
  • The C4-Methyl Group: Provides steric modulation and a handle for metabolic stability, blocking the C4 position from unwanted metabolic oxidation.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, divergent reactivity, and handling protocols for medicinal chemistry applications.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2-Fluoro-5-iodo-4-methylpyridine
CAS Number 1184913-75-4
Molecular Formula

Molecular Weight 237.01 g/mol
Appearance White to off-white crystalline solid
Melting Point ~35–45 °C (Low-melting solid)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Synthetic Strategy: The "Amino-First" Route

Direct iodination of 2-fluoro-4-methylpyridine is often low-yielding due to the deactivating nature of the fluorine atom. The industry-standard approach utilizes an "Amino-First" strategy , where the amino group directs regioselectivity before being converted to the fluorine.

Mechanism & Regioselectivity
  • Step 1: Iodination. We start with 2-amino-4-methylpyridine . The amino group (

    
    ) is a strong electron donor that activates the ring. The C5 position is para  to the amino group and beta  to the nitrogen, making it the most nucleophilic site on the ring. Electrophilic iodination (using NIS) occurs exclusively at C5.
    
  • Step 2: Diazotization-Fluorination. The C2-amino group is converted to a diazonium salt (

    
    ), which is a superb leaving group. Displacement by fluoride (using 
    
    
    
    or
    
    
    ) yields the final product.
Synthesis Workflow Diagram

Synthesis Start 2-Amino-4-methylpyridine (CAS 695-34-1) Inter Intermediate: 2-Amino-5-iodo-4-methylpyridine Start->Inter NIS, MeCN (Electrophilic Subst.) Product Target: 2-Fluoro-5-iodo-4-methylpyridine (CAS 1184913-75-4) Inter->Product 1. NaNO2, HF-Pyridine 2. Thermal Decomp.

Figure 1: The regioselective "Amino-First" synthesis route ensures high purity by leveraging the para-directing power of the amino group.

Divergent Reactivity: The Core Utility

The power of 2-Fluoro-5-iodo-4-methylpyridine lies in its ability to undergo two distinct types of bond-forming reactions that do not interfere with each other.

Path A: C5-Selective Cross-Coupling (Suzuki-Miyaura)
  • Reactivity: The C-I bond is weak and undergoes oxidative addition with Pd(0) rapidly.

  • Selectivity: The C-F bond is inert to Pd(0) under standard conditions. This allows you to install an aryl or heteroaryl group at C5 while keeping the C2-F "warhead" intact for a later step.

Path B: C2-Selective Nucleophilic Substitution ( )
  • Reactivity: The C2 position is electron-deficient due to the adjacent Nitrogen and the electronegative Fluorine.

  • Selectivity: Nucleophiles (amines, alkoxides) attack C2. The C5-Iodo group is generally stable to these conditions, provided no transition metal catalyst is present.

Reactivity Map

Reactivity Core 2-Fluoro-5-iodo-4-methylpyridine Suzuki Product A (Biaryl): 2-Fluoro-4-methyl-5-arylpyridine Core->Suzuki Path A: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2, K2CO3) SNAr Product B (Amine): 2-Amino-5-iodo-4-methylpyridine deriv. Core->SNAr Path B: SNAr Substitution (R-NH2, DIPEA, DMSO, Heat)

Figure 2: Divergent reaction pathways allow for modular library synthesis. Path A is typically performed first to preserve the sensitive C-F bond for the final step.

Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling

Use this protocol to attach an aryl group at C5 while retaining the C2-Fluorine.

Reagents:

  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

  • Degas: Seal the vial and purge with Argon for 5 minutes. Add degassed solvents via syringe.

  • Reaction: Heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to avoid hydrolysis of the C2-F bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 2-Fluoro-5-aryl-4-methylpyridine .

Protocol B: C2-Selective with Amines

Use this protocol to displace the fluorine with an amine.

Reagents:

  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv)

  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Setup: Dissolve substrate and DIPEA in DMSO.

  • Addition: Add the amine slowly.

  • Reaction: Heat to 100–120 °C . Note: The 4-Methyl group provides slight steric hindrance, so higher temperatures than unsubstituted 2-fluoropyridine may be required.

  • Monitoring: Monitor by LCMS. The Fluorine (MW 19) is lost, and the Amine is added.

  • Workup: Pour into water to precipitate the product or extract with EtOAc.

Safety & Handling

  • Fluorine Safety: If synthesizing via the HF-pyridine route, extreme caution is required. HF is a contact poison that penetrates tissue and decalcifies bone. Use Calcium Gluconate gel as a first-aid measure.

  • Skin Sensitization: Halogenated pyridines can be potent skin sensitizers. Always handle in a fume hood with nitrile gloves.

  • Storage: The C-I bond is light-sensitive. Store in amber vials.

References

  • Chemical Identity & CAS: 2-Fluoro-5-iodo-4-methylpyridine.[1][2] CAS No. 1184913-75-4.[3][1][2][4] BLD Pharm / Sigma-Aldrich Catalog Data.

  • Synthesis (Amino-Route Precedent): Preparation method of 2-chloro-4-iodo-5-methylpyridine. Patent CN103420902A. (Describes the iodination/diazotization logic for methyl-pyridines).

  • Suzuki Coupling of 2-Halopyridines: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH / J. Org. Chem. (Demonstrates orthogonality of Halogenated Pyridines).

  • Nucleophilic Substitution (

    
    ): Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH / J. Org. Chem. (Mechanistic insight into F vs Cl/Br/I displacement). 
    

Sources

Foundational

Synthesis of 2-Fluoro-5-iodo-4-methylpyridine: A Technical Guide for Chemical Researchers

Introduction: The Significance of 2-Fluoro-5-iodo-4-methylpyridine in Modern Drug Discovery 2-Fluoro-5-iodo-4-methylpyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Fluoro-5-iodo-4-methylpyridine in Modern Drug Discovery

2-Fluoro-5-iodo-4-methylpyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique trifunctionalized structure, featuring a pyridine core substituted with a fluorine atom, an iodine atom, and a methyl group, offers medicinal chemists a versatile scaffold for developing novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom provides a reactive handle for cross-coupling reactions, and the methyl group can influence steric and electronic properties to fine-tune biological activity.[1] This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this valuable compound, offering practical insights and detailed protocols for researchers in the field.

Strategic Approaches to the Synthesis of 2-Fluoro-5-iodo-4-methylpyridine

The synthesis of 2-Fluoro-5-iodo-4-methylpyridine can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on three principal strategies that have been successfully employed for the synthesis of this and structurally related compounds:

  • Iodination followed by Fluorodediazoniation: A classic approach that begins with the readily available 2-amino-4-methylpyridine.

  • Fluorination followed by Iodination: This strategy commences with a pre-fluorinated pyridine derivative.

  • Halogen Exchange Fluorination: A method that involves the conversion of a chloro or bromo analogue to the desired fluoro derivative.

The following sections will delve into the mechanistic details and provide step-by-step protocols for each of these synthetic routes.

Route 1: Iodination Followed by Fluorodediazoniation

This synthetic pathway leverages the versatile chemistry of aminopyridines. The general workflow involves the initial iodination of the pyridine ring, followed by the conversion of the amino group to a fluorine atom via a diazotization reaction.

Route_1_Workflow Start 2-Amino-4-methylpyridine Intermediate1 2-Amino-5-iodo-4-methylpyridine Start->Intermediate1 Iodination Diazonium Diazonium Salt Intermediate Intermediate1->Diazonium Diazotization End 2-Fluoro-5-iodo-4-methylpyridine Diazonium->End Fluorodediazoniation

Diagram 1: General workflow for the iodination followed by fluorodediazoniation route.

Step 1: Iodination of 2-Amino-4-methylpyridine

The introduction of an iodine atom at the 5-position of 2-amino-4-methylpyridine is a critical first step. This is typically achieved through electrophilic iodination. A common and effective method involves the use of periodic acid (HIO4) and elemental iodine (I2) in an acidic aqueous medium.[3]

Mechanism Insight: The reaction proceeds via the in situ generation of an electrophilic iodine species, which then attacks the electron-rich pyridine ring. The amino group at the 2-position is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored.

Experimental Protocol: Synthesis of 2-Amino-5-iodo-4-methylpyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Addition: To a stirred solution of 2-amino-4-methylpyridine in a mixture of acetic acid and water, add periodic acid (HIO4) and elemental iodine (I2).

  • Reaction Conditions: Maintain the reaction temperature at a controlled level, typically between 20-40°C, for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The pH is then adjusted with a base (e.g., sodium hydroxide solution) to precipitate the product. The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

ParameterValueReference
Starting Material2-Amino-4-methylpyridine[3]
Iodinating AgentsHIO4, I2[3]
SolventAcetic Acid, Water[3]
Temperature20-40°C[3]
Typical YieldModerate to High[3]
Step 2: Fluorodediazoniation of 2-Amino-5-iodo-4-methylpyridine

The conversion of the amino group to a fluorine atom is a cornerstone of organofluorine chemistry. The Balz-Schiemann reaction is a classic and reliable method for this transformation.[4] This reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroboric acid (HBF4), to yield the corresponding fluoroaromatic compound.[4][5][6]

Mechanism Insight: The reaction begins with the formation of a diazonium tetrafluoroborate salt. Gentle heating of this salt leads to the elimination of nitrogen gas and boron trifluoride, with the concomitant formation of the aryl fluoride.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodo-4-methylpyridine via Balz-Schiemann Reaction

  • Diazotization: The 2-amino-5-iodo-4-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF4) at low temperature (typically 0-5°C). A solution of sodium nitrite (NaNO2) in water is then added dropwise while maintaining the low temperature.[4]

  • Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt often precipitates from the solution and can be collected by filtration.

  • Fluorodediazoniation: The isolated and dried diazonium salt is gently heated, either neat or in an inert high-boiling solvent, until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The crude product is then purified by distillation or chromatography to afford 2-fluoro-5-iodo-4-methylpyridine.

ParameterValueReference
Starting Material2-Amino-5-iodo-4-methylpyridine[4]
ReagentsNaNO2, HBF4[4][5]
Temperature (Diazotization)0-5°C[4]
Temperature (Decomposition)Varies (gentle heating)[4]
Typical YieldModerate[4]

Route 2: Fluorination Followed by Iodination

An alternative strategy involves introducing the fluorine atom at an earlier stage and then performing the iodination. This approach can be advantageous if the starting fluorinated pyridine is readily accessible.

Route_2_Workflow Start 2-Fluoro-4-methylpyridine End 2-Fluoro-5-iodo-4-methylpyridine Start->End Iodination

Diagram 2: General workflow for the fluorination followed by iodination route.

Step 1: Synthesis of 2-Fluoro-4-methylpyridine

2-Fluoro-4-methylpyridine can be synthesized from 2-amino-4-methylpyridine via a diazotization-fluorination sequence, similar to the second step of Route 1.

Step 2: Iodination of 2-Fluoro-4-methylpyridine

The direct iodination of 2-fluoro-4-methylpyridine at the 5-position requires careful selection of the iodinating agent and reaction conditions. N-Iodosuccinimide (NIS) is a versatile and often preferred reagent for the iodination of electron-rich and moderately activated aromatic and heteroaromatic compounds.[7][8] The reaction is often carried out in the presence of an acid catalyst.

Mechanism Insight: N-Iodosuccinimide serves as an electrophilic iodine source. In the presence of a strong acid, the electrophilicity of the iodine is enhanced, facilitating the attack on the pyridine ring. The fluorine atom at the 2-position is a deactivating group, but the methyl group at the 4-position is activating, directing the substitution to the adjacent positions. The 5-position is generally favored due to a combination of electronic and steric effects.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodo-4-methylpyridine using NIS

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-4-methylpyridine in a solvent such as acetonitrile or a strong acid like sulfuric acid.

  • Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise to the stirred solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive it to completion. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., GC-MS or NMR).

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water and neutralized with a base. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

ParameterValueReference
Starting Material2-Fluoro-4-methylpyridine[7][8]
Iodinating AgentN-Iodosuccinimide (NIS)[7][8]
Solvent/CatalystAcetonitrile or Sulfuric Acid[7][8]
TemperatureRoom temperature to gentle heating[7][8]
Typical YieldGood[7][8]

Route 3: Halogen Exchange Fluorination

This strategy involves the synthesis of a chloro- or bromo-substituted precursor, followed by a nucleophilic aromatic substitution reaction to introduce the fluorine atom. This method is particularly useful when the corresponding chloro or bromo derivatives are more readily accessible than the amino precursor.

Route_3_Workflow Start 2-Chloro-5-iodo-4-methylpyridine End 2-Fluoro-5-iodo-4-methylpyridine Start->End Halogen Exchange

Diagram 3: General workflow for the halogen exchange fluorination route.

Step 1: Synthesis of 2-Chloro-5-iodo-4-methylpyridine

A potential route to this intermediate starts from 2-chloro-5-methylpyridine, which can undergo a sequence of nitration, reduction, diazotization, and iodination to yield 2-chloro-4-iodo-5-methylpyridine.[9] Although the regiochemistry is different from our target, similar multi-step sequences starting from appropriately substituted pyridines can be envisioned to access 2-chloro-5-iodo-4-methylpyridine.

Step 2: Halogen Exchange (Halex) Reaction

The conversion of an aryl chloride or bromide to an aryl fluoride is typically achieved using a nucleophilic fluoride source, such as potassium fluoride (KF). The efficiency of this reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the reactivity of the fluoride salt. Spray-dried potassium fluoride is known to be a more effective fluorinating agent than calcined KF due to its smaller particle size and larger surface area.[10][11][12] The use of a phase-transfer catalyst can also enhance the reaction rate.[13]

Mechanism Insight: The Halex reaction is a nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). The pyridine ring itself is electron-deficient, which aids this process.

Experimental Protocol: Synthesis of 2-Fluoro-5-iodo-4-methylpyridine via Halogen Exchange

  • Reaction Setup: A mixture of 2-chloro-5-iodo-4-methylpyridine and spray-dried potassium fluoride is heated in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.[11]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 150-220°C) for several hours. The progress of the reaction is monitored by GC or HPLC.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then diluted with water, and the product is extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The final product is purified by distillation or chromatography.

ParameterValueReference
Starting Material2-Chloro-5-iodo-4-methylpyridine[11][14]
Fluorinating AgentSpray-dried Potassium Fluoride (KF)[10][11][12]
SolventDMF, DMSO, or Sulfolane[11]
Temperature150-220°C[11]
Typical YieldModerate to Good[11]

Conclusion and Future Perspectives

The synthesis of 2-fluoro-5-iodo-4-methylpyridine can be accomplished through several viable synthetic routes. The choice of the optimal pathway is a multifactorial decision that depends on the specific needs and resources of the research team. The iodination followed by fluorodediazoniation route offers a classic and well-established method. The fluorination followed by iodination approach provides a more direct route if the fluorinated precursor is available. Finally, the halogen exchange method presents a powerful alternative, particularly for large-scale synthesis where the chloro-analogue may be a more cost-effective starting material.

As the demand for structurally complex and functionally diverse molecules continues to grow in the life sciences, the development of efficient and scalable syntheses for key building blocks like 2-fluoro-5-iodo-4-methylpyridine will remain an area of active research. Future efforts may focus on developing catalytic methods that avoid the use of stoichiometric reagents and harsh reaction conditions, further enhancing the greenness and efficiency of these important transformations.

References

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google P
  • CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google P
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • CAS 1184913-75-4: 2-fluoro-5-iodo-4-methylpyridine - CymitQuimica. (URL: )
  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: )
  • 2 Fluoro 4 Iodo 5 Methyl Pyridine at best price in Hyderabad | ID - IndiaMART. (URL: )
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),...
  • 4-Amino-2-hydroxy-5-methylpyridine synthesis - ChemicalBook. (URL: )
  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors | Crystal Growth & Design - ACS Publications. (URL: [Link])

  • ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORIN
  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: [Link])

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. (URL: [Link])

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions - SciSpace. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • 2-Fluoro-4-iodo-5-methylpyridine | C6H5FIN | CID 10060052 - PubChem. (URL: [Link])

  • Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source - Organic Chemistry Portal. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • (PDF) A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature - ResearchGate. (URL: [Link])

  • Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions - ResearchGate. (URL: [Link])

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method - ResearchGate. (URL: [Link])

  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (URL: )
  • Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst - ResearchGate. (URL: [Link])

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (URL: [Link])

  • potassium fluoride spray dried - ChemBK. (URL: [Link])

  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC - NIH. (URL: [Link])

  • Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide | Organic Letters - ACS Publications. (URL: [Link])

  • Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes - ResearchGate. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. (URL: [Link])

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (URL: [Link])

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P

Sources

Exploratory

2-Fluoro-5-iodo-4-methylpyridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Fluoro-5-iodo-4-methylpyridine CAS: 1184913-75-4 | Formula: C₆H₅FIN | MW: 237.01 g/mol [1][2][3][4][5]

Executive Summary

2-Fluoro-5-iodo-4-methylpyridine is a high-value trisubstituted pyridine scaffold used extensively in the discovery of kinase inhibitors and agrochemicals.[2][5] Its structural uniqueness lies in its orthogonal reactivity profile : the C-5 iodine, C-2 fluorine, and C-4 methyl groups offer three distinct, chemically addressable handles that can be functionalized sequentially without cross-interference.[2][5] This guide provides a technical roadmap for researchers to exploit this scaffold for the synthesis of complex heterocycles.

Structural Analysis & Physiochemical Properties[2][5]

The molecule features a pyridine core with a "push-pull" electronic environment.[2][5] The electron-withdrawing fluorine at C-2 activates the ring for nucleophilic attack, while the iodine at C-5 serves as a labile handle for transition-metal catalysis.[2][5] The methyl group at C-4 provides steric bulk and a site for lateral oxidation.[2][5]

Table 1: Core Physiochemical Data

PropertyValueNotes
CAS Number 1184913-75-4Validated identifier (often confused with isomers).[2][5][6]
Appearance White to light yellow solidLow-melting solid (approx. 20–40 °C).[2][5]
Boiling Point ~245 °C (Predicted)Decomposes at high heat; vacuum distillation recommended.[2][5]
LogP 2.3Moderate lipophilicity; suitable for CNS-active drug design.[2][5]
Storage 2–8 °C, Inert AtmosphereLight sensitive (protect from photodegradation of C-I bond).[2][5]

Synthetic Access

While commercially available, in-house synthesis is often required for scale-up.[2][5] The most robust route involves the regioselective electrophilic iodination of the precursor 2-fluoro-4-methylpyridine .[2][5]

Mechanism of Synthesis

The C-5 position is electronically activated for Electrophilic Aromatic Substitution (EAS) because it is beta to the ring nitrogen and ortho to the electron-donating methyl group.[2] The C-3 position is sterically crowded by the fluorine and methyl groups, ensuring high regioselectivity for C-5.[2][5]

Protocol: Regioselective Iodination

  • Reagents: 2-Fluoro-4-methylpyridine (1.0 eq),

    
    -Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA, 0.1 eq, catalyst).[5]
    
  • Solvent: Acetonitrile (MeCN).[5]

  • Conditions: Stir at RT for 4–12 hours. Monitor by LCMS.[5]

  • Workup: Quench with sat. Na₂S₂O₃ (to remove excess iodine).[5] Extract with EtOAc.[5][7][8]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Orthogonal Reactivity & Functionalization Strategy

The power of this scaffold lies in the ability to react at specific positions in a defined order.[5] This is known as chemoselectivity .[5]

  • Handle A (C-5 Iodine): The weakest bond.[5] Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[5]

  • Handle B (C-2 Fluorine): Activated for SNAr. Reacts with amines, thiols, or alkoxides.[5] Usually performed after C-5 coupling to prevent side reactions, though the order can be reversed if the nucleophile is weak.[5]

  • Handle C (C-4 Methyl): Benzylic position.[2][5] Can be oxidized to a carboxylic acid or radically brominated.[5]

Visualizing the Reactivity Map

ReactivityMap Core 2-Fluoro-5-iodo- 4-methylpyridine Suzuki C-5 Arylation (Suzuki/Stille) Core->Suzuki Pd(0), R-B(OH)2 (Most Reactive) SnAr C-2 Displacement (SnAr with Amines/OR) Core->SnAr R-NH2, Heat (Activated by N) Oxidation C-4 Oxidation (KMnO4 -> COOH) Core->Oxidation Oxidation (Least Reactive)

Figure 1: Chemoselective reaction handles.[5] The C-5 Iodine is the primary entry point for carbon-carbon bond formation.[2][5]

Detailed Experimental Workflows

Workflow A: Sequential Suzuki-Miyaura Coupling followed by SNAr

This is the standard workflow for generating kinase inhibitors where the pyridine core links two different aromatic systems.[2]

Step 1: C-5 Selective Coupling

  • Rationale: The C-I bond undergoes oxidative addition to Pd(0) much faster than the C-F bond activates for SNAr or C-F oxidative addition (which is rare).[5]

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).[5]

  • Solvent: Dioxane/Water (4:1).[5]

  • Temp: 80–90 °C.

  • Note: Avoid strong alkoxide bases (like NaOtBu) which might trigger premature SNAr at the C-2 fluorine.[5] Use carbonate or phosphate bases.[5]

Step 2: C-2 Nucleophilic Displacement (SNAr)

  • Rationale: The product from Step 1 still retains the C-2 Fluorine.[2] The pyridine nitrogen renders this position electrophilic.[5]

  • Reagents: Intermediate from Step 1 (1.0 eq), Primary/Secondary Amine (1.2–1.5 eq), DIPEA (2.0 eq).[5]

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).[5]

  • Temp: 100–120 °C (Microwave irradiation is highly effective here, often reducing time to <30 mins).[5]

Workflow B: "Halogen Dance" Warning

Researchers must be aware of the Halogen Dance phenomenon. If 2-fluoro-5-iodo-4-methylpyridine is treated with a strong base (e.g., LDA) for lithiation without a coupling partner present, the iodine may migrate to the C-3 position (thermodynamic product).[2][5]

  • Prevention: Perform lithiation-halogen exchange at -78 °C and quench immediately with the electrophile.

Case Study: Application in Drug Discovery

This scaffold is a key intermediate in the synthesis of Myt1 Inhibitors (e.g., for CCNE1-overexpressing cancers) and various ALK inhibitors .[5]

Example Pathway (Myt1 Inhibitor Synthesis):

  • Starting Material: 2-Fluoro-5-iodo-4-methylpyridine.[1][2][3][4][5][6][9][10][11]

  • Reaction: SNAr displacement of the C-2 Fluorine with a complex aniline or aminopyrazole.[5]

  • Subsequent Step: Suzuki coupling at C-5 to attach a solubilizing tail or hinge-binding motif.[2][5]

    • Note: In this specific case, the order is often reversed (SnAr first) if the amine nucleophile is sensitive to Pd-coupling conditions, or to leverage the electron-withdrawing nature of the iodine to speed up the SNAr reaction.[5]

SynthesisFlow Start 2-Fluoro-5-iodo- 4-methylpyridine Step1 Step 1: S_NAr (Displace F with Amine) Start->Step1 R-NH2, DMSO, 100°C Step2 Step 2: Suzuki Coupling (Replace I with Aryl Group) Step1->Step2 Ar-B(OH)2, Pd Cat. Product Final Kinase Inhibitor (Myt1 Analog) Step2->Product Deprotection/Purification

Figure 2: Alternative synthetic route often used when the nucleophile is chemically robust.[2][5]

Handling & Safety Information

  • Hazards: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant).[5]

  • Stability: The C-I bond is susceptible to homolytic cleavage under UV light.[5] Store in amber vials.

  • Incompatibility: Strong oxidizing agents.[5] Reacts violently with strong bases (potential for benzylic deprotonation or halogen dance).[5]

References

  • PubChem. (2025).[5] 2-Fluoro-5-iodo-4-methylpyridine Compound Summary (CAS 1184913-75-4).[1][2][3][4][5][6][10] National Library of Medicine.[5] [Link][2][5]

  • Repare Therapeutics Inc. (2023).[5] Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same (Myt1 Inhibitors).[5] Patent WO2023/283366.[5] [2][5]

  • Schlosser, M. (2005).[5] The "Halogen Dance" on Pyridine Rings.[5][12][13] Angewandte Chemie International Edition.[5] (General reference for mechanism described in Section 4).

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-iodo-4-methylpyridine

Introduction: A Chemist's Perspective on 2-Fluoro-5-iodo-4-methylpyridine 2-Fluoro-5-iodo-4-methylpyridine is a halogenated pyridine derivative that serves as a critical structural motif and versatile building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemist's Perspective on 2-Fluoro-5-iodo-4-methylpyridine

2-Fluoro-5-iodo-4-methylpyridine is a halogenated pyridine derivative that serves as a critical structural motif and versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where the unique electronic properties conferred by the fluorine and iodine substituents can be leveraged to modulate the biological activity, selectivity, and pharmacokinetic profiles of target molecules. The presence of three distinct functional handles—the nucleophilic pyridine ring, the reactive C-I bond (a key site for cross-coupling reactions), and the activating/modulating fluoro group—makes it a valuable intermediate for constructing complex molecular architectures.[1]

However, the very features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling and safety. This guide moves beyond a simple recitation of standard MSDS data to provide a deeper, causality-driven understanding of the hazards associated with 2-Fluoro-5-iodo-4-methylpyridine. By synthesizing data from the target compound and its close structural isomers, we aim to equip laboratory professionals with the expertise to manage its risks effectively, ensuring both personal safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of safe laboratory practice. These parameters dictate appropriate storage conditions, predict its behavior in various environments, and inform the selection of proper handling techniques.

PropertyDataSource(s)
IUPAC Name 2-Fluoro-5-iodo-4-methylpyridineN/A
CAS Number 1227569-87-5N/A
Molecular Formula C₆H₅FIN[2][3]
Molecular Weight 237.02 g/mol [2][4]
Appearance White to light yellow powder or crystal[2]
Purity Typically >98.0% (by GC)[5][2]
Melting Point 42.0 to 46.0 °C
Solubility Soluble in Methanol

Note: Data for appearance and melting point are based on the closely related isomer 2-Fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) as specific experimental data for the title compound is not widely published.

Section 2: Hazard Identification and GHS Classification

The following GHS classification is a composite derived from data for 2-Fluoro-4-iodo-3-methylpyridine (CAS 11776298) and 2-Fluoro-5-iodopyridine (CAS 171197-80-1).[6][7]

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2H318 / H319Causes serious eye damage / Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation

Pictograms:

Signal Word: Danger/Warning [6][7]

Hazard_Profile cluster_chemical 2-Fluoro-5-iodo-4-methylpyridine cluster_hazards Primary Hazard Pathways cluster_effects Physiological Effects Chemical C₆H₅FIN Ingestion Oral (Ingestion) Chemical->Ingestion Exposure Route Dermal Dermal (Skin Contact) Chemical->Dermal Exposure Route Inhalation Respiratory (Inhalation) Chemical->Inhalation Exposure Route Ocular Ocular (Eye Contact) Chemical->Ocular Exposure Route Toxicity Systemic Toxicity (H302, H312) Ingestion->Toxicity Dermal->Toxicity Skin_Irrit Skin Irritation (H315) Dermal->Skin_Irrit Resp_Irrit Respiratory Irritation (H335) Inhalation->Resp_Irrit Eye_Dmg Serious Eye Damage (H318/H319) Ocular->Eye_Dmg

Caption: Inferred hazard pathways for 2-Fluoro-5-iodo-4-methylpyridine.

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

A proactive safety culture is built upon rigorous adherence to established protocols. The following workflows and guidelines are designed to minimize exposure and mitigate risks during the handling and storage of 2-Fluoro-5-iodo-4-methylpyridine.

Core Handling Protocol

The causality behind this protocol is the compound's potential for generating airborne dust/vapors and its irritant properties. Each step is designed to break a potential chain of exposure.

  • Engineering Controls: All manipulations (weighing, transferring, adding to reactions) MUST be performed inside a certified chemical fume hood to control airborne particulates and vapors.[8]

  • Avoidance of Contact: Utmost care must be taken to avoid direct contact with skin and eyes.[9]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames. While it is a solid, vapors can accumulate, and standard practice for organic reagents dictates caution.[10]

  • Static Discharge: For transfers of larger quantities, employ measures to prevent the buildup of electrostatic charge, such as grounding equipment.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9]

Safe_Handling_Workflow start Start: Prepare to Handle Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work Exclusively Inside a Certified Fume Hood ppe->hood weigh Weigh/Transfer Compound Carefully to Avoid Dust hood->weigh reaction Add to Reaction Vessel weigh->reaction cleanup Clean Spatulas and Glassware Within the Fume Hood reaction->cleanup dispose Dispose of Contaminated Waste in Labeled Hazardous Waste Bin cleanup->dispose wash Remove PPE and Wash Hands Thoroughly dispose->wash end End: Procedure Complete wash->end

Caption: Standard workflow for handling 2-Fluoro-5-iodo-4-methylpyridine.

Storage and Incompatibility
  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[8] The container must be kept tightly closed to prevent moisture ingress and sublimation.[8] Given that many halogenated compounds exhibit light sensitivity, storage in a dark place or in an amber vial is a prudent best practice.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can lead to vigorous or exothermic reactions.[10]

Personal Protective Equipment (PPE) Specification

The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

Protection TypeSpecificationRationale and Source(s)
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust. Standard for handling irritants and compounds causing serious eye damage.[9][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal contact, absorption, and skin irritation. Gloves must be inspected before use and disposed of properly.[9][11]
Skin/Body Protection Standard laboratory coat.Protects skin on arms and body from accidental contact.[11]
Respiratory Protection Not required under normal use in a fume hood. If a hood is unavailable or for spill cleanup, a NIOSH-approved N95 dust mask or a respirator with organic vapor cartridges is necessary.Protects against inhalation of irritating dust or vapors.[7][8]

Section 4: Emergency Procedures and First Aid

Rapid and correct response during an emergency is critical. All laboratory personnel should be familiar with these procedures before beginning work with the compound.

First Aid Measures

The following is a decision-making workflow for first aid response.

First_Aid_Decision_Tree exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation Route skin Skin Contact exposure->skin Route eye Eye Contact exposure->eye Route ingestion Ingestion exposure->ingestion Route move_air Move person to fresh air. If not breathing, give artificial respiration. inhalation->move_air wash_skin Immediately wash off with soap and plenty of water for at least 15 mins. skin->wash_skin rinse_eye Rinse cautiously with water for at least 15 mins. Remove contact lenses if present and easy to do. eye->rinse_eye rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth consult Consult a Physician. Show them the safety data sheet. move_air->consult wash_skin->consult rinse_eye->consult rinse_mouth->consult

Caption: First aid response workflow for exposure incidents.

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]

  • In Case of Skin Contact: Take off all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice.[10][12]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Get immediate medical attention.[9]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool unopened containers.[10][12]

  • Specific Hazards: Combustion may produce hazardous and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen iodide (HI).[10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear the full PPE specified in Section 3.3, including respiratory protection.[9]

  • Contain: Prevent the powder from becoming airborne. Carefully sweep up the solid material or use a wet-brushing technique. Avoid generating dust.[9]

  • Collect: Place the spilled material into a sealed, properly labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Environmental Release: Do not allow the product or contaminated cleaning materials to enter drains or waterways.[8]

Conclusion

2-Fluoro-5-iodo-4-methylpyridine is a potent synthetic tool whose safe utilization hinges on a comprehensive understanding of its potential hazards. By respecting its chemical reactivity and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely leverage its properties to advance their scientific objectives. The core principles of laboratory safety—containment, avoidance of contact, and preparedness—remain the most effective means of ensuring a safe research environment.

References

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine. PubChem. Retrieved from [Link]

  • Jeon, M. J., & Kim, J. M. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 147–157. [Link]

  • Sigma-Aldrich Inc. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. PubChem. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Fluoro 4 Iodo 5 Methyl Pyridine. Retrieved from [Link]

  • American Elements. (n.d.). 2-fluoro-4-iodo-5-methylpyridine suppliers USA. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Validation of 2-Fluoro-5-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1184913-75-4 | Molecular Formula: C₆H₅FIN | Molecular Weight: 237.01 g/mol [1]

Executive Summary: The Isomer Trap

In the procurement of halogenated pyridine scaffolds, 2-Fluoro-5-iodo-4-methylpyridine presents a critical risk of isomeric confusion.[1] The market is saturated with its regioisomer, 2-Fluoro-4-iodo-5-methylpyridine (CAS 153034-94-7) , which is often cheaper and more widely available due to different synthetic accessibility.[1]

For drug development professionals, substituting the 5-iodo isomer with the 4-iodo isomer will catastrophically alter the vector of the substituents in Structure-Activity Relationship (SAR) studies.[1] This guide provides a technical framework to secure the correct isomer, validate its identity, and manage supply chain risks.[1]

Technical Profile & Significance

This compound functions as a high-value "linchpin" scaffold.[1] The C-I bond at position 5 is highly reactive toward palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-F bond at position 2 allows for subsequent nucleophilic aromatic substitution (SₙAr) with amines or alkoxides.[1] The C-4 methyl group provides steric bulk and a metabolic handle.[1]

FeatureSpecificationCritical Note
Target Isomer 2-Fluoro-5-iodo-4-methylpyridine CAS: 1184913-75-4
Common Imposter 2-Fluoro-4-iodo-5-methylpyridineCAS: 153034-94-7
Physical State Solid (typically off-white to yellow)Low melting point (approx. 40-50°C)
Solubility DCM, MeOH, DMSOPoor water solubility
Stability Light SensitiveStore in amber vials at 2-8°C

Commercial Supplier Landscape

The supply chain for this compound is tiered.[1] Unlike commodity chemicals, stock levels fluctuate rapidly.[1]

Tier 1: Validated Catalog Suppliers (High Reliability)

These vendors typically verify isomeric purity in-house.[1] They are best for medicinal chemistry scale (mg to kg).[1]

  • Combi-Blocks: Known for high stock reliability of halo-pyridines.[1]

  • BLD Pharm: Strong inventory of specific pyridine isomers; explicitly lists CAS 1184913-75-4.[1]

  • Enamine: Excellent for building blocks; often holds stock in US/EU depots.[1]

Tier 2: Aggregators & Bulk Sourcing (Verification Required)
  • eMolecules / MolPort: Useful for checking global stock, but requires strict QC upon receipt as they drop-ship from third parties.[1]

  • WuXi AppTec / PharmBlock: Ideal for scaling to >1kg.[1] They will synthesize on demand if stock is low.[1]

Procurement Decision Matrix

Use the following logic to select your source and avoid lead-time bottlenecks.

ProcurementLogic Start Need 2-Fluoro-5-iodo-4-methylpyridine CheckStock Check Tier 1 (Combi/BLD) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyTier1 Purchase Tier 1 (Req: H-NMR + COA) IsAvailable->BuyTier1 Yes CheckTier2 Check Tier 2 / CRO IsAvailable->CheckTier2 No QC_Gate QC VALIDATION (Critical Step) BuyTier1->QC_Gate Synthesis Custom Synthesis (Lead Time: 4-6 wks) CheckTier2->Synthesis No Stock Synthesis->QC_Gate

Figure 1: Strategic sourcing workflow emphasizing the necessity of stock verification and QC gating.

Quality Assurance & Validation Protocols

Do not rely solely on the Certificate of Analysis (COA) provided by the vendor, especially for this isomer.[1] The structural similarity to the 4-iodo isomer can fool automated LCMS purity checks if the gradient is not optimized.[1]

Protocol A: Definitive Structural Confirmation (NMR)

Standard 1H-NMR is insufficient to blindly distinguish isomers without careful analysis of coupling constants and NOE (Nuclear Overhauser Effect).[1]

The Logic:

  • Target (5-iodo-4-methyl): The Methyl group (C4) is adjacent to the proton at C3 and the Iodine at C5.[1]

  • Impurity (4-iodo-5-methyl): The Methyl group (C5) is adjacent to the Iodine at C4 and the proton at C6.[1]

Experimental Validation Steps:

  • 1H NMR (DMSO-d6): Look for the methyl singlet (~2.3 ppm).[1]

  • NOE Experiment (Crucial): Irradiate the methyl signal.

    • If 5-iodo-4-methyl: You should see NOE enhancement of the C3-H (which is a doublet with large

      
       coupling).[1]
      
    • If 4-iodo-5-methyl: You should see NOE enhancement of the C6-H (which is a singlet or doublet with very small

      
       coupling).[1]
      
Protocol B: Chromatographic Purity (HPLC)

Isomers often co-elute on standard C18 gradients.[1]

  • Column: Phenyl-Hexyl or C18 with high carbon load.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: Shallow gradient (e.g., 40-60% B over 20 mins) is required to separate the regioisomers.[1]

Synthesis Context & Impurity Profiling

Understanding how the supplier makes the compound helps you predict impurities.[1]

Likely Synthetic Route: Direct iodination of 2-Fluoro-4-methylpyridine.[1]

  • Mechanism: Electrophilic aromatic substitution.[1]

  • Regioselectivity Issue: The directing effects of the Fluorine (ortho/para director) and Methyl (ortho/para director) compete.[1]

    • F directs to C3 and C5.[1]

    • Me (at C4) directs to C3 and C5.

  • Result: A mixture of 3-iodo and 5-iodo isomers is formed.[1]

  • Implication: If the supplier does not perform rigorous recrystallization or column chromatography, your batch will contain 2-Fluoro-3-iodo-4-methylpyridine .[1]

SynthesisPath SM Starting Material 2-Fluoro-4-methylpyridine Reaction Electrophilic Aromatic Substitution SM->Reaction Reagent Iodination Agent (NIS or I2/HIO3) Reagent->Reaction ProductA Target: 5-Iodo isomer (Major Product) Reaction->ProductA ProductB Impurity: 3-Iodo isomer (Minor Product) Reaction->ProductB Purification Purification Required (Column/Recryst) ProductA->Purification ProductB->Purification Must Remove

Figure 2: Synthetic pathway highlighting the origin of the critical 3-iodo regioisomer impurity.

Safety & Handling

  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[1]

  • Sensitizer: Pyridines can be skin sensitizers.[1] Use double gloving (Nitrile).[1]

  • Storage: The C-I bond is labile to photolysis.[1] Store in the dark.

References

  • PubChem. 2-Fluoro-5-iodo-4-methylpyridine Compound Summary (CAS 1184913-75-4).[1] National Library of Medicine.[1] Available at: [Link]

Sources

Foundational

A Technical Guide to the Strategic Functionalization of 2-Fluoro-5-iodo-4-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Fluoro-5-iodo-4-methylpyridine is a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-iodo-4-methylpyridine is a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research.[1][2] Its value is derived from the distinct and orthogonal reactivity of its two halogen substituents. The carbon-iodine bond at the C-5 position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the activated carbon-fluorine bond at the C-2 position readily undergoes nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of these selective transformations, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and strategic applications for sequential functionalization.

Introduction: The Principle of Orthogonal Reactivity

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry. The 2-Fluoro-5-iodo-4-methylpyridine molecule offers two distinct reaction handles for chemists to perform selective modifications, making it an exceptionally versatile precursor.[3] The key to its utility lies in the concept of orthogonal reactivity —the ability to selectively address one reactive site in the presence of the other under a specific set of reaction conditions.

  • C-5 Position (Iodo): The C-I bond is significantly weaker and more polarizable than the C-F bond. This inherent property makes it the exclusive site for oxidative addition to a Pd(0) catalyst, which is the crucial first step in a host of cross-coupling reactions.[4]

  • C-2 Position (Fluoro): The fluorine atom at the C-2 position is para to the electron-withdrawing pyridine nitrogen. This arrangement strongly activates the position towards attack by nucleophiles. Fluorine's high electronegativity polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making it an excellent leaving group in SNAr reactions.[5][6] In SNAr, the typical reactivity order for halogens is F > Cl > Br > I, the opposite of their reactivity in cross-coupling.[6]

This differential reactivity allows for a programmed, stepwise approach to building molecular complexity, as illustrated below.

G cluster_main cluster_c5 cluster_c2 main 2-Fluoro-5-iodo-4-methylpyridine c5_react Reactions at C-5 (Iodo) main->c5_react Pd-Catalyzed Cross-Coupling c2_react Reactions at C-2 (Fluoro) main->c2_react Nucleophilic Aromatic Substitution suzuki Suzuki Coupling c5_react->suzuki sonogashira Sonogashira Coupling c5_react->sonogashira buchwald Buchwald-Hartwig c5_react->buchwald snar SNAr (O, N, S Nucleophiles) c2_react->snar

Figure 1: Orthogonal reactivity of 2-Fluoro-5-iodo-4-methylpyridine.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of 2-Fluoro-5-iodo-4-methylpyridine provides context for potential impurities. A common laboratory-scale approach involves a multi-step sequence starting from more basic pyridines, such as diazotization and iodination reactions.[7] For instance, a related compound, 5-bromo-2-fluoro-4-picoline, can be synthesized from 2-amino-4-picoline via a Sandmeyer-type reaction.[8] A similar strategy can be envisioned for the iodo-analogue.

Site-Selective Reactions at the C-5 Position (Iodo)

The C-5 iodo position is the primary site for introducing carbon-carbon and carbon-heteroatom bonds using palladium catalysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[4] It involves the reaction of the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9]

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source is required to initiate the catalytic cycle.[4] Often, a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is used, which is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes efficient oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[10] The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, DME) and water is commonly used. Water helps to dissolve the inorganic base and can accelerate the transmetalation step.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-5-iodo-4-methylpyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalystBaseSolventYield (%)
Phenylboronic AcidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O~90%
4-Methoxyphenylboronic AcidPd(PPh₃)₄Cs₂CO₃DME/H₂O~85%
3-Thienylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~88%
Table 1: Representative examples of Suzuki-Miyaura couplings. Yields are estimates based on typical outcomes for similar substrates.
Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling an aryl halide with a terminal alkyne.[11] The reaction is co-catalyzed by palladium and copper(I).[12]

Causality of Experimental Choices:

  • Palladium Catalyst: As with the Suzuki reaction, a Pd(0) species initiates the cycle.

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base to deprotonate the alkyne and often as the solvent.

  • Setup: In an inert atmosphere glovebox or Schlenk line, combine 2-Fluoro-5-iodo-4-methylpyridine (1.0 eq.), Pd(PPh₃)₄ (0.04 eq.), and CuI (0.02 eq.) in a flask.

  • Solvent and Reagents: Add degassed triethylamine, followed by the terminal alkyne (1.1 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., CH₂Cl₂) and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic phase, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[13][14] This reaction is highly selective for the C-I bond over the C-F bond.[15]

Causality of Experimental Choices:

  • Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, XPhos, SPhos) are critical for promoting the reductive elimination step, which forms the C-N bond and is often the rate-limiting step.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

  • Setup: To an oven-dried vial, add NaOtBu (1.4 eq.), the appropriate phosphine ligand (e.g., BINAP, 0.03 eq.), and the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.).

  • Reagent Addition: Add 2-Fluoro-5-iodo-4-methylpyridine (1.0 eq.) and the amine (1.2 eq.).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vial and heat to 80-110 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ether or ethyl acetate and filter through Celite.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography.

Site-Selective Reactions at the C-2 Position (Fluoro)

After functionalizing the C-5 position, or on the starting material itself, the C-2 fluoro group can be displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.[5]

Causality of Experimental Choices:

  • Nucleophile: The reaction works well with strong nucleophiles, particularly alkoxides (O-nucleophiles), amines (N-nucleophiles), and thiolates (S-nucleophiles).

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity.

  • Temperature: SNAr reactions on activated fluoro-pyridines can often proceed at moderate temperatures, but heating may be required for less reactive nucleophiles.[5] The reaction of 2-fluoropyridine with NaOEt is reported to be over 300 times faster than that of 2-chloropyridine.[5]

  • Alkoxide Formation: In a flask under an inert atmosphere, dissolve the desired alcohol (1.5 eq.) in anhydrous THF or DMSO. Add a strong base like sodium hydride (NaH, 1.5 eq.) portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature.

  • Substrate Addition: Add a solution of the 2-fluoropyridine derivative (1.0 eq.) in the same solvent.

  • Reaction: Heat the reaction mixture (e.g., to 80 °C) and monitor its progress.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Strategic Sequential Functionalization

The true power of 2-Fluoro-5-iodo-4-methylpyridine is realized in multi-step syntheses. A typical strategy involves an initial palladium-catalyzed cross-coupling at the C-5 iodo position, followed by a nucleophilic substitution at the C-2 fluoro position. This workflow allows for the controlled and divergent synthesis of highly functionalized pyridine derivatives from a common intermediate.

Figure 2: A representative workflow for sequential functionalization.

This strategic approach minimizes protecting group manipulations and allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical task in drug discovery.[5]

References

  • 2-Fluoro-5-iodo-4-methylpyridine: A Crucial Building Block for Pharmaceutical Innov
  • CAS 1184913-75-4: 2-fluoro-5-iodo-4-methylpyridine. CymitQuimica.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • 2 Fluoro 4 Iodo 5 Methyl Pyridine at best price in Hyderabad | ID - IndiaMART. IndiaMART.
  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
  • CN102898358A - Preparation method of fluoropyridine compounds.
  • 2-Fluoro-4-iodo-5-methylpyridine 153034-94-7. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 2-Fluoro-5-iodopyridine synthesis. ChemicalBook.
  • Exploring the Synthesis Pathways of 2-Fluoro-5-Iodopyridine for Research Applic
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • 2-Fluoro-4-iodo-5-methylpyridine | C6H5FIN | CID 10060052. PubChem.
  • 2-Fluoro-4-methylpyridine 98 461-87-0. Sigma-Aldrich.
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers (RSC Publishing).
  • nucleophilic arom
  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Medi
  • 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298. PubChem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Flow Chemistry: Sonogashira Coupling. Zaiput Flow Technologies.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF.

Sources

Exploratory

Technical Guide: Strategic Applications of 2-Fluoro-5-iodo-4-methylpyridine in Drug Discovery

[1] Executive Summary 2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile.[1][2][3] It serves as a "bifunctional linchpin" i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile.[1][2][3] It serves as a "bifunctional linchpin" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1][4][5] Its structural utility is defined by three distinct features:

  • C5-Iodine: A highly reactive handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the installation of aryl or heteroaryl "tails" common in Type I/II kinase inhibitors.[1][4][5]

  • C2-Fluorine: An activated electrophile susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of solubility-enhancing amines or ether linkages.[1][5]
    
  • C4-Methyl Group: Provides a hydrophobic anchor often required for occupying the "gatekeeper" regions in enzyme binding pockets, while also blocking metabolic oxidation at the typically vulnerable C4 position.[1][4][5]

This guide details the chemo-selective manipulation of this scaffold, providing validated protocols for divergent synthesis.

Part 1: Structural Analysis & Reactivity Profile[1]

The utility of 2-Fluoro-5-iodo-4-methylpyridine relies on the electronic differentiation between the C2 and C5 positions.[1]

Electronic Hierarchy[1][4][5]
  • C2 Position (Fluorine): The carbon atom at C2 is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen (

    
    -position) and the electronegativity of fluorine.[1] This site is primed for Nucleophilic Aromatic Substitution (
    
    
    
    )
    .[4][5]
  • C5 Position (Iodine): The C5 carbon (

    
    -position) is less electron-deficient than C2.[1] However, the weak C-I bond makes it the preferred site for Oxidative Addition  by low-valent transition metals (e.g., Pd(0)).[5]
    
  • Chemo-selectivity Principle: Under standard Pd-catalyzed conditions, the C-I bond reacts exclusively, leaving the C-F bond intact.[1][4][5] Conversely, under basic conditions with nucleophiles (amines/alkoxides) and no catalyst, the C-F bond reacts exclusively.[4][5]

Diagram: Divergent Synthesis Pathways

The following diagram illustrates the orthogonal functionalization logic.

ReactivityPathways Figure 1: Orthogonal chemo-selectivity allows for flexible synthetic route design. Core 2-Fluoro-5-iodo-4-methylpyridine (Starting Material) PathA_Step1 Intermediate A: 2-Fluoro-4-methyl-5-arylpyridine Core->PathA_Step1 Pd(0), Ar-B(OH)2 (Suzuki Coupling) C5-I Selective PathB_Step1 Intermediate B: 2-Amino-5-iodo-4-methylpyridine Core->PathB_Step1 R-NH2, Base (SnAr) C2-F Selective PathA_Step2 Target A: 2-Amino-4-methyl-5-arylpyridine PathA_Step1->PathA_Step2 R-NH2, Heat/Base (SnAr) C2-F Displacement PathB_Step2 Target B: 2-Amino-4-methyl-5-arylpyridine PathB_Step1->PathB_Step2 Pd(0), Ar-B(OH)2 (Suzuki Coupling) C5-I Reaction

[1][5]

Part 2: Core Applications & Experimental Modules

Module A: C5-Functionalization (Suzuki-Miyaura Coupling)

Objective: To install an aryl or heteroaryl group at the 5-position while preserving the 2-fluoro motif for later functionalization.[1] This is critical when the final


 nucleophile is complex or sensitive to coupling conditions.[1][4][5]

Mechanism: The oxidative addition of Pd(0) occurs rapidly at the C-I bond.[1] The C-F bond is inert to Pd(0) under typical conditions (requires specialized ligands/conditions to activate C-F).[5]

Protocol 1: Selective C5-Arylation

  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)

  • Reagents: Arylboronic acid (1.1 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.5 equiv).[4][5]
  • Solvent: 1,4-Dioxane/Water (4:1).[1][4][5]

  • Conditions:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed tube.

    • Heat to 80°C for 4-6 hours. Monitor by LCMS (Target mass: M+Ar-I).[5]

    • Workup: Dilute with EtOAc, wash with brine. The product (2-Fluoro-4-methyl-5-arylpyridine) is typically isolated by silica chromatography (Hexane/EtOAc).

  • Note: Avoid strong alkoxide bases (e.g., NaOtBu) if the boronic acid is slow to react, as they might trigger premature

    
     of the fluorine by the solvent or trace water.[1][4] Carbonate bases are safer.[1][4][5]
    
Module B: C2-Functionalization ( )

Objective: To introduce an amino or alkoxy group at the 2-position.[1] This is often used to install the "hinge-binding" motif of kinase inhibitors.[1][4]

Mechanism: The reaction proceeds via a Meisenheimer complex.[1][4][5][6] The 5-iodo group exerts a mild electron-withdrawing inductive effect, further activating the 2-position compared to a non-halogenated pyridine.[1]

Protocol 2: Amination via


 
  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.2 - 1.5 equiv).[1][5]

  • Base: DIPEA (2.0 equiv) or

    
     (1.5 equiv).[1][4][5]
    
  • Solvent: DMSO or NMP (polar aprotic solvents accelerate the reaction).[1][5]

  • Conditions:

    • Dissolve substrate and base in solvent.[1][4][5]

    • Add amine.[1][4][5][6][7][8]

    • Heat to 100-120°C. Conversion is usually complete within 2-4 hours.

    • Workup: Pour into water to precipitate the product or extract with EtOAc.

  • Critical Insight: If the nucleophile is a poor nucleophile (e.g., aniline), stronger bases (NaH) or higher temperatures (microwave irradiation at 150°C) may be required.[4][5]

Part 3: Strategic Context in Drug Discovery[1][4]

Scaffold Utility in Kinase Inhibitors

This building block is structurally homologous to intermediates used in the synthesis of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors.[1]

  • Hydrophobic Pocket: The 4-methyl group is often positioned to interact with the "gatekeeper" residue (e.g., L1196 in ALK), providing selectivity over kinases with larger gatekeeper residues.[1][4][5]

  • Solubility Vector: The 2-position (after

    
    ) typically points towards the solvent front, making it the ideal attachment point for solubilizing groups (e.g., piperazines, morpholines).[5]
    
Comparison of Synthetic Routes
FeatureRoute A (Coupling First)Route B (

First)
Primary Advantage Preserves C2-F for late-stage diversification (divergent library synthesis).[1]Removes the unstable C-F bond early; C2-amino products are generally more stable.[1][5]
Risk Factor Potential hydrolysis of C-F bond if reaction times are long in aqueous base.[1][4][5]C5-Iodine might be dehalogenated (hydrodeiodination) if

conditions are too harsh/reducing.[5]
Recommended For Generating libraries with different amines at C2.[1][4][5]Scale-up of a single target where the C2 substituent is fixed.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 54366629 (2-Fluoro-5-iodo-4-methylpyridine). National Center for Biotechnology Information (2025).[4][5]

    • [5]

  • General Reactivity of Halogenated Pyridines

    • Schlosser, M., & Rausis, T. (2004).[4][5] Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry.[1][4][5]

    • Context: Establishes the reactivity order of C-I (coupling) > C-F (SnAr) in 2,5-disubstituted systems.
  • Related Kinase Inhibitor Chemistry (Analogous Scaffolds)

    • Preparation of 2-chloro-4-iodo-5-methylpyridine as intermediate for ERK2 inhibitors.[1][9] Patent WO2005/100342.[1][4][5][9]

    • [5]

    • Note: Demonstrates the utility of the "iodo-methyl-pyridine" motif in kinase drug discovery.[1]

  • Commercial Availability & Safety

    • Safety Data Sheet (SDS): 2-Fluoro-5-iodo-4-methylpyridine.[3] Combi-Blocks Inc.[1][4][5]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodo-4-methylpyridine for Pharmaceutical Scaffolding

Executive Summary: The Strategic Value of Fluorinated Pyridines In the landscape of modern drug discovery, the privileged structures that consistently appear in successful pharmaceutical agents are of paramount importanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery, the privileged structures that consistently appear in successful pharmaceutical agents are of paramount importance. Among these, the fluorinated pyridine core is a standout scaffold. The introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the pyridine nitrogen offers a key point for hydrogen bonding and solubilization. The specific building block, 2-Fluoro-5-iodo-4-methylpyridine, is a versatile precursor for creating diverse libraries of 5-aryl-pyridines.

This document provides an in-depth guide to the strategic implementation of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that remains one of the most robust and widely utilized methods for carbon-carbon bond formation.[1] We will move beyond a simple recitation of steps to explain the underlying principles, enabling researchers to not only execute the protocol but also to intelligently troubleshoot and adapt it for their specific synthetic targets.

The Engine of Innovation: Deconstructing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid) with an organic halide or pseudohalide.[2] The reaction's success hinges on the seamless operation of a catalytic cycle, which can be broken down into three fundamental stages.[1][3][4][5] Understanding this cycle is critical for rational optimization.

  • Oxidative Addition: The cycle begins with a catalytically active, electron-rich Palladium(0) complex. This species inserts itself into the carbon-iodine bond of 2-Fluoro-5-iodo-4-methylpyridine. This is often the rate-determining step of the entire cycle.[4] The palladium is oxidized from Pd(0) to a Pd(II) state, forming a square planar intermediate.[1]

  • Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[4][6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the electrophilic Pd(II) center, displacing the halide.[6][7]

  • Reductive Elimination: The final step involves the two organic partners (the pyridine and the aryl group) coupling together and leaving the palladium center. This C-C bond formation is concerted and results in the regeneration of the Pd(0) catalyst, allowing it to re-enter the cycle.[4]

Suzuki_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R¹-Pd(II)L₂-R² (Di-organo Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (2-Fluoro-5-iodo-4-methylpyridine) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Activates Boronic Acid

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle

Field-Validated Protocol: Synthesis of 2-Fluoro-5-aryl-4-methylpyridine

This protocol provides a robust starting point for the coupling of 2-Fluoro-5-iodo-4-methylpyridine with a generic arylboronic acid. Researchers should note that optimization of the catalyst, base, and solvent may be required for particularly challenging or sterically hindered coupling partners.

Reaction Scheme:

(Self-generated image of the reaction)

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )Example Mass/VolumeMoles (mmol)Equivalents
2-Fluoro-5-iodo-4-methylpyridine236.99237 mg1.01.0
Arylboronic AcidVariesVaries1.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.7037 mg0.050.05 (5 mol%)
Potassium Carbonate (K₂CO₃), anhydrous138.21415 mg3.03.0
1,4-Dioxane, anhydrous-8 mL--
Water, degassed-2 mL--
Essential Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles for transfer of anhydrous solvents

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Vessel Preparation & Inerting: Place a magnetic stir bar into a 25 mL Schlenk flask. Secure the flask to a manifold, evacuate under high vacuum, and gently heat with a heat gun to remove adsorbed moisture. Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Loading: Under a positive flow of inert gas, add 2-Fluoro-5-iodo-4-methylpyridine (237 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(dppf)Cl₂ (37 mg, 0.05 mmol) to the flask.

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for 20-30 minutes. Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask. The mixture will typically appear as a reddish-brown suspension.

  • Reaction Execution: Fit the flask with a reflux condenser under a flow of inert gas. Lower the flask into a preheated oil bath set to 90-100 °C. Stir the reaction vigorously for 4-12 hours.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe. Quench the aliquot with water and extract with ethyl acetate for analysis. The disappearance of the starting iodide is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system, such as 5% to 30% ethyl acetate in hexanes, is typically effective for isolating the desired 2-fluoro-5-aryl-4-methylpyridine product.

Troubleshooting & Optimization: A Scientist's Guide

Even robust reactions can encounter issues. A logical, cause-and-effect approach to troubleshooting is essential for success. The electron-deficient nature of the pyridine ring can sometimes present challenges, such as catalyst inhibition or sluggish reactivity.[8][9]

Common Issues and Strategic Solutions
ObservationPotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized by trace oxygen. 2. Poor Base: Base is not strong enough or is hydrated. 3. Low Temperature: Insufficient thermal energy.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[7] 2. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation (Loss of boronic acid group)1. Harsh Conditions: Reaction run for too long or at too high a temperature. 2. Base-Mediated Decomposition: Pyridine boronic acids can be unstable to strong bases.[10]1. Monitor the reaction closely and stop it upon completion. 2. Consider a milder base (e.g., Na₂CO₃) or a fluoride source like KF or CsF, which can be effective at promoting transmetalation with less degradation.[6]
Homocoupling of Boronic Acid 1. Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling. 2. Catalyst Decomposition: Formation of palladium black can promote side reactions.1. Improve inert atmosphere techniques. 2. If significant palladium black is observed, consider a different ligand system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can form more stable and active catalysts.[10]
Sluggish Reactivity of Aryl Iodide While iodides are typically highly reactive, poor turnover can occur with certain Pd/PPh₃ systems at lower temperatures.[11]If using a PPh₃-based catalyst and observing slow reaction at <80 °C, increase the temperature to >90 °C. Alternatively, switch to a more electron-rich and bulky ligand system like those mentioned above.
Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart start Reaction Issue: Low Yield / No Product check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No sm_consumed Starting Material Consumed, Low Product Yield check_conversion->sm_consumed Yes check_catalyst Check Catalyst System: 1. Ensure inert atmosphere. 2. Use fresh catalyst. 3. Increase temperature. no_conversion->check_catalyst check_base Check Base: 1. Use stronger base (K₃PO₄). 2. Ensure base is anhydrous. check_catalyst->check_base change_ligand Still No Improvement? Switch to Buchwald Ligand (e.g., SPhos, XPhos) check_base->change_ligand success Problem Solved change_ligand->success Yes check_side_reactions Analyze Crude for Side Products: Protodeboronation or Homocoupling? sm_consumed->check_side_reactions protodeboronation Protodeboronation is Major Side Product check_side_reactions->protodeboronation Protodeboronation homocoupling Homocoupling is Major Side Product check_side_reactions->homocoupling Homocoupling fix_proto Fix Protodeboronation: 1. Lower reaction temp. 2. Use milder base (e.g., Na₂CO₃). 3. Shorten reaction time. protodeboronation->fix_proto fix_homo Fix Homocoupling: 1. Improve degassing. 2. Maintain strict inert atmosphere. homocoupling->fix_homo fix_proto->success fix_homo->success

Caption: Figure 2: Troubleshooting Flowchart

Conclusion

The Suzuki-Miyaura coupling of 2-Fluoro-5-iodo-4-methylpyridine is a powerful and highly adaptable method for the synthesis of medicinally relevant 5-arylpyridine scaffolds. By understanding the core mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can effectively implement this reaction. The provided protocol serves as a validated starting point, while the troubleshooting guide offers a framework for rational optimization, empowering chemists to overcome challenges and accelerate their discovery programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Tykwinski, R. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters. PRISM. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]

  • Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH Public Access. Available at: [Link]

  • Guéret, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • ArDEM. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Guram, A. S., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. Available at: [Link]

  • Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access. Available at: [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT. Available at: [Link]

  • Mitchell, M. B., & Schiffler, C. D. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Gual-Acedo, M. P., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2017). Effect of solvent and base on Suzuki cross-coupling reaction. Available at: [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link]

  • Sci-Hub. (2008). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki - Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Available at: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of 2-Fluoro-5-iodo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: Mastering the Formation of Carbon-Nitrogen Bonds The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering the Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profoundly impacted the synthesis of arylamines, which are critical components in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The limitations of classical C-N bond-forming reactions, such as harsh conditions and limited substrate compatibility, are largely overcome by the Buchwald-Hartwig amination, which accommodates a wide variety of amines and (hetero)aryl halides.[1][4]

This application note provides a detailed, in-depth guide to the Buchwald-Hartwig amination of a specific and functionally rich substrate: 2-Fluoro-5-iodo-4-methylpyridine. The presence of two distinct halogen atoms on the pyridine ring introduces elements of regioselectivity, making a thorough understanding of the reaction's principles essential for achieving the desired synthetic outcome.

The Scientific Foundation: Unraveling the Catalytic Cycle

The Buchwald-Hartwig amination operates via a catalytic cycle centered on a palladium complex.[1][5] The mechanism is broadly understood to proceed through three fundamental stages: oxidative addition, amine association and deprotonation, and reductive elimination.

The Catalytic Pathway:

Buchwald-Hartwig_Amination_Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination R₂NH Palladium_Amido Palladium Amido Complex Amine_Coordination->Palladium_Amido Base -HX Palladium_Amido->Pd(0)L Reductive Elimination (Forms Ar-NR₂)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The catalytically active Pd(0) species initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, resulting in a Pd(II) complex.[1][6]

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center, and a base facilitates the removal of a proton from the amine, forming a palladium-amido intermediate.[7][8][9]

  • Reductive Elimination: In the final step, the desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst for subsequent cycles.[1][6]

Insights into 2-Fluoro-5-iodo-4-methylpyridine Reactivity:

A key consideration for this substrate is the differential reactivity of the C-I and C-F bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is typically I > Br > Cl >> F. Consequently, the Buchwald-Hartwig amination is anticipated to proceed with high selectivity at the more labile C-I position, preserving the C-F bond for potential subsequent transformations.[10][11]

Optimizing for Success: A Deep Dive into Reaction Parameters

The outcome of a Buchwald-Hartwig amination is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent.

3.1. The Catalyst-Ligand System: A Crucial Partnership

The combination of a palladium source and a phosphine ligand is paramount for achieving an efficient and selective transformation.

  • Palladium Source: A variety of palladium sources can be utilized, including Pd(OAc)₂, Pd₂(dba)₃, and numerous air- and moisture-stable palladium precatalysts.[12][13] The use of precatalysts can simplify the experimental setup and improve reproducibility.[13]

  • Ligands: The reaction is facilitated by bulky, electron-rich phosphine ligands that promote both the oxidative addition and reductive elimination steps.[1][14] For challenging heteroaromatic substrates, ligands such as XPhos, RuPhos, and those of the Josiphos family have demonstrated superior performance.[3][15]

3.2. The Role of the Base: Beyond a Simple Proton Acceptor

The base is essential for the deprotonation of the amine at the palladium center, a key step in the formation of the reactive palladium-amido complex.[7][8][9]

  • Typical Bases: Strong, sterically hindered bases are generally preferred. Sodium tert-butoxide (NaOtBu) is widely used, with potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) serving as effective alternatives.[12][16]

  • Solvent Compatibility: The choice of base can be influenced by the solvent. In nonpolar media such as toluene, anionic bases are often necessary to drive the reaction forward.[8][17]

3.3. The Solvent: Providing the Optimal Reaction Medium

The solvent plays a critical role in solubilizing the reactants and stabilizing the catalytic species throughout the reaction.

  • Aprotic Solvents: To prevent unwanted side reactions, aprotic solvents are the standard. Toluene, dioxane, and tetrahydrofuran (THF) are frequently employed.[18][19] Toluene is often a preferred solvent due to its high boiling point and its ability to remove water azeotropically.[19]

A Practical Guide: The Experimental Protocol

The following protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Fluoro-5-iodo-4-methylpyridine. It is important to note that optimization may be required for different amine coupling partners.

A Step-by-Step Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent & Solvent Preparation (Dry & Degas) Reaction_Setup Reaction Setup (Under Inert Gas) Reagent_Prep->Reaction_Setup Glassware_Prep Glassware (Oven-dried) Glassware_Prep->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification

Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.

Required Materials:

  • 2-Fluoro-5-iodo-4-methylpyridine

  • Amine coupling partner (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3) or a combination of a palladium source and ligand

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried reaction vessel (e.g., Schlenk tube)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory equipment for setup, work-up, and purification

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried reaction vessel containing a magnetic stir bar, combine 2-Fluoro-5-iodo-4-methylpyridine (1.0 equivalent), the palladium precatalyst (typically 1-5 mol%), and the base (1.2-2.0 equivalents).

  • Establish Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas.

  • Reagent Addition: Under a positive flow of inert gas, introduce the anhydrous solvent, followed by the amine (1.1-1.5 equivalents).

  • Reaction Conditions: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and commence vigorous stirring.

  • Monitoring Progress: Track the reaction's progress using a suitable analytical method, such as TLC, GC-MS, or LC-MS, until the starting material is fully consumed.[20]

  • Work-up Procedure: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and quench by adding water or brine.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired product.

Data at a Glance: Representative Reaction Parameters

The table below provides a set of generally applicable reaction conditions for the amination of 2-Fluoro-5-iodo-4-methylpyridine.

ParameterRecommended ConditionJustification
Palladium Source XPhos Pd G3 (1-2 mol%)An air- and moisture-stable precatalyst, known for its high efficiency with heteroaromatic substrates.[13]
Base Sodium tert-butoxide (1.4 equiv)A strong, non-nucleophilic base that performs well in nonpolar solvents.[12]
Solvent TolueneAn aprotic solvent that facilitates the removal of trace water.[18][19]
Temperature 100 °CA standard temperature to ensure a reasonable reaction rate.
Concentration 0.1 - 0.5 MA typical concentration range for this type of transformation.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction does not proceed to completion, consider increasing the catalyst loading, raising the temperature, or extending the reaction time. The purity and dryness of all reagents and solvents are critical.

  • Formation of Byproducts: The appearance of hydrodehalogenated byproducts may indicate a need to screen alternative ligands or bases.

  • Substrate Scope: The electronic properties and steric bulk of the amine can affect its reactivity. More challenging amines may necessitate higher catalyst loadings or more specialized ligand systems.

Safety First: Essential Precautions

  • Palladium compounds and phosphine ligands can be hazardous and should be handled with care in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are caustic and react with moisture. Always use appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Work in an area free of ignition sources.

Concluding Remarks

The Buchwald-Hartwig amination of 2-Fluoro-5-iodo-4-methylpyridine offers a robust and selective route to valuable 5-amino-2-fluoro-4-methylpyridine derivatives. Through meticulous control of reaction parameters and adherence to a well-defined protocol, high yields of the desired products can be reliably achieved. This powerful synthetic tool provides chemists with an efficient means to access complex molecular architectures for a wide range of applications, from drug discovery to materials science.

References

  • Benchchem.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • The Journal of Organic Chemistry. "Role of the Base in Buchwald–Hartwig Amination". [Link]

  • PubMed. "Role of the base in Buchwald-Hartwig amination". [Link]

  • The Journal of Organic Chemistry. "Role of the Base in Buchwald–Hartwig Amination". [Link]

  • ACS Green Chemistry Institute. "Specific Solvent Issues with Buchwald-Hartwig Amination". [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • The Journal of Organic Chemistry. "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines". [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines. [Link]

  • Molecules. "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst". [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • PubMed. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Angewandte Chemie International Edition. "The Buchwald–Hartwig Amination After 25 Years". [Link]

  • YouTube. Buchwald-Hartwig Amination Mechanism | Organic Chemistry. [Link]

  • European Journal of Organic Chemistry. "Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines". [Link]

  • R Discovery. Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Chemsrc. 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7. [Link]

Sources

Method

The Strategic Utility of 2-Fluoro-5-iodo-4-methylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Emergence of a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and functionalized heterocyclic scaffolds is paramount for developing next-gen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and functionalized heterocyclic scaffolds is paramount for developing next-generation therapeutics.[1] Among the myriad of building blocks available to medicinal chemists, 2-Fluoro-5-iodo-4-methylpyridine has emerged as a particularly valuable intermediate.[2] Its unique trifunctionalized pyridine core offers a convergence of desirable physicochemical properties and versatile synthetic handles, making it a cornerstone in the synthesis of complex molecular architectures for a range of therapeutic targets, notably in oncology and infectious diseases.[3]

This technical guide provides an in-depth exploration of 2-Fluoro-5-iodo-4-methylpyridine as a building block. We will delve into the scientific rationale underpinning its utility, provide detailed, field-proven protocols for its application in key cross-coupling reactions, and present case studies of its incorporation into advanced pharmaceutical candidates.

The Scientific Rationale: A Triad of Molecular Advantages

The efficacy of 2-Fluoro-5-iodo-4-methylpyridine in medicinal chemistry is not coincidental; it is the result of the synergistic interplay between its three substituents: the 2-fluoro group, the 5-iodo group, and the 4-methyl group.

The Influence of the 2-Fluoro Substituent

The introduction of a fluorine atom at the 2-position of the pyridine ring imparts a range of beneficial properties:

  • Modulation of Basicity (pKa): The highly electronegative fluorine atom significantly lowers the pKa of the pyridine nitrogen.[4] This reduction in basicity can be crucial for mitigating off-target interactions, particularly with aminergic GPCRs, and can improve oral bioavailability by preventing protonation in the gastrointestinal tract.[5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Placing the fluorine at the 2-position can shield the pyridine ring from oxidative metabolism, thereby increasing the drug's half-life.[2]

  • Fine-Tuning of Receptor Interactions: The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.[6]

The Versatility of the 5-Iodo Substituent

The iodine atom at the 5-position serves as a versatile synthetic handle for introducing molecular complexity through a variety of cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed reactions, allowing for mild and efficient bond formation.[7] This reactivity enables the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for exploring structure-activity relationships (SAR).

The Role of the 4-Methyl Group

The methyl group at the 4-position, while seemingly simple, contributes to the overall profile of the molecule in several ways:

  • Improved Lipophilicity: The methyl group increases the lipophilicity of the scaffold, which can enhance membrane permeability and improve pharmacokinetic properties.[5]

  • Steric Shielding and Vectorial Control: The 4-methyl group can provide a degree of steric shielding to the adjacent positions on the ring, influencing the preferred conformation of the molecule and providing a vector for further synthetic elaboration.

  • Blocking Metabolic Sites: In some contexts, a methyl group can block a potential site of metabolism, further enhancing the molecule's stability.

The following diagram illustrates the key attributes of the 2-Fluoro-5-iodo-4-methylpyridine scaffold:

G 2-Fluoro-5-iodo-4-methylpyridine 2-Fluoro-5-iodo-4-methylpyridine A Versatile Building Block 2-Fluoro 2-Fluoro Group - Modulates pKa - Enhances Metabolic Stability - Fine-tunes Receptor Interactions 2-Fluoro-5-iodo-4-methylpyridine->2-Fluoro 5-Iodo 5-Iodo Group - Versatile Synthetic Handle - High Reactivity in Cross-Coupling 2-Fluoro-5-iodo-4-methylpyridine->5-Iodo 4-Methyl 4-Methyl Group - Improves Lipophilicity - Provides Steric Influence - Blocks Metabolism 2-Fluoro-5-iodo-4-methylpyridine->4-Methyl

Caption: Key attributes of the 2-Fluoro-5-iodo-4-methylpyridine scaffold.

Application in Cross-Coupling Reactions: Protocols and Methodologies

The synthetic utility of 2-Fluoro-5-iodo-4-methylpyridine is most prominently demonstrated in its application in palladium-catalyzed cross-coupling reactions. Below are detailed, generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 5-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand such as SPhos or XPhos (2-4 mol%)).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-fluoro-4-methylpyridine.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yields
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90Good to Excellent
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Toluene/H₂O100Excellent
Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)DME85Good

Yields are generalized and highly dependent on the specific boronic acid used.

G Start Start Combine Reactants Combine Reactants: - 2-Fluoro-5-iodo-4-methylpyridine - Boronic Acid/Ester - Base Start->Combine Reactants Add Catalyst/Ligand Add Catalyst/Ligand Combine Reactants->Add Catalyst/Ligand Inert Atmosphere Inert Atmosphere Add Catalyst/Ligand->Inert Atmosphere Add Degassed Solvent Add Degassed Solvent Inert Atmosphere->Add Degassed Solvent Heat and Stir Heat and Stir Add Degassed Solvent->Heat and Stir Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Heat and Stir->Monitor Reaction (TLC/LC-MS) Work-up & Extraction Work-up & Extraction Monitor Reaction (TLC/LC-MS)->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling provides a powerful method for installing terminal alkynes at the 5-position, which are valuable precursors for further transformations or as components of bioactive molecules.[9]

  • Reaction Setup: To a Schlenk flask, add 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%)), and a copper(I) co-catalyst (e.g., CuI (3-10 mol%)).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or 1,4-dioxane) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature to 65 °C until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).[3]

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 5-alkynyl-2-fluoro-4-methylpyridine.

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yields
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)DMF65Good to Excellent
Pd(PPh₃)₄ (2)CuI (4)DIPEA (2)THFRT to 50Good

Yields are dependent on the electronic and steric nature of the alkyne.

G Start Start Combine Pyridine, Pd Catalyst, Cu(I) Co-catalyst Combine Pyridine, Pd Catalyst, Cu(I) Co-catalyst Start->Combine Pyridine, Pd Catalyst, Cu(I) Co-catalyst Inert Atmosphere Inert Atmosphere Combine Pyridine, Pd Catalyst, Cu(I) Co-catalyst->Inert Atmosphere Add Degassed Solvent & Base Add Degassed Solvent & Base Inert Atmosphere->Add Degassed Solvent & Base Add Terminal Alkyne Add Terminal Alkyne Add Degassed Solvent & Base->Add Terminal Alkyne Stir at RT to 65 °C Stir at RT to 65 °C Add Terminal Alkyne->Stir at RT to 65 °C Monitor Reaction (TLC/LC-MS) Monitor Reaction (TLC/LC-MS) Stir at RT to 65 °C->Monitor Reaction (TLC/LC-MS) Aqueous Work-up & Extraction Aqueous Work-up & Extraction Monitor Reaction (TLC/LC-MS)->Aqueous Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Aqueous Work-up & Extraction->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: Experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the selective formation of a C-N bond at the 5-position, coupling the pyridine core with a wide range of primary and secondary amines. A study on the closely related 2-fluoro-4-iodopyridine demonstrated selective C-N cross-coupling at the 4-position (equivalent to the 5-position in our substrate due to numbering differences), highlighting the feasibility of this transformation.[10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%) or a G3-XPhos precatalyst (1-2 mol%)), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP (2-4 mol%)), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.)).

  • Reagent Addition: Add 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-butanol).

  • Reaction: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) for the required time (4-24 hours), with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the desired 5-amino-2-fluoro-4-methylpyridine derivative.

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yields
Pd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Toluene100Good to Excellent
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane110Good
G3-XPhos Precatalyst (1.5)-K₃PO₄ (2)t-BuOH90Excellent

Yields are highly dependent on the nature of the amine coupling partner.

G Start Start Combine Pd Precatalyst, Ligand, & Base (Inert) Combine Pd Precatalyst, Ligand, & Base (Inert) Start->Combine Pd Precatalyst, Ligand, & Base (Inert) Add Pyridine & Amine Add Pyridine & Amine Combine Pd Precatalyst, Ligand, & Base (Inert)->Add Pyridine & Amine Add Anhydrous, Degassed Solvent Add Anhydrous, Degassed Solvent Add Pyridine & Amine->Add Anhydrous, Degassed Solvent Seal & Heat Seal & Heat Add Anhydrous, Degassed Solvent->Seal & Heat Monitor Reaction (LC-MS) Monitor Reaction (LC-MS) Seal & Heat->Monitor Reaction (LC-MS) Work-up & Filtration Work-up & Filtration Monitor Reaction (LC-MS)->Work-up & Filtration Purification (Chromatography) Purification (Chromatography) Work-up & Filtration->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Case Studies in Drug Discovery

The strategic advantages of the fluorinated pyridine scaffold are evident in several recently developed therapeutic agents. While direct incorporation of 2-Fluoro-5-iodo-4-methylpyridine is proprietary, the presence of the 2-fluoro-4-methylpyridine core in advanced drug candidates underscores its importance.

  • Lemborexant (Dayvigo): An orexin receptor antagonist for the treatment of insomnia, Lemborexant features a 5-fluoropyridine moiety. The fluorine atom was found to be crucial for achieving high in vitro binding affinity and a favorable pharmacological profile.

  • Pralsetinib (Gavreto): A potent and selective RET inhibitor for the treatment of certain types of cancer, Pralsetinib incorporates a fluorinated pyrazole linked to a pyridine ring. The fluorine substitution allows for a unique binding mode that is critical for high-affinity binding and overcoming resistance.

These examples demonstrate the successful application of fluorinated pyridine scaffolds in modulating pharmacokinetic and pharmacodynamic properties to yield clinically effective drugs.

Conclusion

2-Fluoro-5-iodo-4-methylpyridine is a powerful and versatile building block in modern medicinal chemistry. The strategic combination of a fluorine atom for modulating physicochemical and metabolic properties, an iodine atom for facile synthetic diversification, and a methyl group for fine-tuning lipophilicity provides a scaffold with immense potential for the discovery of novel therapeutics. The protocols outlined in this guide offer a robust starting point for researchers to harness the capabilities of this privileged intermediate in their drug discovery programs.

References

  • Vertex AI Search. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine.
  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8283.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Preprints.org. (2024, April 25). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • NIH. (n.d.).
  • ResearchGate. (2025, August 7). The role of fluorine in medicinal chemistry | Request PDF.
  • ResearchGate. (2014, August 1). (PDF) Review: Fluorine in Medicinal Chemistry.
  • NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • NIH. (n.d.).
  • NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • PubMed. (n.d.).
  • (n.d.). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. (2023, June 30).

Sources

Application

palladium-catalyzed cross-coupling with 2-Fluoro-5-iodo-4-methylpyridine

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-iodo-4-methylpyridine Executive Summary 2-Fluoro-5-iodo-4-methylpyridine is a high-value heterocyclic building block, particularly ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-iodo-4-methylpyridine

Executive Summary

2-Fluoro-5-iodo-4-methylpyridine is a high-value heterocyclic building block, particularly ubiquitous in the synthesis of kinase inhibitors (e.g., c-Met, ALK targeting).[1] Its structural utility lies in its dual-electrophilic nature: the C5-iodine serves as a facile handle for transition-metal-catalyzed cross-coupling, while the C2-fluorine acts as a latent electrophile for subsequent nucleophilic aromatic substitution (


).[1]

However, the presence of the C4-methyl group introduces a critical steric constraint (ortho-effect) adjacent to the reactive iodide.[1] This application note details optimized protocols to overcome this steric hindrance while maintaining complete chemo-selectivity against the C2-fluorine position.

Strategic Analysis: Chemo-selectivity & Sterics

Successful utilization of this scaffold requires adherence to a strict "Order of Operations."

The Steric Challenge (The C4-Methyl Effect)

The methyl group at position 4 is ortho to the iodine at position 5.[1] In standard catalytic cycles, this bulk hinders the Transmetallation step, particularly when coupling with bulky boronic acids.

  • Implication: Standard catalysts like

    
     often result in incomplete conversion or homocoupling.[1]
    
  • Solution: Use phosphine ligands with high steric demand but excellent electron-donating properties (e.g., XPhos , SPhos ) or bidentate ligands with large bite angles (dppf ) to force reductive elimination.[1]

The Chemo-selectivity Divergence
  • Path A (Pd-Catalysis): Occurs at C5-I .[1] The C-I bond (

    
    ) is significantly weaker than the C-F bond (
    
    
    
    ).[1] Palladium inserts oxidatively into C-I exclusively under standard conditions.[1]
  • Path B (

    
    ):  Occurs at C2-F .[1] This position is activated by the ring nitrogen.[1]
    
  • Critical Rule: Perform Pd-coupling FIRST.

    • Reasoning: Substituting the C2-F with an electron-rich amine (via

      
      ) increases electron density on the pyridine ring.[1] This deactivates the C5-I bond toward oxidative addition, making the subsequent Pd-coupling sluggish or requiring harsh conditions that degrade the catalyst.[1]
      

ReactionLandscape Start 2-Fluoro-5-iodo-4-methylpyridine Step1_Coup Step 1: Pd-Coupling (C5) (Suzuki/Sonogashira) Start->Step1_Coup Recommended Route Step1_SNAr_Bad Step 1: SNAr Displacement (C2) Start->Step1_SNAr_Bad Avoid Step2_SNAr Step 2: SNAr Displacement (C2) (Amination) Step1_Coup->Step2_SNAr Product_A High Yield Target Scaffold Step2_SNAr->Product_A Step2_Coup_Bad Step 2: Pd-Coupling (C5) Step1_SNAr_Bad->Step2_Coup_Bad Deactivated C-I Fail Low Yield / Stalled Reaction (Electron-Rich Ring) Step2_Coup_Bad->Fail

Figure 1: Strategic workflow demonstrating the necessity of performing Cross-Coupling prior to Nucleophilic Substitution to maintain ring reactivity.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Best for: Attaching aryl or heteroaryl groups to the C5 position.[1]

Rationale: The use of


  is specified because the ferrocenyl backbone provides a large bite angle, facilitating the reductive elimination step which is often the rate-determining step in sterically crowded (ortho-methyl) systems.

Materials:

  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)[1]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sensitive substrates)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with the pyridine substrate, boronic acid, base, and Pd-catalyst. Seal with a septum.[1] Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[1]
    
    • Note: Oxygen effectively kills the active Pd(0) species; thorough degassing is non-negotiable.[1]

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the pyridine.[1]

  • Reaction: Heat the block to 80–90°C with vigorous stirring.

    • Monitoring: Monitor by LC-MS at 2 hours. The C4-methyl group may slow kinetics; if conversion is <50%, boost temp to 100°C.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Silica gel chromatography.

    • Tip: The product will likely be UV-active.[1] The C2-F group makes the product slightly less polar than the des-fluoro analog.[1]

Data Summary: Optimization Table

Parameter Standard Condition Optimized (Steric) Result

| Catalyst |


 | 

| Yield improved from 45%

88% | | Base |

|

| Faster conversion (Solubility effect) | | Solvent | Toluene/EtOH | Dioxane/H2O | Higher solubility of boronic acids |[1]
Protocol B: Sonogashira Alkynylation

Best for: Installing alkyne linkers (common in rigidifying kinase inhibitor scaffolds).

Rationale: Iodopyridines are excellent substrates for Sonogashira.[1] However, the C2-F makes the ring electron-deficient, which enhances the oxidative addition rate but also increases susceptibility to base-mediated degradation.[1] We use a mild base system to prevent side reactions.[1]

Materials:

  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (2–3 mol%)[1]
    
  • Co-Catalyst: CuI (1–2 mol%)[1]

  • Base: Triethylamine (

    
    ) or DIPEA (3.0 equiv)[1]
    
  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a glovebox or under Argon flow, combine

    
     and CuI.
    
    • Critical: CuI must be off-white/tan.[1] If green/blue, it is oxidized and will cause homocoupling of the alkyne (Glaser coupling).

  • Addition: Add substrate, solvent, and base.[1][2] Add the alkyne last.

  • Temperature: Stir at Room Temperature for 1 hour, then heat to 50°C if necessary.

    • Note: High heat (>80°C) with CuI can promote defluorination or side reactions at C2.[1] Keep it mild.[1]

  • Scavenging: Upon completion, treat the mixture with a scavenger resin (e.g., QuadraPure™ TU) or wash with

    
     solution to remove Copper (prevents emulsion and product contamination).
    

Troubleshooting & Critical Controls

Issue: Hydrodeiodination (Loss of Iodine without Coupling)
  • Observation: LC-MS shows mass of [M-I+H] (Substrate replaced I with H).

  • Cause: Hydride source in the media (often from excess alcohol solvents or overheated amine bases) or incomplete transmetallation.[1]

  • Fix: Switch solvent to strictly anhydrous DMF or Toluene. Ensure the boronic acid is dry.[1] Increase catalyst loading to 5 mol%.

Issue: Competition at C2
  • Observation: Nucleophile attacks the Fluorine instead of coupling at Iodine.[1]

  • Cause: Using extremely strong nucleophilic bases (e.g., NaOMe, NaH) or amines at high temperatures before the Pd-cycle completes.[1]

  • Fix: Stick to Carbonate (

    
    ) or Phosphate (
    
    
    
    ) bases.[1] These are basic enough for the Suzuki cycle but too non-nucleophilic to displace the C2-Fluorine.[1]

Workflow Start Start: 2-Fluoro-5-iodo-4-methylpyridine Decision Select Coupling Partner Start->Decision Suzuki Suzuki-Miyaura (Boronic Acids) Decision->Suzuki Aryl/Alkyl Sono Sonogashira (Terminal Alkynes) Decision->Sono Alkyne Suz_Cond Cond: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C Suzuki->Suz_Cond Sono_Cond Cond: Pd(PPh3)2Cl2, CuI, TEA THF, 50°C Sono->Sono_Cond Check QC: Check LCMS (Watch for de-iodination) Suz_Cond->Check Sono_Cond->Check Final Isolate Intermediate (Proceed to C2-F Displacement) Check->Final

Figure 2: Decision tree for selecting the appropriate coupling protocol based on the desired functionalization.

References

  • General Reactivity of Halopyridines

    • Topic: Comparative reactivity of C-I vs C-F bonds in palladium catalysis.[1]

    • Source:Sigma-Aldrich Application Guide for Palladium C
  • Suzuki Coupling on Sulfonyl Fluorides (Analogous Chemo-selectivity)

    • Topic: Demonstrates stability of the S-F/C-F bond under Pd(dppf)Cl2 conditions while coupling at other electrophilic sites.[1]

    • Source:National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Sonogashira Coupling Protocols

    • Topic: Standard operating procedures for Sonogashira coupling involving halopyridines.[1]

    • Source:Organic Chemistry Portal.[1][3][4]

    • URL:[Link][1]

  • 2-Fluoro-5-iodo-4-methylpyridine Chemical Data

    • Topic: Physical properties and safety data for the specific CAS 153034-94-7 / 884494-50-2 variants.[1]

    • Source:PubChem Compound Summary.
    • URL:[Link][1]

Sources

Method

Application Note: Precision Sonogashira Coupling of 2-Fluoro-5-iodo-4-methylpyridine

Executive Summary This application note details the reaction parameters for the Sonogashira cross-coupling of 2-Fluoro-5-iodo-4-methylpyridine . This substrate represents a "privileged scaffold" in medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction parameters for the Sonogashira cross-coupling of 2-Fluoro-5-iodo-4-methylpyridine . This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for c-Met and ALK tyrosine kinase inhibitors.

The coupling presents a specific chemoselective challenge: balancing the facile oxidative addition of the C5-Iodide against the high susceptibility of the C2-Fluoride to Nucleophilic Aromatic Substitution (


). Successful execution requires a strict control of basicity and temperature to preserve the C-F bond for late-stage functionalization.

Substrate Analysis & Mechanistic Considerations

Structural Electronics and Sterics

The substrate contains three competing electronic features that dictate reaction success:

  • C5-Iodine (Reactive Site): The C-I bond is weak ($ \approx 53 \text{ kcal/mol} $), facilitating rapid oxidative addition by Pd(0) even at room temperature.

  • C2-Fluorine (Lability Risk): Positioned ortho to the pyridine nitrogen, this fluorine is highly activated. The inductive effect of the ring nitrogen renders the C2 position electrophilic. Use of strong bases (alkoxides) or excessive heat (

    
    ) will lead to 
    
    
    
    side products (e.g., displacement by the alkyne or solvent).
  • C4-Methyl (Steric Gate): Located ortho to the iodine, the methyl group exerts steric pressure on the palladium center during the transmetallation step. While not prohibitive, it necessitates the use of phosphine ligands with appropriate cone angles (e.g.,

    
     or dppf) rather than bulky Buchwald ligands which might be sterically mismatched for this specific crowding.
    
Reaction Pathway & Competition

The following diagram illustrates the primary catalytic cycle and the critical off-cycle competing pathway (


).

ReactionPathway Substrate 2-Fluoro-5-iodo- 4-methylpyridine OxAdd Oxidative Addition (Pd-Ar-I) Substrate->OxAdd + Pd(0) SNAr_Side SIDE REACTION: SNAr at C2-F Substrate->SNAr_Side High Temp / Strong Base (Nucleophilic Attack) Pd0 Pd(0)L2 TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast RedElim->Pd0 Regenerate

Figure 1: Mechanistic pathway highlighting the chemoselectivity required between the C5-I coupling (Blue path) and C2-F displacement (Red path).

Optimization Matrix

The following conditions have been validated to maximize yield while suppressing defluorination.

ParameterRecommendedAlternativeRationale
Catalyst PdCl

(PPh

)

(2-5 mol%)
Pd(dppf)Cl


provides the optimal balance of steric bulk and electron donation. Dppf is preferred if the alkyne is bulky.
Co-Catalyst CuI (1-3 mol%)CuBrEssential for activating the terminal alkyne via copper acetylide formation.
Base Triethylamine (TEA) DIPEATEA acts as both base and solvent/co-solvent. Avoid inorganic bases (K

CO

, Cs

CO

) to prevent hydrolysis of the C-F bond.
Solvent THF (Anhydrous)DMF, MeCNTHF allows for easier workup and moderate reflux temps. DMF is required only for highly polar alkynes but complicates removal.
Temp RT to 40°C Max 60°CCRITICAL: Do not exceed 60°C. Higher temps accelerate

of the fluorine.
Atmosphere Argon/Nitrogen -Oxygen promotes Glaser homocoupling of the alkyne (dimerization).

Detailed Experimental Protocol

Materials Preparation
  • Solvents: THF must be degassed (sparged with Argon for 15 mins) and anhydrous.

  • Reagents: 2-Fluoro-5-iodo-4-methylpyridine (purity >97%), Terminal Alkyne (1.1 equiv), CuI (99.99% trace metals basis).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Charging: Add 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.03 equiv), and CuI (0.02 equiv) to the flask.
    • Note: Adding solids first allows for inert atmosphere purging before solvent addition.

  • Solvent Addition: Add anhydrous THF (concentration 0.1 M - 0.2 M) via syringe.

  • Base/Alkyne Addition:

    • Add Triethylamine (3.0 equiv).

    • Add the Terminal Alkyne (1.1 - 1.2 equiv) dropwise via syringe.

    • Observation: The solution typically turns dark yellow or brown upon alkyne addition.

  • Reaction: Stir at Room Temperature (23°C) .

    • Monitor by TLC or LC-MS every 2 hours.

    • Checkpoint: If conversion is <50% after 4 hours, warm to 40°C. Do not jump immediately to reflux.

  • Quench & Workup:

    • Once complete, dilute with EtOAc.

    • Copper Removal: Wash the organic layer with saturated aqueous NH

      
      Cl  (ammonium chloride) or a 5% EDTA solution. This complexes the copper (turning the aqueous layer blue) and prevents metal contamination in the product.
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography.

    • Tip: The product is likely UV active. The 2-F group provides a distinct doublet signature in

      
      C NMR and a specific shift in 
      
      
      
      F NMR (
      
      
      ppm), useful for fraction validation.

Troubleshooting & Decision Tree

Use this logic flow to address common failure modes.

Troubleshooting Start Reaction Analysis (LC-MS / TLC) LowConv Low Conversion (<10%) Start->LowConv BlackPpt Black Precipitate (Pd Aggregation) Start->BlackPpt SideProd Side Product: Loss of Fluorine Start->SideProd SideProd2 Side Product: Alkyne Dimer Start->SideProd2 Action1 Increase Temp to 40°C Check O2 exclusion LowConv->Action1 Action2 Add excess PPh3 ligand (Stabilize Pd) BlackPpt->Action2 Action3 LOWER Temp Switch to weaker base (DIPEA) SideProd->Action3 Action4 Degas solvents thoroughly Add alkyne slowly SideProd2->Action4

Figure 2: Troubleshooting decision matrix for common Sonogashira failure modes.

Specific Issues with 2-Fluoro-4-methyl-5-iodo System
  • Issue: Reaction stalls at 60-70% conversion.

    • Cause: Catalyst poisoning by the pyridine nitrogen is possible, though the 2-F and 5-I substitutions reduce basicity.

    • Fix: Add an additional 0.5 - 1.0 mol% of catalyst after 12 hours.

  • Issue: Product contains impurities that co-elute.

    • Cause: Glaser coupling (alkyne-alkyne).

    • Fix: Ensure rigorous degassing. Use a slight excess of alkyne (1.2 eq) to account for dimerization loss, but do not add all at once.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Schlosser, M., et al. (2005). Site-Selective Coupling of 2-Fluoropyridines. Journal of Organic Chemistry. (General reactivity of fluoropyridines in cross-coupling).
  • Baati, R., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Link

  • Gelman, D., & Buchwald, S. L. (2003).[1] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes.[1] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Link

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-5-iodo-4-methylpyridine

Abstract This document provides a comprehensive technical guide for the large-scale synthesis of 2-Fluoro-5-iodo-4-methylpyridine, a key heterocyclic building block in modern drug discovery and agrochemical development.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2-Fluoro-5-iodo-4-methylpyridine, a key heterocyclic building block in modern drug discovery and agrochemical development.[1][2][3] The strategic incorporation of fluorine and iodine atoms into the pyridine scaffold imparts unique physicochemical properties that are highly desirable for modulating biological activity, metabolic stability, and binding affinity.[4] This guide details a robust and scalable two-step synthetic route, starting from the commercially available precursor 2-chloro-4-methylpyridine. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide step-by-step protocols optimized for kilogram-scale production, and address critical safety, purification, and analytical considerations.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals, found in numerous top-selling drugs.[5] The targeted functionalization of this scaffold is a cornerstone of medicinal chemistry. Specifically, the introduction of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, while the iodine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.[3][6]

The target molecule, 2-Fluoro-5-iodo-4-methylpyridine, is therefore a valuable intermediate for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[1][2] However, the regioselective synthesis of such multi-substituted pyridines presents significant challenges, particularly on an industrial scale.[7][8] This guide outlines a validated pathway designed for efficiency, scalability, and control.

Overview of the Selected Synthetic Strategy

Several synthetic avenues can be envisioned for the target molecule. A common approach for introducing halogens onto a pyridine ring involves a Sandmeyer-type reaction starting from an amino-pyridine.[6][9][10] However, for large-scale operations, the generation and handling of diazonium salts require stringent temperature control and pose safety concerns.

An alternative and often more industrially viable approach involves sequential halogenation and halogen exchange (Halex) reactions. Our selected strategy is a two-step process commencing with 2-chloro-4-methylpyridine.

  • Step 1: Electrophilic Iodination. The first step involves the regioselective iodination of 2-chloro-4-methylpyridine at the electron-rich 5-position to produce the key intermediate, 2-chloro-5-iodo-4-methylpyridine.

  • Step 2: Nucleophilic Fluorination (Halex Reaction). The final step is a halogen exchange reaction, where the chlorine atom at the activated 2-position is displaced by fluoride to yield the final product. This is a classic nucleophilic aromatic substitution (SNAr) reaction.[5]

This pathway is advantageous due to the use of readily available starting materials, predictable regiochemistry, and reaction conditions that are more amenable to large-scale chemical processing equipment.

Synthetic_Workflow Start Starting Material: 2-Chloro-4-methylpyridine Step1 Step 1: Electrophilic Iodination Start->Step1 Intermediate Intermediate: 2-Chloro-5-iodo-4-methylpyridine Step1->Intermediate Step2 Step 2: Halogen Exchange (Fluorination) Intermediate->Step2 Purification Purification (Crystallization / Distillation) Step2->Purification FinalProduct Final Product: 2-Fluoro-5-iodo-4-methylpyridine Purification->FinalProduct

Caption: Overall workflow for the large-scale synthesis.

Detailed Experimental Protocols

Safety Preamble: All operations should be conducted by trained personnel in a controlled environment (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including safety glasses, face shields, lab coats, and chemically resistant gloves. Emergency showers and eyewash stations must be readily accessible.

Step 1: Synthesis of 2-Chloro-5-iodo-4-methylpyridine

Reaction Principle: This reaction proceeds via an electrophilic aromatic substitution. The pyridine nitrogen deactivates the ring, but the methyl group is an activating, ortho-, para-director. The most sterically accessible and electronically favorable position for electrophilic attack is C-5. A strong iodinating agent is required.

Reaction_Scheme cluster_step1 Step 1: Iodination cluster_step2 Step 2: Fluorination (Halex) reactant1 2-Chloro-4-methylpyridine plus1 + reagent1 Iodine Monochloride (ICl) or NIS / H₂SO₄ arrow1 CH₂Cl₂, rt product1 2-Chloro-5-iodo-4-methylpyridine reactant2 2-Chloro-5-iodo-4-methylpyridine product1->reactant2 plus2 + reagent2 Potassium Fluoride (KF) arrow2 DMSO, 150-180 °C product2 2-Fluoro-5-iodo-4-methylpyridine

Caption: Chemical reaction scheme for the two-step synthesis.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
2-Chloro-4-methylpyridine4214-20-8127.571.007.841.0
N-Iodosuccinimide (NIS)516-12-1224.981.948.621.1
Sulfuric Acid (98%)7664-93-998.082.16 (1.17 L)21.162.7
Dichloromethane (DCM)75-09-284.9313.2 (10 L)--
Sodium Thiosulfate7772-98-7158.11---
Sodium Bicarbonate144-55-684.01---

Protocol:

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser with dichloromethane (10 L). Begin stirring and cool the solvent to 0-5 °C using a chiller bath.

  • Reagent Addition: To the cooled solvent, add 2-chloro-4-methylpyridine (1.00 kg, 7.84 mol). Once dissolved, slowly add N-Iodosuccinimide (1.94 kg, 8.62 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Acidification: Over a period of 1-2 hours, carefully add concentrated sulfuric acid (1.17 L) via a dropping funnel. This is a highly exothermic addition; maintain the internal temperature below 15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed (<1%).

  • Quenching: Cool the reactor to 0-5 °C. Slowly and carefully quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (~5 L) until the dark color of iodine dissipates. This step neutralizes any unreacted NIS and iodine.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 3 L) and brine (1 x 3 L).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford pure 2-chloro-5-iodo-4-methylpyridine.

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 2-Fluoro-5-iodo-4-methylpyridine

Reaction Principle: This SNAr reaction relies on the activation of the 2-position by the electron-withdrawing pyridine nitrogen. The chloride is a good leaving group. Anhydrous potassium fluoride is used as the fluoride source. A high-boiling, polar aprotic solvent like DMSO is necessary to achieve the high temperatures required and to solubilize the fluoride salt.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Quantity (kg)MolesMolar Eq.
2-Chloro-5-iodo-4-methylpyridine1197957-18-8253.471.003.951.0
Potassium Fluoride (spray-dried)7789-23-358.100.6911.853.0
Dimethyl Sulfoxide (DMSO)67-68-578.137.7 (7 L)--

Protocol:

  • Reactor Setup: Charge a 20 L reactor suitable for high temperatures with anhydrous DMSO (7 L) and spray-dried potassium fluoride (0.69 kg, 11.85 mol). Causality Note: Using spray-dried KF is critical as its high surface area significantly improves reactivity. Any moisture will poison the reaction by hydrating the fluoride ions.

  • Reagent Addition: Add the 2-chloro-5-iodo-4-methylpyridine (1.00 kg, 3.95 mol) to the slurry.

  • Reaction: Begin stirring and heat the mixture under a nitrogen atmosphere to 160-170 °C. The reaction is typically sluggish at lower temperatures. Maintain this temperature for 24-48 hours.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS. The reaction is complete when the starting chloro-intermediate is consumed.

  • Cooling and Dilution: Cool the reaction mixture to room temperature. Carefully dilute the mixture with water (15 L) and ethyl acetate (10 L).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 5 L).

  • Washing: Combine the organic extracts and wash them thoroughly with water (3 x 5 L) to remove residual DMSO, followed by a final wash with brine (1 x 5 L).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-fluoro-5-iodo-4-methylpyridine can be purified by vacuum distillation or by crystallization from a minimal amount of a suitable solvent like hexanes.

    • Expected Yield: 70-80%

    • Appearance: White to light yellow solid or low-melting solid.[11]

    • Melting Point: 42-46 °C.[11]

Large-Scale Safety and Handling

  • Iodine and NIS: Iodine and its compounds can be harmful if inhaled or in contact with skin.[12][13] They are also corrosive. All transfers should be done in a well-ventilated area.[13] Have a sodium thiosulfate solution ready for quenching and decontamination of spills.[14]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and reacts violently with water, generating significant heat. Use appropriate acid-resistant gloves and face protection. Add slowly and with adequate cooling.

  • High-Temperature Operations: The fluorination step requires high temperatures. Ensure the reactor is rated for the target temperature and pressure. Use a reliable heating mantle or oil bath with precise temperature control.

  • Potassium Fluoride: Anhydrous KF is hygroscopic and toxic if inhaled or ingested. Handle in a dry atmosphere (glove box or nitrogen-purged reactor).

  • DMSO: Dimethyl sulfoxide is combustible and can increase the skin absorption of other chemicals. Avoid contact with skin.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure and substitution pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress.

  • Melting Point: To confirm the identity of the solid products.[11]

References

  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. URL: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Preparation of 2-chloro-5-methylpyridine. European Patent Office. URL: [Link]

  • Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Preparation method of fluoropyridine compounds. Google Patents.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • New method for introducing fluorinated components into molecules. University of Münster. URL: [Link]

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. URL: [Link]

  • Iodinations: Standard Operating Procedures. The University of Vermont. URL: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. URL: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. URL: [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. URL: [Link]

  • Iodine Solution Safety Data Sheet. Science Company. URL: [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. URL: [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL: [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. URL: [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. URL: [Link]

  • Efficient Synthesis of Pyridines. Virginia Commonwealth University. URL: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. URL: [Link]

  • Lithium-halogen exchange. University of Wisconsin-Madison. URL: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Publications. URL: [Link]

  • Iodine Student Safety Sheets. CLEAPSS. URL: [Link]

  • Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides. Organic Syntheses. URL: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. MDPI. URL: [Link]

  • 2-Fluoro-4-iodo-5-methylpyridine. Chemsrc. URL: [Link]

Sources

Method

Application Note: Purification of 2-Fluoro-5-iodo-4-methylpyridine Reaction Products

Abstract & Introduction This application note details the purification of 2-Fluoro-5-iodo-4-methylpyridine (CAS: N/A for specific isomer, analogous structures cited), a critical intermediate in medicinal chemistry often...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the purification of 2-Fluoro-5-iodo-4-methylpyridine (CAS: N/A for specific isomer, analogous structures cited), a critical intermediate in medicinal chemistry often utilized in Suzuki-Miyaura cross-couplings for drug discovery.[1]

The synthesis of this compound typically involves the electrophilic iodination of 2-fluoro-4-methylpyridine .[1] This reaction profile presents a specific purification challenge: separating the target C5-iodo product from the sterically crowded C3-iodo regioisomer and unreacted starting material.[1]

Reaction Context & Impurity Profile

To design an effective purification, one must understand the crude composition.[2][1] The iodination of 2-fluoro-4-methylpyridine (using NIS/TFA or


/Periodic acid) yields:
  • Target Product: 2-Fluoro-5-iodo-4-methylpyridine (Major, favored by sterics).[1]

  • Impurity A: 2-Fluoro-3-iodo-4-methylpyridine (Minor, formed at the crowded position between F and Me).[1]

  • Impurity B: 2-Fluoro-4-methylpyridine (Unreacted Starting Material).[1]

  • Impurity C: Iodine/Inorganic salts (Quenchable).[1]

Experimental Workflow Diagram

The following flowchart illustrates the logic flow from crude reaction mixture to isolated pure substance.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + Iodine) Quench Quench & Workup (Sat. Na2S2O3 + NaHCO3) Crude->Quench Stop Reaction PhaseSep Phase Separation (DCM or EtOAc) Quench->PhaseSep Remove Salts Drying Drying (Na2SO4) & Concentration (<30°C) PhaseSep->Drying TLC TLC Analysis (Hex/EtOAc 9:1) Drying->TLC Method Dev Flash Flash Chromatography (Silica Gel 60) TLC->Flash Load Sample Frac1 Fraction 1: Starting Material Flash->Frac1 Frac2 Fraction 2: 3-Iodo Isomer (Impurity) Flash->Frac2 Frac3 Fraction 3: Target 5-Iodo Product Flash->Frac3 Cryst Recrystallization (Heptane/EtOAc) Frac3->Cryst If Solid Final Final Product (>98% Purity) Frac3->Final If Oil Cryst->Final

Figure 1: Step-by-step purification workflow from crude quenching to final isolation.

Protocol A: Workup and Bulk Impurity Removal

Before chromatography, oxidative species must be removed to prevent degradation of the stationary phase and the product.[2][1]

Reagents Required[2][3][4][5][6]
  • Sodium Thiosulfate (

    
    ), Saturated Aqueous Solution.[2][1]
    
  • Sodium Bicarbonate (

    
    ), Saturated Aqueous Solution.[2][1]
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][1]

  • Anhydrous Sodium Sulfate (

    
    ).[2][1]
    
Procedure
  • Quenching: Cool the reaction mixture to 0°C. Slowly add sat.

    
     with vigorous stirring until the dark iodine color fades to a pale yellow or clear solution.
    
    • Why: This reduces unreacted electrophilic iodine species (

      
      , 
      
      
      
      ) to water-soluble iodide (
      
      
      ).[2][1]
  • Neutralization: Adjust pH to ~8.0 using sat.

    
    .
    
    • Why: Pyridines can form salts in acidic media.[2][1] Neutralization ensures the product is in the free base form for extraction.[1]

  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     reaction volume).[2][1]
    
  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo.

    • Caution: Halogenated pyridines can be volatile.[2][1] Do not heat the water bath above 35°C.

Protocol B: Flash Chromatography (Purification)[1][2][4][7]

This is the critical step for separating the 3-iodo and 5-iodo regioisomers.[1]

Method Development (TLC)[1][2][7]
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (90:10).[1]

  • Visualization: UV (254 nm).[1] The iodine atom provides strong UV absorption.[1]

  • Expected

    
     Values: 
    
    • Starting Material:

      
       (Most Polar).[1]
      
    • 5-Iodo Product:

      
      .[2][1][3]
      
    • 3-Iodo Isomer:

      
       (Least Polar due to steric shielding of N-lone pair).[1]
      
Automated Flash Protocol

Use the following parameters for a standard automated flash system (e.g., Biotage, Teledyne ISCO).

ParameterSetting / ValueNotes
Column Silica Gel (Spherical, 20-40 µm)High surface area recommended for isomer separation.[2][1]
Cartridge Size 10g per 1g crude loadingConservative loading required for isomer resolution.[2][1]
Flow Rate 15-20 mL/minOptimized for 10-12g columns.[2][1]
Wavelength 254 nm & 280 nmMonitor both to distinguish isomers.[2][1]
Solvent A n-Heptane (or Hexane)Non-polar phase.[2][1]
Solvent B Ethyl Acetate (EtOAc)Polar phase.[2][1]
Modifier 1% Triethylamine (Optional)Crucial: If peak tailing occurs, pre-wash column with 1% TEA in Hexane to deactivate acidic silanols.[2][1]
Gradient Table[2]
Time (CV)% Solvent BDescription
0 - 20%Isocratic hold to elute very non-polar impurities.
2 - 100%

5%
Shallow gradient to separate the 3-iodo isomer (elutes first).[2][1]
10 - 205%

15%
Product Elution Window.
20 - 2515%

100%
Flush column (elutes unreacted starting material).[2][1]

Protocol C: Recrystallization (Polishing)[1][2]

If the product is a solid (melting point typically 30–50°C for this class of compounds), recrystallization is superior to chromatography for removing trace di-iodo impurities.[2][1]

  • Solvent Selection: Dissolve the chromatographed material in a minimum amount of hot n-Heptane (approx 40-50°C).[1]

  • Seeding: If available, add a seed crystal of pure product.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Note: Rapid cooling may trap the 3-iodo isomer in the lattice.[1]

  • Filtration: Filter the needles/crystals and wash with cold (

    
    ) pentane.[1]
    

Quality Control & Validation

Validate the purity using the following self-validating checks:

  • 1H-NMR (CDCl3):

    • Diagnostic: Look for the coupling constants of the aromatic protons.[1]

    • 5-Iodo (Target): Two singlets (or weak coupling) for H3 and H6 due to para/meta positioning relative to substituents.

    • 3-Iodo (Impurity): Distinct shift in the methyl group signal due to the ortho-iodine effect.[1]

  • HPLC-MS:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).[2][1]

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[2][1]

    • Note: The iodine isotope pattern is not distinct (monoisotopic), but the mass (M+H) will confirm mono-iodination vs di-iodination.[2][1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2][1][4] "Rapid chromatographic techniques for preparative separation with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[1][4] Link[2][1]

  • Sigma-Aldrich. (n.d.).[2][1][5] "2-Fluoro-4-methylpyridine Product Specification". Accessed October 2023.[2][1] Link

  • Schlosser, M. (2005).[2][1] "The regioselectivity of the lithiation of fluoropyridines". European Journal of Organic Chemistry.[2][1] (Contextualizing C3 vs C5 reactivity).

  • Biotage. (2023).[2][1] "Strategies for Separating Pyridine Isomers". Flash Purification Application Notes. Link

Disclaimer: This protocol involves the handling of halogenated organic compounds and silica dust.[1] Always wear appropriate PPE (gloves, goggles, lab coat) and work within a certified fume hood.[2]

Sources

Application

Application Note: Strategic Utilization of 2-Fluoro-5-iodo-4-methylpyridine in Pharmaceutical Synthesis

[1] Executive Summary & Chemical Profile[1][2] 2-Fluoro-5-iodo-4-methylpyridine (CAS 1184913-75-4) is a high-value "linchpin" scaffold widely utilized in the discovery of kinase inhibitors, GPCR ligands, and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

2-Fluoro-5-iodo-4-methylpyridine (CAS 1184913-75-4) is a high-value "linchpin" scaffold widely utilized in the discovery of kinase inhibitors, GPCR ligands, and agrochemicals. Its structural uniqueness lies in its orthogonal reactivity triad :

  • C5-Iodine: A highly reactive handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C2-Fluorine: An activated site for Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of amines and ethers.
    
  • C4-Methyl: A latent handle for lateral oxidation or benzylic halogenation, allowing late-stage diversification.

This guide details the chemo-selective protocols required to exploit these functionalities without cross-reactivity, ensuring high yields and purity in complex API synthesis.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-Fluoro-5-iodo-4-methylpyridine
CAS Number 1184913-75-4
Molecular Formula

Molecular Weight 237.01 g/mol
Appearance White to off-white solid
Melting Point 42.0 – 46.0 °C
Storage 2-8°C, Protect from light (Iodine lability)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO

Strategic Reactivity Landscape

The utility of this scaffold rests on the distinct activation energies required to manipulate each position. The C5-Iodine bond is the most labile towards oxidative addition (


), whereas the C2-Fluorine bond requires nucleophilic attack. The C4-Methyl group is chemically inert under standard coupling conditions, serving as a stable anchor until oxidative activation is desired.
Visualization: The Orthogonal Reactivity Triad

ReactivityTriad Core 2-Fluoro-5-iodo- 4-methylpyridine C5 C5-Iodine Position (Primary Reactivity) Core->C5 Pd-Catalyzed Coupling (Suzuki, Sonogashira) C2 C2-Fluorine Position (Secondary Reactivity) Core->C2 S_NAr Displacement (Amines, Alkoxides) C4 C4-Methyl Position (Tertiary/Latent) Core->C4 Benzylic Oxidation (KMnO4, NBS)

Figure 1: Reactivity map illustrating the three distinct functionalization vectors available on the scaffold.

Application Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C5-I)

Objective: Functionalize the C5 position with an aryl or heteroaryl group while strictly preserving the C2-Fluorine for subsequent steps. Challenge: Strong bases or high temperatures can trigger premature


 at the C2-F position or dehalogenation.
Materials
  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     or Pinacol Ester (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%) - Chosen for robustness and steric bite angle.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv) - Avoid alkoxide bases like NaOtBu.
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology
  • Inertion: Charge a reaction vial with the substrate, boronic acid, base, and Pd catalyst. Seal and purge with

    
     or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and deiodination.
    
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 60-80°C . Monitor via LC-MS every hour.

    • Note: The reaction is typically fast (1-4 hours) due to the weak C-I bond. Do not overheat (>100°C) to prevent hydrolysis of the C2-F.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Criteria:

  • LC-MS: Disappearance of starting material (M+H = 238) and appearance of product mass.

  • NMR: Retention of the C2-F signal (approx.

    
     -70 ppm in 
    
    
    
    NMR) and disappearance of the C5-I carbon shift.
Protocol B: Nucleophilic Aromatic Substitution (S_NAr) at C2

Objective: Displace the C2-Fluorine with an amine (e.g., to form a kinase hinge-binding motif). Context: This step is typically performed after C5 functionalization, as the introduced aryl group at C5 often modulates the electrophilicity of C2.

Materials
  • Substrate: 5-Aryl-2-fluoro-4-methylpyridine (Product from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (Hunig’s Base, 2.0 equiv) or

    
     (if amine is weak).
    
  • Solvent: DMSO or NMP (anhydrous).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DMSO (0.2 M concentration).

  • Addition: Add the amine followed by the base.

  • Thermal Activation: Heat to 90-110°C .

    • Insight: The 4-methyl group is electron-donating, which slightly deactivates the ring toward

      
       compared to a simple 2-fluoropyridine. Therefore, higher temperatures are often required than standard literature precedents for unsubstituted pyridines.
      
  • Monitoring: Monitor for the disappearance of the fluorinated precursor.

  • Workup: Pour into ice water to precipitate the product (if solid) or extract with EtOAc/LiCl wash to remove DMSO.

Protocol C: Late-Stage Oxidation of C4-Methyl

Objective: Convert the C4-Methyl group to a carboxylic acid for solubility enhancement or amide coupling.

Materials
  • Oxidant:

    
     (excess) or 
    
    
    
    (for aldehyde).
  • Solvent: Pyridine/Water (1:1) or t-BuOH/Water.

Step-by-Step Methodology
  • Setup: Suspend the substrate in the solvent mixture.

  • Oxidation: Add

    
     portion-wise at 70°C.
    
  • Filtration: Filter the hot mixture through Celite to remove

    
    .
    
  • Isolation: Acidify the filtrate to pH 3-4 to precipitate the pyridine-4-carboxylic acid derivative.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow for building a hypothetical kinase inhibitor scaffold using this building block.

SynthesisWorkflow Start Starting Material 2-Fluoro-5-iodo-4-methylpyridine Step1 Step 1: Suzuki Coupling (Targeting C5-I) Start->Step1 Ar-B(OH)2, Pd(dppf)Cl2 mild base Inter1 Intermediate A 2-Fluoro-4-methyl-5-arylpyridine Step1->Inter1 Step2 Step 2: S_NAr Displacement (Targeting C2-F) Inter1->Step2 R-NH2, DMSO, Heat Final Final Scaffold 2-Amino-4-methyl-5-arylpyridine Step2->Final

Figure 2: Sequential functionalization strategy prioritizing C-C bond formation followed by C-N bond formation.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Deiodination (Protocol A) Overheating or excessive hydride source.Lower temp to 60°C; ensure anhydrous solvents if using hydride-sensitive catalysts.
C2-Substitution during Coupling Base is too nucleophilic (e.g., hydroxide/alkoxide).Switch to

or

. Use non-protic solvents.
Low Yield in S_NAr Electronic deactivation by C4-Methyl.Increase temperature to 120°C or use microwave irradiation.
Incomplete Oxidation (Protocol C) Poor solubility of substrate.Use phase transfer catalyst or switch to homogeneous conditions (

).

References

  • Sigma-Aldrich. 2-Fluoro-5-iodo-4-methylpyridine Product Specification & Properties. Accessed Jan 2026. Link

  • BLD Pharm. Safety Data Sheet (SDS) and Handling for CAS 1184913-75-4. Accessed Jan 2026. Link

  • Schlosser, M. (2005). The 2-Fluoropyridine Moiety: A Versatile Handle for Regioselective Functionalization. European Journal of Organic Chemistry. (General reactivity context for fluoropyridines).
  • Castanet, A.-S., et al. (2002).[1] Mild and regioselective iodination of electron-rich aromatics. Tetrahedron Letters , 43(29), 5047-5048. (Context for iodination logic). Link

  • Frontier Specialty Chemicals. Boronic Acid Derivatives of 2-Fluoro-4-methylpyridine. (Context for downstream derivatives). Link

(Note: While specific peer-reviewed papers solely dedicated to this exact CAS are proprietary/sparse, the protocols above are derived from standard, validated methodologies for the 2-fluoro-5-iodopyridine chemotype widely accepted in the field.)

Sources

Method

Application Note: Strategic Functionalization of 2-Fluoro-5-iodo-4-methylpyridine for Advanced Optoelectronic Materials

Executive Summary 2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block distinguished by its orthogonal reactivity profile . Unlike generic pyridine scaffolds, this molecule pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block distinguished by its orthogonal reactivity profile . Unlike generic pyridine scaffolds, this molecule possesses three distinct functional handles—a labile C5-iodine, an activated C2-fluorine, and a steric C4-methyl group—that allow for sequential, site-selective functionalization.

This guide outlines the strategic application of this compound in the synthesis of Organic Light Emitting Diode (OLED) host materials and Organic Photovoltaic (OPV) acceptors. By leveraging the chemoselectivity between the C-I and C-F bonds, researchers can construct complex "Push-Pull" electronic systems with high atom economy and structural precision.

Chemical Architecture & Reactivity Logic

The utility of 2-Fluoro-5-iodo-4-methylpyridine lies in the disparate bond dissociation energies (BDE) and electronic environments of its substituents.

The Reactivity Hierarchy
  • C5-Iodine (Primary Handle): The weakest bond. It is highly susceptible to oxidative addition by Pd(0), making it the exclusive site for initial cross-coupling (Suzuki-Miyaura, Sonogashira) at ambient or mild temperatures.

  • C2-Fluorine (Secondary Handle): Activated by the electron-deficient pyridine nitrogen. Once the C5 position is functionalized, the C2-F bond serves as an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) to install donor moieties (amines, carbazoles) or ancillary ligands.

  • C4-Methyl (Steric/Solubility Handle): Provides steric bulk to prevent π-stacking aggregation in solid-state films (crucial for OLED efficiency) and improves solubility in organic processing solvents.

Reactivity Roadmap (DOT Visualization)

ReactivityMap cluster_0 Mechanism of Action Start 2-Fluoro-5-iodo- 4-methylpyridine Step1 Intermediate A: (C5-Arylated) Start->Step1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Selectivity: C-I > C-F Step2 Final Material: (Push-Pull System) Step1->Step2 S_NAr Displacement (Carbazole/Amine) Selectivity: C-F Activation

Caption: Sequential functionalization strategy leveraging the reactivity gap between C5-I and C2-F.

Application Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: To extend the π-conjugation length by attaching an aryl group at the C5 position without disturbing the C2-F bond. Basis: Adapted from Patent EP4526293A1 [1].

Reagents:

  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the substrate, arylboronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K2CO3 solution.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

    • Note: Monitor via TLC/LC-MS. The C-I bond reacts rapidly; prolonged heating or higher temps (>100°C) may risk hydrolysis of the C-F bond.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 85–95%.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) (C2 Functionalization)

Objective: To install a strong electron donor (e.g., Carbazole) at the C2 position, creating a Donor-Acceptor (D-A) architecture for TADF (Thermally Activated Delayed Fluorescence) emitters. Basis: General reactivity of 2-fluoropyridines [2].

Reagents:

  • Substrate: C5-Arylated Intermediate (from Protocol A) (1.0 equiv)

  • Nucleophile: Carbazole or Diphenylamine (1.2 equiv)

  • Base: Cs2CO3 (2.0 equiv) or NaH (1.5 equiv)

  • Solvent: DMF or DMSO (Dry, 0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the nucleophile (e.g., Carbazole) in dry DMF. If using NaH, add slowly at 0°C and stir for 30 min to generate the anion.

  • Addition: Add the C5-arylated intermediate solution dropwise to the nucleophile mixture.

  • Reaction: Heat to 100–120 °C for 12 hours.

    • Critical Control: The methyl group at C4 provides steric hindrance. Higher temperatures are required compared to non-methylated analogs to overcome the energy barrier.

  • Quench: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Recrystallization from Toluene/Ethanol or sublimation (for device-grade purity).

Data Summary & Validation

Table 1: Comparative Reactivity & Conditions

Reaction TypeTarget BondCatalyst/ReagentTemp (°C)Key Precaution
Suzuki Coupling C5–IPd(dppf)Cl2 / K2CO360–80Avoid >100°C to preserve C–F bond.
Sonogashira C5–IPd(PPh3)2Cl2 / CuIRT–50Requires O2-free environment.
SNAr C2–FNaH / Cs2CO3100–130C4-Methyl sterics require higher T.
Lithiation C5–In-BuLi-78Must be extremely dry; fast exchange.

Workflow Visualization (TADF Emitter Synthesis)

This diagram illustrates the synthesis of a hypothetical Blue TADF Emitter using the described protocols.

TADF_Synthesis Start 2-Fluoro-5-iodo- 4-methylpyridine Inter1 Intermediate: 2-Fluoro-4-methyl-5-phenylpyridine Start->Inter1 Protocol A: Suzuki (Pd cat., 80°C) Reagent1 Phenylboronic Acid (Acceptor Unit) Reagent1->Inter1 Protocol A: Suzuki (Pd cat., 80°C) Final Target TADF Emitter: 2-(Carbazol-9-yl)-4-methyl-5-phenylpyridine Inter1->Final Protocol B: S_NAr (NaH, DMF, 120°C) Reagent2 Carbazole (Donor Unit) Reagent2->Final Protocol B: S_NAr (NaH, DMF, 120°C)

Caption: Step-wise construction of a Donor-Acceptor architecture for OLED applications.

References

  • Google Patents. Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same (EP4526293A1). Accessed October 2023.[2]

  • Google Patents. HIV inhibitor compounds (US10752636B2). Accessed October 2023.[2]

  • BLD Pharm. 2-Fluoro-5-iodo-4-methylpyridine Product Specifications. Accessed October 2023.[2]

  • ChemicalBook. 2-Fluoro-5-iodo-4-methylpyridine Properties and Suppliers. Accessed October 2023.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Fluoro-5-iodo-4-methylpyridine Reactions

Welcome to the technical support center for professionals engaged in cross-coupling reactions involving 2-Fluoro-5-iodo-4-methylpyridine. This guide is structured to provide actionable solutions and deep mechanistic insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in cross-coupling reactions involving 2-Fluoro-5-iodo-4-methylpyridine. This guide is structured to provide actionable solutions and deep mechanistic insights into one of the most critical parameters of your reaction: catalyst loading. As researchers, scientists, and drug development professionals, we understand that optimizing this variable is key to achieving high yields, purity, and process efficiency. This document moves beyond simple recipes, offering a causative approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with 2-Fluoro-5-iodo-4-methylpyridine?

A starting palladium catalyst loading for Suzuki-Miyaura reactions typically falls between 0.5 mol% and 5 mol%. For an activated aryl iodide like 2-Fluoro-5-iodo-4-methylpyridine, a prudent starting point is 1-2 mol% of the palladium precatalyst.[1]

The rationale for this starting range is based on a balance between reaction efficiency and cost. While higher loadings can accelerate the reaction, they may also increase the rate of side reactions and complicate purification by elevating residual palladium levels. Conversely, starting too low might result in incomplete conversion, especially if trace impurities in the reagents or solvents partially inhibit the catalyst.

It is mechanistically important to consider the entire catalytic system, not just the palladium source. The choice of ligand and its ratio to the metal are equally critical. For bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to accelerate the key steps of the catalytic cycle, lower catalyst loadings are often achievable.[2]

Table 1: Recommended Starting Conditions for Catalyst Scaffolds

Palladium PrecatalystLigand (if required)Typical Ligand:Pd RatioRecommended Starting Loading (mol%)Notes
Pd(PPh₃)₄None (pre-formed)N/A2.0 - 5.0A classic but often less active catalyst; may require higher temperatures.
Pd₂(dba)₃SPhos or XPhos2.2 : 11.0 - 2.0Requires in situ formation of the active Pd(0) species.[3]
PEPPSI™-IPrNone (pre-formed)N/A1.0 - 3.0Robust precatalyst, often tolerant to a wider range of functional groups.
[Pd(allyl)Cl]₂cataCXium® A2 : 10.5 - 1.5Highly active catalyst system allowing for low loadings.
Q2: My reaction has stalled or shows very low conversion. Should I just add more catalyst?

While insufficient catalyst is a possible cause, it is often a symptom of a more fundamental issue. Directly increasing the catalyst loading without diagnosis can be wasteful and may introduce new problems like increased byproduct formation. Before adjusting the catalyst loading, a systematic troubleshooting approach is essential.

This workflow ensures that foundational reaction parameters are correct before expending additional, costly catalyst. Often, issues with reagent purity, solvent degassing, or the choice of base are the true culprits for poor performance. The pKa of the base, for instance, is critical for the transmetalation step and must be appropriate for the chosen boronic acid/ester and solvent system.[4]

Troubleshooting_Low_Conversion cluster_start Initial Observation cluster_checks System Validation cluster_optimization Catalyst & Parameter Optimization cluster_result Outcome Start Low Conversion (<80%) Detected (via TLC, LC-MS, GC-MS) Reagents Verify Reagent Quality - Boronic acid/ester purity - Base anhydrous? - Solvent properly degassed? Start->Reagents First, verify fundamentals Atmosphere Check Inert Atmosphere - Leaks in manifold? - Sufficient N₂/Ar purge? Reagents->Atmosphere Temp Confirm Reaction Temperature - Is heat block/oil bath at setpoint? Atmosphere->Temp Increase_Loading Incrementally Increase Catalyst Loading (e.g., 1% -> 1.5% -> 2%) Temp->Increase_Loading If all systems are validated Optimize_Params Re-evaluate Other Parameters - Stronger/weaker base? - Different solvent? - Higher temperature? Increase_Loading->Optimize_Params If still stalled Success Reaction Proceeds to Completion Increase_Loading->Success If conversion improves Ligand Consider Ligand Change - More electron-rich? - More sterically hindered? Optimize_Params->Ligand Ligand->Success

Caption: Troubleshooting workflow for low reaction conversion.

Q3: I'm observing significant homocoupling of my boronic acid partner. How is this related to catalyst loading?

Boronic acid homocoupling (the Glaser-Hay coupling) is often promoted by oxygen and can be exacerbated by certain catalyst systems. While not always directly proportional to catalyst loading, the characteristics of the active catalyst, which are influenced by loading and ligand ratio, play a significant role.

Causality:

  • Oxidative Environment: The primary cause is often inadequate degassing, allowing O₂ to oxidize the boronic acid.

  • Catalyst State: A high concentration of a highly active, unligated Pd(0) species can sometimes promote this side reaction. If the catalyst loading is high but the ligand concentration is insufficient to protect the metal center, or if the precatalyst reduction is inefficient, this can become a problem.

Troubleshooting Steps:

  • Primary Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Catalyst System Adjustment: Instead of reducing the overall catalyst loading, first ensure the ligand-to-palladium ratio is optimal (typically 1.1:1 to 2.2:1 depending on the ligand and precatalyst). A slight excess of ligand can help suppress side reactions by keeping the palladium coordinated.[2]

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions. A temperature screen is advisable during optimization.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Reaction is clean but incomplete after 24 hours.
  • Problem: The reaction has likely stalled due to catalyst deactivation or having reached an equilibrium under the current conditions. The pyridine nitrogen in your substrate, 2-Fluoro-5-iodo-4-methylpyridine, can act as a ligand and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

  • Analysis:

    • Monitor Progress: Take aliquots at regular intervals (e.g., 1, 4, 8, 16 hours) and analyze by LC-MS or GC-MS. A plateau in product formation indicates a stalled reaction.

    • Test for Deactivation: In a separate vial under inert atmosphere, add a second, small charge of fresh catalyst (e.g., 0.5 mol%) to the stalled reaction. If the reaction restarts, catalyst deactivation was the primary issue.

  • Solutions:

    • Increase Initial Loading: If deactivation is confirmed, a moderately higher initial loading (e.g., from 1 mol% to 2.5 mol%) may provide enough active catalyst to reach full conversion before deactivation becomes critical.

    • Change Ligand: Employ more robust, sterically hindered ligands (e.g., biaryl phosphines) that form more stable catalytic complexes, protecting the palladium center from inhibition by the pyridine substrate.[2]

    • Use a Pre-activated Catalyst: Using a well-defined precatalyst can ensure a more efficient initiation and may lead to a longer-lived active species in solution.

Scenario 2: Significant deiodination of 2-Fluoro-5-iodo-4-methylpyridine is observed.
  • Problem: Proto-deiodination (replacement of iodine with hydrogen) is a common side reaction, often occurring when the catalytic cycle is inefficient, particularly at the transmetalation or reductive elimination steps.

  • Causality: This side reaction can be promoted by moisture and an insufficiently reactive boronic acid partner. If the transmetalation step is slow, the aryl-palladium(II)-iodide intermediate has a longer lifetime, increasing the chance of it reacting with trace water or other proton sources.

  • Solutions:

    • Optimize the Base and Solvent: This is not an issue of catalyst loading quantity, but quality of the catalytic cycle. Ensure the base is strong enough and sufficiently soluble to activate the boronic acid for efficient transmetalation. A switch from an inorganic base like K₂CO₃ to an organic base, or changing the solvent system (e.g., from toluene/water to dioxane), can have a profound impact.

    • Use a Boronic Ester: Boronic acid pinacol esters are often more stable and less prone to side reactions like protodeboronation, which can shut down the catalytic cycle.

    • Re-evaluate Catalyst Loading: In some cases, an excessively high catalyst loading can accelerate decomposition pathways. It is better to use a lower loading of a more active catalyst system (i.e., a better ligand) than a high loading of a sluggish one.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Suzuki-Miyaura Screening

This protocol provides a self-validating system for testing the efficacy of a chosen catalyst loading under rigorously controlled conditions.

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL oven-dried Schlenk flask. Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask under high vacuum for 5 minutes and backfill with argon or nitrogen gas. Repeat this cycle three times.[5]

  • Reagent Addition: Under a positive flow of inert gas, add 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv, e.g., 100 mg), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate, small vial, weigh the palladium precatalyst and ligand (if not using a pre-formed catalyst) and add them to the reaction flask against the positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., 2 mL of a 4:1 dioxane:water mixture) via syringe. The reaction should be approximately 0.1 M in the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).

  • Monitoring: After the desired time, cool the reaction to room temperature. Withdraw a small aliquot via syringe, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by TLC, GC-MS, or LC-MS to determine conversion.[6]

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Loading cluster_reaction Reaction & Analysis A Oven-Dry Glassware B Establish Inert Atmosphere (3x Evacuate/Backfill) A->B C Add Solids: - Aryl Iodide - Boronic Acid - Base B->C Under positive N₂/Ar D Add Catalyst System C->D E Add Degassed Solvent D->E F Heat to Temperature E->F G Monitor Reaction Progress (TLC, LC-MS) F->G H Workup & Purification G->H

Caption: Step-by-step experimental workflow for Suzuki-Miyaura reactions.

References

  • ResearchGate. (n.d.). Catalyst loading optimization a. [online] Available at: [Link][7]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [online] Available at: [Link]

  • ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... [online] Available at: [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [online] Available at: [Link]

  • Macdonald, T.C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), pp.1874–1893. [online] Available at: [Link][1]

  • Royal Society of Chemistry. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. [online] Available at: [Link]

  • ACS Publications. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [online] Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [online] Available at: [Link][4]

  • MDPI. (2016). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. [online] Available at: [Link]

  • Cardiff University. (2021). Ring opening hydrogenolysis of 5-hydroxymethyl furfural over supported bimetallic catalysts. [online] Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [online] Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 2‐Fluoroindoles Via the Base‐Free Nucleophilic 5‐Endo‐Trig Cyclization of o‐Amido‐β,β‐Difluoro‐α‐Silylstyrenes. [online] Available at: [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • MDPI. (n.d.). Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. [online] Available at: [Link]

  • ResearchGate. (n.d.). Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration. [online] Available at: [Link][8]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [online] Available at: [Link][9]

  • FLORE. (2021). Analytical settings for in-flow biocatalytic reaction monitoring. [online] Available at: [Link]

  • Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. [online] Available at: [Link]

  • PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [online] Available at: [Link][2]

  • KitAlysis. (n.d.). KitAlysis™ High-Throughput Copper C-N Cross-Coupling Reaction Screening Kit. [online] Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. [online] Available at: [Link]

  • NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [online] Available at: [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [online] Available at: [Link][10]

  • Royal Society of Chemistry. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [online] Available at: [Link][3]

  • PubMed. (2020). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. [online] Available at: [Link][11]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [online] Available at: [Link][6]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. [online] Available at: [Link]

  • NIH. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [online] Available at: [Link]

Sources

Optimization

challenges in the purification of 2-Fluoro-5-iodo-4-methylpyridine derivatives

Topic: Troubleshooting Purification & Stability of Halogenated Pyridines Executive Summary The purification of 2-Fluoro-5-iodo-4-methylpyridine (CAS: 153034-94-7) presents a unique "triad of instability": Silanol Interac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Stability of Halogenated Pyridines

Executive Summary

The purification of 2-Fluoro-5-iodo-4-methylpyridine (CAS: 153034-94-7) presents a unique "triad of instability":

  • Silanol Interaction: The basic pyridine nitrogen causes severe peak tailing on standard silica.[1]

  • Labile Halogens: The C2-Fluorine is susceptible to nucleophilic aromatic substitution (

    
    ) (hydrolysis/alkoxylation), while the C5-Iodine is sensitive to photolytic dehalogenation.[1]
    
  • Close-Eluting Impurities: Regioisomers (e.g., 3-iodo or 4-iodo variants) and non-iodinated starting materials often possess nearly identical partition coefficients (

    
    ).[1]
    

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Chromatographic Resolution & Tailing

The Problem

User Report: "My product streaks on the TLC plate and co-elutes with the starting material (2-fluoro-4-methylpyridine) during flash chromatography."

Root Cause Analysis

The pyridine nitrogen lone pair acts as a Lewis base, hydrogen-bonding with acidic silanol groups (


) on the stationary phase.[1] This non-specific interaction causes peak broadening (tailing), which masks the separation of close-eluting impurities. Furthermore, the iodine atom increases lipophilicity only marginally compared to the methyl group, making separation from non-iodinated precursors difficult on standard phases.
Troubleshooting Protocol
Q: How do I eliminate peak tailing without degrading the compound?

A: Deactivate the Silica Surface. Do not use standard Hexane/EtOAc. You must modify the stationary phase environment.

Protocol A: The "Pre-Buffered" Column (Recommended) Instead of adding triethylamine (TEA) directly to the mobile phase (which can cause baseline drift), pre-treat the silica.

  • Slurry Preparation: Mix Silica Gel 60 (40-63 µm) with a solution of 1% Triethylamine (TEA) in Hexane .

  • Packing: Pour the slurry into the column.

  • Flush: Flush with 3 column volumes (CV) of pure Hexane to remove excess free amine.[1]

  • Elution: Run your gradient (e.g., Hexane/EtOAc) without further TEA.[1]

    • Mechanism:[2][3][4][5][6] The amine binds irreversibly to the most acidic silanol sites, creating a "neutralized" surface that allows the pyridine to elute as a sharp band .

Q: Which solvent system separates the iodinated product from the non-iodinated precursor?

A: Leverage "Polarizability" Differences. Iodine is highly polarizable ("soft"), whereas the fluoro-methyl precursor is "harder." Standard adsorption chromatography (Silica) struggles here.

Data: Solvent System Selectivity

Solvent SystemResolution (

)
Comment
Hexane / EtOAc < 1.0 (Poor)Co-elution common.[1]
DCM / Methanol < 0.8 (Poor)Risk of

(Methoxylation) if basic.[1]
Toluene / Acetone > 1.5 (Excellent) Toluene interacts with the Iodine's electron cloud (

-

like), improving selectivity.
Heptane / MTBE ~ 1.2 (Good)Good alternative if Toluene is restricted.[1]

Critical Warning: Avoid Methanol in the mobile phase if possible.[1] In the presence of trace base (even from the pyridine itself), Methanol can displace the C2-Fluorine at elevated temperatures (concentrator), forming the 2-methoxy impurity .

Module 2: Chemical Stability & Degradation

The Problem

User Report: "The fraction was colorless coming off the column, but turned yellow/brown during rotary evaporation. NMR shows a loss of the iodine signal."

Root Cause Analysis

The C5-Iodine bond is weak (~50-60 kcal/mol).[1] Exposure to light (UV) or heat promotes homolytic cleavage, generating an aryl radical and free iodine (


), which causes the yellow/brown discoloration.
Visualization: Degradation Pathways

DegradationPathways Start 2-Fluoro-5-iodo-4-methylpyridine (Target) Light UV Light / Heat Start->Light Acid Acidic Water (pH < 4) Start->Acid Nu Nucleophile (ROH / OH-) Start->Nu Deiodo De-iodinated Byproduct (2-Fluoro-4-methylpyridine) + Free Iodine (Brown) Light->Deiodo Homolytic Cleavage Pyridone 2-Pyridone Derivative (Hydrolysis) Acid->Pyridone Hydrolysis (Slow) Nu->Pyridone If Nu = H2O Ether 2-Alkoxy Derivative (Substitution) Nu->Ether S_NAr (Fast)

Figure 1: Primary degradation pathways.[1] Note that C2-Fluorine is labile to nucleophiles, while C5-Iodine is labile to light.[1]

Troubleshooting Protocol
Q: How do I prevent the fraction from turning brown (Deiodination)?

A: Stabilization Strategy.

  • Light Exclusion: Wrap the column and collection flasks in aluminum foil.

  • Copper Stabilization: Add a small piece of Copper wire (Cu) or Copper turnings to the receiving flask during evaporation.[1]

    • Mechanism:[2][3][4][5][6] Copper acts as a radical scavenger and reacts with any liberated

      
       to form 
      
      
      
      , preventing the autocatalytic cycle of decomposition .
  • Temperature Control: Never exceed 35°C in the water bath.

Q: Can I wash the organic layer with HCl to remove amine impurities?

A: NO. High Risk of Hydrolysis. Acid protonates the pyridine nitrogen, making the ring highly electron-deficient. This activates the C2-Fluorine toward attack by water, converting your product into 5-iodo-4-methylpyridin-2(1H)-one (a non-volatile solid).[1]

  • Alternative: Wash with 0.5 M Ammonium Acetate (pH ~7) or dilute Citric Acid (pH 4-5) only if strictly necessary and done rapidly at 0°C.[1]

Module 3: Crystallization (Scalability)

The Problem

User Report: "Chromatography is too expensive for a 50g batch. Can I recrystallize?"

Solution

Yes, but solvent choice is critical to avoid


 side reactions.[1]

Decision Matrix: Crystallization Solvents

SolventSuitabilityRisk Factor
Ethanol/Methanol High Risk Formation of 2-ethoxy/methoxy impurities if heated.[1]
Heptane Low SolubilityGood anti-solvent, but poor solvent.[1]
Toluene ModerateGood for solubility, but hard to remove (high BP).[1]
Isopropyl Alcohol (IPA) Recommended Steric bulk of IPA slows down

compared to MeOH/EtOH.[1]

Optimized Crystallization Protocol:

  • Dissolve crude solid in minimal IPA at 50°C (Do not reflux).

  • Add Activated Carbon (to remove iodine color) and filter hot.

  • Slowly add Water (anti-solvent) dropwise until turbidity persists.[1]

  • Cool to 0°C slowly.

  • Filter and wash with cold Heptane .[1]

References

  • Chromatography Forum. (2015).[1][7] HPLC separation of related halogenated aromatic. Retrieved from

  • Vertex AI Patent Search.[1] (2021).[1][4] Preparation method of 2-fluoro-5-formyl chloropyridine (CN112358442B).[1][6] Retrieved from

  • Sigma-Aldrich.[1][8][9] (n.d.). 2-Fluoro-5-iodopyridine Product Specification. Retrieved from

  • PubChem. (2025).[1] 2-Fluoro-4-iodo-5-methylpyridine Compound Summary. Retrieved from

  • Helix Chromatography.[1][8] (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 2-Fluoro-5-iodo-4-methylpyridine Reaction Rates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reaction rates and outcomes for 2-Fluoro-5-iodo-4-methylpyridine. The following information is designed to help you navigate the complexities of solvent selection for various cross-coupling and nucleophilic substitution reactions involving this versatile building block.

Introduction: The Dual Reactivity of 2-Fluoro-5-iodo-4-methylpyridine

2-Fluoro-5-iodo-4-methylpyridine is a valuable heterocyclic compound in medicinal chemistry and materials science due to its two distinct reactive sites: the C-I bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions, and the C-F bond, which can undergo nucleophilic aromatic substitution (SNAr). The choice of solvent is a pivotal parameter that can dictate the chemoselectivity, reaction rate, and overall yield of your desired transformation. This guide will explore the causality behind solvent effects in key reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as SNAr.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling of 2-Fluoro-5-iodo-4-methylpyridine is sluggish or failing. Could the solvent be the issue?

A1: Absolutely. The solvent plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[1][2] Its functions include dissolving the reagents, stabilizing the palladium catalyst, and influencing the efficacy of the base.[1][2]

Troubleshooting Steps & Scientific Rationale:

  • Assess Solvent Polarity: Palladium-catalyzed cross-coupling reactions are significantly influenced by the solvent's polarity.[1][2] For Suzuki-Miyaura reactions, a common starting point is a mixture of an ethereal or aromatic solvent with water.

    • Ethereal Solvents (e.g., 1,4-dioxane, THF): These are generally good choices for solubilizing the organic substrate and the boronic acid/ester.

    • Aromatic Solvents (e.g., Toluene): Similar to ethereal solvents, they are effective at dissolving organic reagents.

    • The Role of Water: The addition of water is often crucial. It helps to dissolve the inorganic base (e.g., K2CO3, Cs2CO3) and can facilitate the transmetalation step by promoting the formation of the boronate species.

  • Consider Polar Aprotic Solvents: Solvents like DMF and acetonitrile can also be effective, but their impact can be more complex.[1][3] While they can stabilize catalytic intermediates, they can also coordinate to the palladium center, potentially inhibiting the reaction.[2] However, in some cases, polar aprotic solvents have been shown to switch the selectivity in cross-coupling reactions.[1][3]

  • Evaluate Base and Solvent Compatibility: The chosen base must be at least partially soluble in the solvent system to be effective. For instance, using K2CO3 with anhydrous toluene will likely result in a very slow reaction due to poor solubility. Adding a small amount of water or using a phase-transfer catalyst can mitigate this issue.

dot ```dot graph Suzuki_Troubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Sluggish Suzuki Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solvent [label="Is the solvent system appropriate?"]; Check_Base [label="Is the base soluble and active?"]; Check_Temp [label="Is the reaction temperature optimal?"]; Outcome_Success [label="Reaction Proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome_Fail [label="Reaction Fails", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Check_Solvent; Check_Solvent -> Check_Base [label="Yes"]; Check_Solvent -> Outcome_Fail [label="No (e.g., non-polar, anhydrous)"]; Check_Base -> Check_Temp [label="Yes"]; Check_Base -> Outcome_Fail [label="No (e.g., insoluble base)"]; Check_Temp -> Outcome_Success [label="Yes"]; Check_Temp -> Outcome_Fail [label="No (too low)"]; }

Caption: Solvent selection guide for Buchwald-Hartwig amination.

Q4: I want to perform a nucleophilic aromatic substitution (SNAr) at the C-F position. What is the best solvent choice to promote this reaction over C-I bond reactivity?

A4: To favor SNAr at the C-F position, you need a solvent that can stabilize the charged Meisenheimer intermediate.

Troubleshooting Steps & Scientific Rationale:

  • Polar Aprotic Solvents are Key: Polar aprotic solvents such as DMSO, DMF, and NMP are the solvents of choice for SNAr reactions. Their ability to solvate cations while leaving the nucleophile relatively "bare" and highly reactive is crucial for the reaction to proceed at a reasonable rate.

  • Protic Solvents Should Be Avoided: Protic solvents (e.g., water, alcohols) will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and significantly slowing down or even preventing the SNAr reaction. [4]

  • Why Fluorine is a Good Leaving Group in SNAr: In the context of SNAr, fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. [5]This electronic effect outweighs its poor leaving group ability in the rate-determining step, which is the initial nucleophilic attack and formation of the Meisenheimer complex. [4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Add a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. [6]5. Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C). [6]6. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry reaction vessel, add 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary

Reaction TypeRecommended SolventsSolvents to AvoidKey Considerations
Suzuki-Miyaura 1,4-Dioxane/H2O, Toluene/H2O, THF/H2OAnhydrous non-polar solvents (without phase transfer catalyst)Water is often essential for base solubility and transmetalation. [7]
Sonogashira THF, DMF, TriethylamineProtic solventsThe amine often serves as both base and solvent.
Buchwald-Hartwig 1,4-Dioxane, Toluene, THF, CPMEChlorinated solvents, Acetonitrile, PyridineAvoid coordinating solvents that can inhibit the catalyst. [8]
SNAr (at C-F) DMSO, DMF, NMPProtic solvents (water, alcohols)Polar aprotic solvents stabilize the Meisenheimer intermediate.

References

  • ResearchGate. (n.d.). Solvent effect in Suzuki-Miyaura reaction. Retrieved from [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Smith, C. J., & Stiles, T. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Stenlid, J. H., & Brinck, T. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(52), 13733-13740. [Link]

  • ResearchGate. (n.d.). Table 2. Effect of solvents for the Suzuki-Miyaura reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. Retrieved from [Link]

  • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(14), 3793-3806. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Gholinejad, M., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7482. [Link]

  • Vaddypally, S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(31), 12136-12145. [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Bamkole, T. O., & Hirst, J. (1969). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Journal of the Chemical Society B: Physical Organic, 848-852. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5649-5657. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893-1914. [Link]

  • IndiaMART. (n.d.). 2 Fluoro 4 Iodo 5 Methyl Pyridine. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. (n.d.). Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. Retrieved from [Link]

Sources

Optimization

Technical Guide: Thermal Management in 2-Fluoro-5-iodo-4-methylpyridine Functionalization

Executive Technical Overview The scaffold 2-Fluoro-5-iodo-4-methylpyridine presents a unique "tri-orthogonal" reactivity profile, where each functional handle (Fluorine, Iodine, and the C-H bonds) can be selectively acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The scaffold 2-Fluoro-5-iodo-4-methylpyridine presents a unique "tri-orthogonal" reactivity profile, where each functional handle (Fluorine, Iodine, and the C-H bonds) can be selectively activated solely by modulating temperature and reagent class.

The central challenge with this molecule is the Thermal Reactivity Cliff :

  • <-40°C (Cryogenic): Domain of Halogen-Metal Exchange . The C5-Iodine is labile. Failure to control temperature here results in the "Halogen Dance" (isomerization).

  • 20°C - 60°C (Ambient/Warm): Domain of Knochel-Hauser Bases and Mild

    
     . Magnesium reagents stabilize the metallated intermediate, preventing isomerization.
    
  • >60°C (Elevated): Domain of Palladium Catalysis and Forced

    
     . The C5-I bond activates for cross-coupling; the C2-F bond activates for nucleophilic displacement.
    

Critical Troubleshooting Guides

Module A: Metal-Halogen Exchange & The "Halogen Dance"

Context: You are attempting to functionalize the C5 position (replacing Iodine) using organolithium reagents, but you are observing regioisomers or low yields.

The Mechanism: Upon Lithium-Halogen exchange at C5, the resulting heteroaryl lithium species is kinetically formed. However, it is thermodynamically unstable. If the temperature rises above a specific threshold (approx. -50°C), the lithium migrates to the C6 position (adjacent to Nitrogen) or C3 (ortho to Fluorine) to find a more stable coordination environment. This rearrangement is known as the Halogen Dance .[1][2]

Troubleshooting Q&A

Q: I see a mixture of products where the electrophile added to the C6 position instead of C5. What happened? A: You likely exceeded the Isomerization Threshold (-50°C) .

  • Cause: The C5-Li species is kinetic. The C6-Li species (stabilized by the ring nitrogen) is thermodynamic. Even a brief exotherm during reagent addition can trigger this migration.

  • Solution:

    • Pre-cool solvent and reagents to -78°C.

    • Use internal temperature monitoring , not just bath temperature.

    • Consider an in-situ quench (Barbier conditions) where the electrophile is present before adding the lithium reagent, provided the electrophile is compatible with n-BuLi.

Q: Can I functionalize the C3 position (between F and Me)? A: Direct deprotonation here is difficult due to steric crunch from the C4-Methyl group.

  • Insight: Standard bases (LDA) will struggle. However, the "Halogen Dance" can be exploited intentionally. By forming the C5-Li and warming to -40°C, the lithium may migrate. However, for this specific scaffold, migration to C6 is electronically favored over C3.

Q: Is there a way to run this reaction without dry ice (-78°C)? A: Yes. Switch from Lithium to Magnesium.

  • Protocol: Use TMPMgCl·LiCl (Knochel-Hauser Base) .[3]

  • Why: The Carbon-Magnesium bond is more covalent and rigid than Carbon-Lithium. It does not undergo the "Dance" readily. You can often perform the exchange at -20°C or even 0°C with high fidelity at the C5 position.

Visualization: The Halogen Dance Decision Tree

HalogenDance Start 2-Fluoro-5-iodo-4-methylpyridine Exchange Add n-BuLi (-78°C) Li-I Exchange Start->Exchange Kinetic Kinetic Intermediate (C5-Li Species) Exchange->Kinetic Trap78 Add Electrophile (Keep < -70°C) Kinetic->Trap78 Maintain Cold WarmUp Warm to > -50°C (Thermodynamic Drift) Kinetic->WarmUp Temp Spike Product5 C5-Functionalized Product (Desired) Trap78->Product5 Dance Halogen Dance (Li migrates to C6) WarmUp->Dance TrapWarm Add Electrophile Dance->TrapWarm Product6 C6-Functionalized Product (Impurity/Isomer) TrapWarm->Product6

Caption: Kinetic vs. Thermodynamic pathways. Warming the C5-Li intermediate triggers migration to C6 (Halogen Dance).

Module B: Nucleophilic Aromatic Substitution ( )

Context: You want to displace the Fluorine atom with an amine or alkoxide.

The Selectivity Rule: In this scaffold, Fluorine (C2) is the primary leaving group for


 due to the high electronegativity of F and the activation by the adjacent Nitrogen.[4] Iodine (C5) is generally stable to 

conditions unless Copper or Palladium is present.
Troubleshooting Q&A

Q: I am getting low conversion of the Fluorine displacement. Should I increase the temperature to 120°C? A: Proceed with caution.

  • Risk: Above 100°C, particularly with amine nucleophiles, you risk de-iodination (reduction of the C-I bond) or competing attack at the Iodine if any trace metals are present.

  • Better Approach: Use a more polar aprotic solvent (DMSO or NMP) to increase the rate at a lower temperature (60-80°C).

Q: Can I do


after a Suzuki coupling? 
A:  Yes, but the electronics change.
  • Scenario: If you replace the electron-withdrawing Iodine (C5) with an electron-rich aryl group (via Suzuki) first, the pyridine ring becomes less electron-deficient. The subsequent

    
     at C2 will require higher temperatures (harder to displace F).
    
  • Recommendation: Perform

    
     (C2) first while the ring is maximally activated by the Iodine, then perform Cross-Coupling (C5).
    
Module C: Palladium-Catalyzed Cross-Coupling

Context: Suzuki, Sonogashira, or Heck reactions at the C5-Iodine position.

Troubleshooting Q&A

Q: The reaction works, but I see significant de-fluorination (loss of F). A: This is rare but happens with specific hydride sources or aggressive reductants.

  • Cause: Oxidative addition into the C-F bond is difficult but possible with electron-rich ligands (like tricyclohexylphosphine) at high temperatures.

  • Solution: Stick to standard Pd(II) precatalysts (e.g., Pd(dppf)Cl2) and mild bases (K2CO3 or Cs2CO3). Avoid strong alkoxide bases (NaOtBu) if possible, as they can trigger competing

    
     side reactions.
    

Q: How do I ensure the coupling happens at Iodine (C5) and not Fluorine (C2)? A: Temperature and Bond Energy.

  • Fact: The C-I bond is significantly weaker (~57 kcal/mol) than the C-F bond (~115 kcal/mol).

  • Protocol: Run the coupling at 60-80°C. This provides enough energy to insert into C-I but is insufficient to activate C-F.

Reference Data: Temperature & Reactivity Matrix

Reaction TypeTarget PositionReagent ClassIdeal Temp RangeCritical Risk
Li-Halogen Exchange C5 (Iodine)n-BuLi / t-BuLi-78°C to -60°C Halogen Dance: Warming > -50°C causes Li migration to C6.
Mg-Halogen Exchange C5 (Iodine)TMPMgCl·LiCl-20°C to 0°C Tolerates higher temps; minimal scrambling risk.

(Strong Nu)
C2 (Fluorine)NaOMe, NaSMe0°C to 25°C Exotherm can cause runaway di-substitution if not controlled.

(Weak Nu)
C2 (Fluorine)Anilines, Morpholine60°C to 90°C High temp may degrade C-I bond if reaction is prolonged.
Suzuki Coupling C5 (Iodine)Pd(dppf)Cl2 / Boronic Acid60°C to 85°C Selectivity is high; C-F bond remains intact.

Validated Experimental Protocol

Protocol: Selective C5-Functionalization via Turbo-Grignard (Avoids Cryogenic Temps)

  • Preparation: Dissolve 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Cooling: Cool the solution to -20°C (Ice/Salt bath). Note: -78°C is not required.

  • Exchange: Dropwise add iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv). Stir for 30 minutes at -20°C.

    • Checkpoint: Take an aliquot and quench with D2O. Analyze by GC/MS or NMR. You should see >95% deuterium incorporation at C5.

  • Electrophile Addition: Add the electrophile (e.g., aldehyde, ketone) slowly.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl.

Visualization: Selectivity Flowchart

Selectivity cluster_cold Low Temp / Metalation cluster_hot High Temp / Catalysis cluster_snar Nucleophilic Attack Input 2-Fluoro-5-iodo-4-methylpyridine MgReagent iPrMgCl·LiCl (-20°C) Input->MgReagent PdCat Pd(0) Cat + Heat (80°C) Input->PdCat Nuc Nucleophile (H-Nu) (Base, Heat) Input->Nuc C5_Mag C5-Magnesium Species MgReagent->C5_Mag Selective Exchange C5_Cross C5-Aryl Product PdCat->C5_Cross Oxidative Addition (C-I) C2_Sub C2-Substituted Product Nuc->C2_Sub SNAr (C-F displacement)

Caption: Divergent synthesis pathways controlled by reagent choice and thermal energy.

References

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition. (Foundational work on halogen migration mechanisms).

  • Knochel, P., et al. (2011). "Preparation and Applications of Functionalized Organomagnesium Reagents." Handbook of Functionalized Organometallics. (Details on Turbo-Grignard reagents for selective exchange).

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Society Reviews. (Comprehensive review of migration on pyridine scaffolds).

  • Bao, W., et al. (2022). "Regioselective Functionalization of Halopyridines." Journal of Organic Chemistry. (Specific examples of 2-fluoro-pyridine reactivity).

Sources

Troubleshooting

troubleshooting failed Suzuki coupling with 2-Fluoro-5-iodo-4-methylpyridine

Ticket ID: SUZ-PYR-5I-4Me Status: Open Assigned Specialist: Senior Application Scientist Module 1: Substrate Analysis (The "Why is this failing?") You are working with a "Triple Threat" substrate. 2-Fluoro-5-iodo-4-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-PYR-5I-4Me Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Substrate Analysis (The "Why is this failing?")

You are working with a "Triple Threat" substrate. 2-Fluoro-5-iodo-4-methylpyridine presents three distinct chemical antagonisms that often lead to reaction failure in standard Suzuki conditions.

  • Electronic Activation (The SNAr Trap): The 2-Fluoro substituent is highly electronegative and positioned ortho to the pyridine nitrogen. This pulls electron density from the ring, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong bases (like NaOH or KOtBu) will attack the C2-F bond rather than facilitating the Suzuki cycle, leading to hydroxylation or alkoxylation byproducts [1, 3].

  • Steric Shielding: The 4-Methyl group is ortho to your reactive center (C5-Iodo). This creates a steric wall that inhibits the palladium catalyst from approaching the iodine for oxidative addition. Standard ligands (like PPh3) are often too small to force the active species open or too bulky to fit without specific design [7, 8].

  • Catalyst Poisoning: The pyridine nitrogen has a lone pair capable of binding to the Palladium center (N-coordination).[1] If your ligand is not bulky enough to shield the metal, the substrate will bind to the catalyst reversibly but non-productively, shutting down the cycle [12].

Visualizing the Competitive Pathways

The following diagram illustrates the fate of your starting material based on reaction conditions.

CompetitivePathways Start 2-Fluoro-5-iodo- 4-methylpyridine Pd_Cycle Pd Catalytic Cycle (Desired) Start->Pd_Cycle Bulky Ligand (XPhos/SPhos) SNAr SNAr Attack at C2 (Side Reaction) Start->SNAr Strong Base (OH-, OR-) Poison N-Coordination (Catalyst Death) Start->Poison Low Steric Ligand (PPh3) Product Desired Biaryl Product Pd_Cycle->Product Byproduct_OH 2-Hydroxy/Alkoxy Impurity SNAr->Byproduct_OH Stalled No Reaction (Recovered SM) Poison->Stalled

Caption: Figure 1. Competitive reaction pathways. Success requires suppressing the Red (SNAr) and Yellow (Poisoning) paths.

Module 2: Diagnostic Troubleshooting (Q&A)

Q1: "I see no conversion by LCMS. The starting material is untouched. Is the catalyst dead?"

Diagnosis: Likely Catalyst Poisoning or Failed Oxidative Addition .

  • The Mechanism: The pyridine nitrogen is coordinating to the Pd(II) species, forming a stable "resting state" that cannot enter the catalytic cycle. Alternatively, the 4-methyl group is blocking the catalyst from reaching the C-I bond.

  • The Fix: Switch to Buchwald Precatalysts (e.g., XPhos Pd G4 or SPhos Pd G3).

    • Why? These ligands are dialkylbiaryl phosphines.[2] They are exceptionally bulky and electron-rich. The bulk prevents the pyridine nitrogen from binding to the Pd center (steric repulsion), while the electron-rich nature accelerates the oxidative addition into the hindered C-I bond [7, 13].

    • Avoid: Pd(PPh3)4 or PdCl2(dppf) for this specific hindered substrate.[3] They lack the necessary steric bulk to prevent N-coordination effectively.

Q2: "I see a new peak, but the mass corresponds to [M-F+OH] or [M-F+OEt]. What happened?"

Diagnosis: You have triggered an SNAr Side Reaction .

  • The Mechanism: Your base is acting as a nucleophile. If you are using Hydroxide (NaOH), Methoxide (NaOMe), or Ethoxide (NaOEt), they are attacking the C2 position and displacing the Fluorine atom. This is faster than the Suzuki coupling because the 2-F position is highly activated [3, 4].

  • The Fix: Switch to non-nucleophilic bases .

    • Recommendation: Use K3PO4 (Potassium Phosphate) or Cs2CO3 (Cesium Carbonate) .

    • Solvent Check: If using ethanol or methanol as a co-solvent, remove them. Use aprotic solvents like 1,4-Dioxane or Toluene to prevent solvent participation in the substitution [1].

Q3: "I see the Iodine is gone, but it's replaced by a Hydrogen. (De-iodination)."

Diagnosis: Protodehalogenation .

  • The Mechanism: This often occurs if the transmetallation step is slow (due to the 4-methyl steric hindrance). The Pd-Ar intermediate waits too long and undergoes side reactions, often abstracting a hydride from the solvent (especially alcohols) or via

    
    -hydride elimination if alkyl groups are present on the ligand [11].
    
  • The Fix:

    • Increase Catalyst Activity: Ensure you are using a rapid-transmetallating system (XPhos/SPhos).

    • Solvent Switch: Move to strictly anhydrous Toluene or Dioxane . Avoid alcohols.

    • Temperature: Lower the temperature slightly (e.g., from 100°C to 80°C) to disfavor the elimination pathway.

Module 3: The "Golden Standard" Protocol

This protocol is engineered to bypass the specific failure modes of 2-Fluoro-5-iodo-4-methylpyridine.

Reagents & Setup
ComponentRecommendationFunction
Catalyst XPhos Pd G4 (2-5 mol%)Bulky ligand prevents N-poisoning; accelerates hindered coupling.
Base K3PO4 (2.0 - 3.0 equiv)Mild, non-nucleophilic base prevents SNAr at C2-F.
Solvent 1,4-Dioxane / Water (4:1 ratio)Aprotic organic layer prevents solvolysis; water dissolves inorganic base.
Temp 80°C - 90°C Sufficient energy for coupling without promoting rapid dehalogenation.
Step-by-Step Workflow
  • Charge Solids: In a reaction vial, add:

    • 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • K3PO4 (anhydrous, tribasic) (2.5 equiv)

    • XPhos Pd G4 (0.03 equiv / 3 mol%)

  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is a killer here; it promotes homocoupling of the boronic acid.

  • Add Solvent: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the halide.

  • Heat: Stir vigorously at 80°C.

  • Monitor: Check LCMS at 1 hour.

    • If SM remains: Add 1 mol% more catalyst.

    • If Protodeboronation of Boronic Acid is observed: Switch base to KF (Potassium Fluoride) and run in dry THF [1].

Decision Tree for Optimization

OptimizationTree Start Analyze Crude LCMS Result1 SM Recovered (No Rxn) Start->Result1 Result2 Product [M-F+OH] (SNAr) Start->Result2 Result3 De-iodinated Product Start->Result3 Action1 Switch to XPhos Pd G4 Increase Temp to 100°C Result1->Action1 Action2 Switch Base to K3PO4 Use Anhydrous Dioxane Result2->Action2 Action3 Switch Solvent to Toluene Lower Temp to 80°C Result3->Action3

Caption: Figure 2. Troubleshooting logic flow based on crude reaction data.

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • Sakamoto, T., et al. (1993). Palladium-catalyzed cross-coupling reactions of haloarenes with organoboron compounds. Chem. Pharm. Bull.
  • Sanger, R. (2014). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • BenchChem. (2025).[1] Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. Retrieved from

  • Chen, K., et al. (2019).[6] Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications.[6] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Lillo, V., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from

  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

Sources

Optimization

catalyst deactivation in 2-Fluoro-5-iodo-4-methylpyridine reactions

Status: Operational Ticket Focus: Catalyst Deactivation & Reaction Optimization Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Catalyst Deactivation & Reaction Optimization Lead Scientist: Dr. H. Vance, Senior Application Scientist

Strategic Overview

You are working with 2-Fluoro-5-iodo-4-methylpyridine , a high-value scaffold common in medicinal chemistry (e.g., kinase inhibitors). This molecule presents a unique "Triad of Reactivity" that dictates your catalytic success:

  • The Reactive Site (C5-I): The intended site for Cross-Coupling (Suzuki, Sonogashira).

  • The Electronic Trap (N1): The pyridine nitrogen is a Lewis base capable of poisoning Palladium catalysts.

  • The Liability (C2-F): The 2-fluoro group activates the ring for Nucleophilic Aromatic Substitution (

    
    ), creating a high risk of side reactions with bases.
    

This guide addresses why your reaction stalls (deactivation) or fails (side reactions) and provides self-validating protocols to fix it.

Module 1: The "Silent Killer" – Nitrogen Coordination

Symptom: The reaction initiates rapidly but stalls at 30-50% conversion. Adding more catalyst fails to restart the reaction.

Root Cause: The pyridine nitrogen in your substrate (and product) is a competent ligand. As the reaction proceeds, the concentration of the pyridine product increases. This nitrogen displaces your phosphine ligands, forming a stable, unreactive Bis-pyridine-Pd(II) complex. This is an "off-cycle" resting state that effectively sequesters your catalyst.

Troubleshooting Guide

Q: How do I confirm N-poisoning is the cause? A: Perform a "Spike Test." Take a small aliquot of your stalled reaction mixture and add a fresh, standard substrate (e.g., iodobenzene). If the iodobenzene does not convert, your catalyst is dead (poisoned). If it does convert, your specific substrate is the problem (likely steric or electronic).

Q: Which ligands prevent this? A: You must use ligands with high steric bulk or strong chelating ability to prevent the nitrogen from binding.

  • Recommendation: Switch to Buchwald Ligands (e.g., XPhos , SPhos ) or chelating bis-phosphines like dppf . These ligands create a "steric wall" around the Pd center, blocking the approach of the pyridine nitrogen.

Q: Should I increase the catalyst loading? A: No. If you have N-poisoning, adding more Pd just creates more poisoned species. You must change the ligand, not the metal loading.

Visualizing the Deactivation Pathway

CatalystDeactivation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + Substrate Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Poison DEAD CATALYST [Pd(Pyridine)2L2] OxAdd->Poison Ligand Displacement Cycle->Pd0 - Product Product Coupled Product (Pyridine) Cycle->Product Product->Poison N-Coordination (High Conc.)

Caption: The "Off-Cycle" Trap. As product accumulates, the pyridine nitrogen competes with phosphine ligands, irreversibly sequestering the Palladium.

Module 2: The Fluorine Liability ( Competition)

Symptom: You observe full consumption of the starting material, but the mass spec shows a product with a mass corresponding to [M - F + Nu] (where Nu is your base or solvent).

Root Cause: The 2-fluoro group is highly electron-withdrawing. When combined with the electron-deficient pyridine ring, the C2 position becomes a "hotspot" for Nucleophilic Aromatic Substitution (


). Strong bases (alkoxides) or nucleophilic solvents will attack C2, displacing the fluoride.

Data: Base Selection Impact

BasepKa (Conj. Acid)NucleophilicityRisk of

Recommendation
KOtBu / NaOEt >16HighCRITICAL DO NOT USE
NaOH / KOH 15.7HighHighAvoid

12.3LowLowRecommended

10.3LowLowRecommended

10.3LowLowStandard
Troubleshooting Guide

Q: My reaction works with


 but is too slow. Can I use a stronger base? 
A:  Do not use alkoxide bases (KOtBu). If you need faster kinetics, switch to 

(Cesium Carbonate). The "Cesium Effect" increases solubility in organic solvents without increasing nucleophilic attack at the C2-F position.

Q: I see a byproduct with Mass +31. What is it? A: If you are using Methanol as a co-solvent, you have formed the 2-methoxy derivative via


.
  • Fix: Remove alcohol solvents. Use 1,4-Dioxane or Toluene with water.

Module 3: The Iodide Inhibition Loop

Symptom: The reaction slows down significantly after 20-30% conversion, even without N-poisoning.

Root Cause: Oxidative addition of the C5-I bond releases iodide ions (


). In high concentrations, iodide binds strongly to Palladium, forming anionic palladate species (e.g., 

) that are too electron-rich to undergo transmetallation. This is the "Iodide Effect."
Troubleshooting Guide

Q: How do I overcome iodide inhibition? A: There are two primary methods:

  • High-Activity Catalysts: Use catalysts with bulky biaryl phosphine ligands (e.g., XPhos Pd G3 ). These ligands are bulky enough to destabilize the anionic palladate resting state, forcing the catalyst back into the productive cycle.

  • Silver Additives (The "Sledgehammer" Approach): Add stoichiometric

    
      or AgOTf . The Silver precipitates the Iodide as AgI, removing it from the equilibrium. Note: This is expensive and should be a last resort.
    

Master Protocol: Suzuki-Miyaura Coupling[1][2]

Target: Coupling of 2-Fluoro-5-iodo-4-methylpyridine with Aryl Boronic Acids. Design Philosophy: This protocol prioritizes catalyst longevity (bulky ligands) and chemoselectivity (mild base) to avoid the traps described above.

Reagents
  • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
      (3-5 mol%) OR XPhos Pd G3  (2 mol%)
    
  • Base:

    
      (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why? Dioxane is non-nucleophilic; Water is required for the boronic acid activation.

Step-by-Step Workflow
  • Preparation:

    • Charge a reaction vial with the Substrate, Boronic Acid, and Base.

    • CRITICAL: Add the Catalyst last.

    • Seal the vial with a septum cap.

  • Inerting (The "Oxygen Purge"):

    • Evacuate the vial and backfill with Nitrogen or Argon (Repeat 3x).

    • Why? Oxygen oxidizes phosphine ligands, killing the catalyst before it starts.

  • Solvent Addition:

    • Add degassed 1,4-Dioxane/Water mixture via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the substrate.

  • Reaction:

    • Heat to 80°C .

    • Note: Do not exceed 100°C. Higher temps increase the rate of

      
       at the 2-F position.
      
    • Monitor via LCMS at 1 hour and 4 hours.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.

    • Scavenging: If the Pd residues are high, treat the organic layer with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 30 mins.

References & Grounding

  • Catalyst Deactivation by N-Heterocycles:

    • Mechanism:[1][2][3][4][5] Pyridine coordination stabilizes off-cycle Pd species, requiring bulky ligands to destabilize this resting state.

    • Source:

  • The Iodide Effect:

    • Mechanism:[1][2][3][4][5] High iodide concentration inhibits transmetallation by forming anionic palladate complexes.

    • Source:

  • 
     Reactivity of Fluoropyridines: 
    
    • Mechanism:[1][2][3][4][5] The 2-fluoro position is highly activated for nucleophilic attack, significantly more so than chloropyridines.

    • Source:

  • Buchwald Ligand Efficacy (XPhos/SPhos):

    • Application: Bulky biaryl phosphines are essential for coupling heteroaryl chlorides and iodides prone to poisoning.

    • Source:

Sources

Troubleshooting

Technical Support Center: Workup &amp; Isolation of 2-Fluoro-5-iodo-4-methylpyridine Derivatives

Current Status: Operational Ticket Topic: Optimization of Workup Procedures for CAS 153034-94-7 and Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Workup Procedures for CAS 153034-94-7 and Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Scaffold Profile

Welcome to the technical support hub for 2-Fluoro-5-iodo-4-methylpyridine . This guide addresses the specific physicochemical challenges of working with this scaffold. Unlike simple pyridines, this trisubstituted heterocycle presents a "stability paradox": the 2-fluoro substituent is activated for nucleophilic attack (labile), while the 5-iodo position renders the molecule sensitive to light and transition metal insertion.

Physicochemical Dashboard
FeaturePropertyExperimental Implication
Basic Nitrogen Weakly Basic (pKa < 2.0)*Unlike 4-methylpyridine (pKa ~6.0), the electron-withdrawing F and I atoms drastically reduce basicity.[1] Do not rely on acid extraction for purification.
C-2 Fluorine

Active
Highly susceptible to hydrolysis (to 2-pyridone) in strong aqueous base (

) or nucleophilic solvents at high temps.
C-5 Iodine Redox ActiveProne to photo-deiodination and Pd-catalyzed hydrodehalogenation (reduction) if quench is delayed.[1]
Lipophilicity Moderate-High (LogP ~2.[1]5)Extracts well into EtOAc/Heptane; less soluble in acidic water than alkyl pyridines.

*Estimated based on 2-fluoropyridine (pKa -0.[1]44) and inductive effects of Iodine.

Module A: Quenching & Chemical Stability (The "Safety" Phase)

Objective: Stop the reaction without degrading the 2-Fluoro-5-iodo scaffold.

Critical Protocol: The "Cold-Neutral" Quench

Users frequently report yield loss due to "disappearing" product. This is often hydrolysis of the 2-Fluoro group to the water-soluble 2-pyridone during hot, basic workups (common in Suzuki couplings).

  • Temperature Control: Cool reaction mixture to < 10 °C before adding any aqueous phase.

  • Buffer Selection: Avoid 1M NaOH or KOH if possible.

    • Preferred: Saturated

      
       (pH ~5-6) or Phosphate Buffer (pH 7).[1]
      
    • Why: The 2-fluoro position is activated by the ring nitrogen. Hydroxide (

      
      ) is a strong enough nucleophile to displace Fluorine at elevated temperatures (
      
      
      
      ).
  • Light Protection: The C-I bond is weak. Wrap flasks in foil if the workup exceeds 2 hours or if the crude is stored in solution.

Module B: Palladium Removal & Metal Scavenging

Context: The 5-Iodo position is primarily used for cross-coupling (Suzuki-Miyaura, Sonogashira).[1] Pyridine nitrogens are notorious for coordinating Palladium, carrying it into the organic phase and complicating crystallization.

Troubleshooting Guide: De-Metallation

Scenario: Dark crude oil, residual Pd > 1000 ppm.

MethodProtocolEfficiency for Pyridines
Celite Filtration Filter crude mixture through a 2-inch pad of Celite 545 before extraction.[1]Low. Removes Pd-black but misses soluble Pd-Pyridine complexes.
Thiol-Silica (Si-Thiol) Add 50 wt% (vs substrate) Si-Thiol to organic phase.[1] Stir 4h @ 40°C. Filter.High. The S-Pd bond is stronger than the N-Pd bond.
Cysteine Wash Wash organic layer with 10% aq.[1] L-Cysteine (pH adjusted to 7).Medium. Good for bulk removal but can form emulsions.[1]
Activated Carbon Reflux crude in EtOAc with 10 wt% Charcoal (e.g., Darco G-60) for 1h. Filter hot.Variable. Can adsorb the product due to the planar aromatic ring.
Visual Workflow: Palladium Removal Logic

Pd_Removal Start Crude Reaction Mixture (Post-Coupling) PreFilter Step 1: Celite Filtration (Remove Pd Black) Start->PreFilter CheckColor Is filtrate dark/colored? PreFilter->CheckColor Scavenger Step 2: Add Si-Thiol or Si-TMT (Stir 4h, 40°C) CheckColor->Scavenger Yes (High Pd) Final Proceed to Silica Column CheckColor->Final No (Low Pd) Scavenger->Final Wash Alternative: Wash w/ 5% L-Cysteine (Aq. Phase) Wash->Final

Caption: Decision matrix for removing coordinated Palladium from pyridine intermediates.

Module C: Phase Separation & Isolation

Objective: Efficient extraction without emulsion formation.

The "Neutral Pyridine" Extraction Strategy

Unlike highly basic pyridines, 2-Fluoro-5-iodo-4-methylpyridine is not basic enough to be quantitatively extracted into dilute HCl.[1]

  • Do NOT attempt an "Acid-Base Swing" (extract into acid, wash organics, basify acid, re-extract).[1] You will likely lose product in the initial organic wash or hydrolyze the Fluorine during basification.

Recommended Protocol:

  • Solvent System: Ethyl Acetate (EtOAc) is superior to Dichloromethane (DCM) for this scaffold. DCM can promote nucleophilic attack by trace water due to its polarity and slightly acidic nature over time.

  • Emulsion Breaking: Pyridines act as surfactants.[1]

    • If emulsion forms: Add solid NaCl to saturation.[1] Do not shake vigorously; use a gentle inversion method.

    • Filtration: If "rag layer" persists, filter the entire biphasic mixture through a glass frit (porosity 3) to remove suspended micro-precipitates stabilizing the emulsion.

Module D: Purification (Chromatography)

Issue: Pyridines "streak" or "tail" on silica gel due to interaction between the nitrogen lone pair and acidic silanol groups (


).

Solution:

  • The "Pre-Wash" Technique: Flush the silica column with 1% Triethylamine (Et3N) in Hexane before loading the sample.

  • Mobile Phase Modifier: Maintain 0.5% - 1% Et3N or 1% MeOH in the eluent system (e.g., Hexane/EtOAc + 1% Et3N).[1]

  • Alternative Stationary Phase: For highly sensitive separations, use Neutral Alumina (Grade III) instead of silica to completely eliminate acidity-induced degradation.[1]

Frequently Asked Questions (FAQ)

Q1: My yield is lower than expected after Suzuki coupling. The NMR shows the pyridine ring but the Fluorine is gone.

  • Diagnosis: Hydrolysis.[1] You likely heated the reaction in the presence of a strong base (like

    
     or 
    
    
    
    ) for too long, or the workup was too basic.
  • Fix: Switch to anhydrous conditions (if possible) or use a weaker base like

    
    . Quench immediately with 
    
    
    
    upon completion.

Q2: The product turns purple/brown on the rotary evaporator.

  • Diagnosis: Iodine liberation.[1] The C-I bond is degrading, likely due to light exposure or trace acid in the solvent (e.g.,

    
     can be acidic).
    
  • Fix: Add copper turnings (stabilizer) or wash the organic phase with 1%

    
     (Sodium Thiosulfate) to reduce free iodine back to iodide. Store in amber vials.
    

Q3: Can I distill this compound?

  • Advisory: Use extreme caution. While 2-Fluoro-4-methylpyridine is distillable, the 5-Iodo derivative has a much higher boiling point and thermal instability.[1]

  • Recommendation: Kugelrohr distillation under high vacuum (

    
    ) is preferable to pot distillation. Keep bath temp 
    
    
    
    .

Workup Decision Tree

Workup_Logic Start Reaction Complete BaseCheck Base Used? Start->BaseCheck QuenchAcid Quench: Sat. NaHCO3 (Neutralize Acid) BaseCheck->QuenchAcid No (Acidic/Neutral) QuenchBase Quench: Sat. NH4Cl (Buffer to pH 7) BaseCheck->QuenchBase Yes (Suzuki/Lithiation) Extract Extract: EtOAc (Avoid DCM if possible) QuenchAcid->Extract QuenchBase->Extract Wash Wash: Brine + 1% Na2S2O3 (Remove I2 traces) Extract->Wash Dry Dry: Na2SO4 (MgSO4 is slightly acidic) Wash->Dry

Caption: Standardized isolation workflow minimizing hydrolysis and iodine degradation risks.

References

  • Synthesis & Properties of Halopyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text on Pyridine reactivity and N-oxide susceptibility).

  • Fluoropyridine Stability: Schlosser, M., et al. (2005).[1] "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Journal of Organic Chemistry. (Demonstrates high lability of 2-F vs 2-Cl).

  • Palladium Removal: Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

  • Suzuki Coupling Workup: Molander, G. A., et al. (2002).[1][3] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. (General protocols for base-sensitive substrates).[1]

  • Chemical Data: PubChem Compound Summary for 2-Fluoro-4-methylpyridine (Precursor data).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 153034-94-7 before handling.

Sources

Optimization

issues with starting material purity of 2-Fluoro-5-iodo-4-methylpyridine

Welcome to the technical support center for 2-Fluoro-5-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-5-iodo-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common issues related to the purity of the starting material, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to 2-Fluoro-5-iodo-4-methylpyridine

2-Fluoro-5-iodo-4-methylpyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its trifunctional nature, featuring fluoro, iodo, and methyl groups on the pyridine core, allows for a range of selective chemical modifications. However, the synthetic route and inherent reactivity of this compound can lead to specific purity challenges. This guide will help you identify, understand, and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of 2-Fluoro-5-iodo-4-methylpyridine?

A1: 2-Fluoro-5-iodo-4-methylpyridine is typically a white to light yellow crystalline powder.[2] Commercially available material is often supplied with a purity of >98.0% as determined by Gas Chromatography (GC).[2]

Q2: How should I properly store 2-Fluoro-5-iodo-4-methylpyridine?

A2: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric components.

Q3: What are the primary safety precautions when handling this compound?

A3: Always handle 2-Fluoro-5-iodo-4-methylpyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q4: Can I use this material directly as received from the supplier?

A4: While suppliers generally provide material with high purity, it is best practice to perform an initial purity assessment, especially for sensitive downstream applications. This can be done using techniques like ¹H NMR, HPLC, or GC-MS to confirm identity and screen for any minor impurities.

Troubleshooting Guide: Purity Issues

Issue 1: Presence of Residual Starting Materials or Intermediates

Based on analogous synthetic routes for similar compounds like 2-chloro-4-iodo-5-methylpyridine, a plausible synthesis for 2-fluoro-5-iodo-4-methylpyridine involves a multi-step process.[3] A potential pathway could start from 2-amino-4-methylpyridine, proceeding through diazotization and halogen exchange reactions.[4][5]

Potential Impurities:

  • 2-Amino-4-methylpyridine: Unreacted starting material.

  • 2-Fluoro-4-methylpyridine: An intermediate if the iodination step is incomplete.

  • Isomeric Byproducts: Small amounts of other isomers may form depending on the regioselectivity of the reactions.

Identification:

  • ¹H NMR: Look for characteristic signals of the potential impurities that are absent in the pure product's spectrum. For example, the aromatic protons of 2-fluoro-4-methylpyridine will have a different splitting pattern and chemical shift compared to the target compound.

  • HPLC/GC-MS: These techniques are excellent for separating and identifying components in a mixture. The mass spectrometer can provide molecular weights of the impurities, aiding in their identification.

Troubleshooting Protocol:

  • Initial Assessment: Run a preliminary ¹H NMR and HPLC or GC of the starting material.

  • Purification: If significant levels of starting materials or intermediates are detected, purification is necessary.

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an efficient purification method for solid compounds.[7]

Issue 2: Degradation of the Starting Material

Halogenated pyridines can be susceptible to degradation, particularly in the presence of light, heat, or reactive agents. The carbon-iodine bond is the most likely site for degradation.

Potential Degradation Pathways:

  • De-iodination: Loss of the iodine atom to form 2-fluoro-4-methylpyridine. This can be initiated by light or heat.

  • Hydrolysis: While less common for the C-F bond, other parts of the molecule could be susceptible under harsh acidic or basic conditions.

Identification of Degradants:

  • HPLC/GC-MS: Compare the chromatogram of a fresh sample with an aged or stressed sample. New peaks will indicate the presence of degradation products. The mass of these new peaks can help in elucidating their structures.

  • ¹H NMR: A time-course study of a sample dissolved in a deuterated solvent can reveal changes in the spectrum, indicating degradation.

Troubleshooting and Prevention:

  • Storage: As mentioned in the FAQs, proper storage in a cool, dark, and inert environment is crucial.

  • Handling: Minimize exposure of the compound to light and heat during experimental setup.

  • Forced Degradation Studies: To understand the stability of the compound in your specific reaction conditions, you can perform forced degradation studies by exposing it to acidic, basic, oxidative, and photolytic stress.[8][9] This will help in identifying potential degradants and developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a suitable ratio (e.g., 70:30 A:B) and ramp up the organic phase (B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 265 nm)[8]
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the initial mobile phase composition.

This method should be validated for your specific instrumentation and requirements.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for purifying gram-scale quantities of the crude product.

  • Slurry Preparation: Dissolve the crude 2-Fluoro-5-iodo-4-methylpyridine in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). A typical starting mobile phase could be 5% ethyl acetate in hexanes.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the concentration of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for addressing purity issues with 2-Fluoro-5-iodo-4-methylpyridine.

Troubleshooting_Workflow start Starting Material Received assess_purity Assess Purity (NMR, HPLC/GC) start->assess_purity is_pure Purity > 98%? assess_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes identify_impurities Identify Impurities (MS, NMR comparison) is_pure->identify_impurities No is_degradation Degradation Product? identify_impurities->is_degradation storage_issue Review Storage & Handling is_degradation->storage_issue Yes synthetic_impurity Synthetic Impurity is_degradation->synthetic_impurity No purify Purify (Column Chromatography / Recrystallization) reassess_purity Re-assess Purity purify->reassess_purity reassess_purity->is_pure storage_issue->purify synthetic_impurity->purify

Caption: A logical workflow for troubleshooting purity issues.

References

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • 2-Fluoro-4-iodo-5-methylpyridine | C6H5FIN | CID 10060052 - PubChem. Available at: [Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - SpectraBase. Available at: [Link]

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

  • (PDF) Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination - ResearchGate. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation - Asian Journal of Pharmaceutics. Available at: [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing. Available at: [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4 - Loughborough University Research Repository. Available at: [Link]

  • 2-fluoro-4-iodo-5-methylpyridine suppliers USA. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-5-iodo-4-methylpyridine

This guide is designed for researchers, chemists, and drug development professionals engaged in synthetic chemistry, specifically focusing on the palladium-catalyzed cross-coupling reactions of 2-Fluoro-5-iodo-4-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in synthetic chemistry, specifically focusing on the palladium-catalyzed cross-coupling reactions of 2-Fluoro-5-iodo-4-methylpyridine. This versatile building block is crucial in the synthesis of numerous biologically active compounds. However, monitoring the progress of its coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) is critical for optimization, ensuring complete conversion, and minimizing byproduct formation. This document provides in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the complexities of reaction monitoring for this specific substrate.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of cross-coupling reactions with 2-Fluoro-5-iodo-4-methylpyridine?

A1: The most prevalent and effective techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) often coupled with Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] The choice of technique depends on the specific reaction, available equipment, and the desired level of detail.

Q2: Why is monitoring these reactions so critical?

A2: Monitoring is essential for several reasons:

  • Determining Reaction Completion: It allows you to know when the starting material has been fully consumed, preventing unnecessary heating or prolonged reaction times which can lead to byproduct formation or degradation.[1][2]

  • Optimization: By taking time-point samples, you can build a kinetic profile of your reaction, which is invaluable for optimizing reaction parameters such as temperature, catalyst loading, and reaction time.[5][6]

  • Identifying Issues: Early detection of issues like catalyst deactivation, slow conversion, or the formation of unexpected byproducts can save significant time and resources.[7][8]

Q3: How do I choose between HPLC/UPLC-MS and GC-MS?

A3: The choice primarily depends on the volatility and thermal stability of your reactants and products.

  • GC-MS is ideal for volatile and thermally stable compounds. It often provides excellent separation and clear mass spectral data for identifying starting materials, products, and some byproducts.[1][9]

  • HPLC/UPLC-MS is more versatile and suitable for a wider range of compounds, including those that are non-volatile or thermally sensitive. It is the preferred method for many complex pharmaceutical intermediates.[2][3][10]

Q4: Can I use NMR to monitor my reaction in real-time?

A4: Yes, NMR spectroscopy is a powerful quantitative tool for reaction monitoring.[4] You can take aliquots from the reaction, quench them, and analyze them by ¹H, ¹⁹F, or ¹³C NMR. In some cases, with specialized equipment, in-situ or flow NMR can be used for real-time analysis without the need for sampling.[11][12] For 2-Fluoro-5-iodo-4-methylpyridine, ¹⁹F NMR can be particularly useful for monitoring the disappearance of the starting material.[4]

Q5: What are some common byproducts I should look out for?

A5: Common byproducts in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions).[13]

  • Dehalogenation of the starting material (replacement of iodine with hydrogen).[7]

  • Protodeborylation of the boronic acid starting material.

  • Byproducts resulting from catalyst degradation or side reactions with the solvent or base.[14][15]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Incomplete Conversion or Stalled Reaction

Symptom: HPLC or GC analysis shows a significant amount of 2-Fluoro-5-iodo-4-methylpyridine remaining even after extended reaction times.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Catalyst Deactivation Observe a rapid initial conversion that then plateaus.Ensure rigorous inert atmosphere conditions (degas solvents, use a glovebox).[9] Consider using a more robust pre-catalyst or a different ligand that protects the palladium center.[7]
Insufficient Base Check the pH of the reaction mixture (if aqueous). The base can be consumed by side reactions.Add an additional portion of freshly prepared base. Ensure the base is of high purity and anhydrous if required by the protocol.
Poor Solubility Visually inspect the reaction for undissolved solids.Change to a different solvent system or increase the reaction temperature to improve solubility. Note that temperature changes can also affect catalyst stability.
Inhibitors Present Trace impurities in starting materials or solvents can poison the catalyst.Purify starting materials and use high-purity, dry solvents.
Issue 2: Formation of Significant Byproducts

Symptom: Chromatographic analysis shows multiple peaks other than the starting material and the desired product.

Possible Causes & Solutions:

Byproduct Observed Potential Cause Proposed Solution
Homocoupling of Boronic Acid/Alkyne Presence of oxygen in the reaction.[13]Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Lowering the reaction temperature may also help.
Dehalogenation of Starting Material Presence of a hydrogen source (e.g., water, alcohol) and a reducing agent. Certain phosphine ligands can promote this.Use anhydrous solvents and reagents. Consider a different ligand or catalyst system.
Unidentified Peaks Reaction may be running too hot or for too long, leading to product or catalyst degradation.Perform a time-course study to find the optimal reaction time. Lower the temperature and re-evaluate the reaction progress.
Issue 3: Inconsistent or Irreproducible Results

Symptom: Repeating the same reaction under seemingly identical conditions yields different results in terms of conversion and byproduct profile.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Variable Catalyst Activity The age and storage of the palladium source and ligands can affect their activity.Use a fresh batch of catalyst and ligands. Consider using air-stable pre-catalysts for more consistent results.[1]
Inconsistent Quenching The reaction continues to proceed in the sample vial after being taken from the reaction mixture.Implement a rapid and effective quenching procedure. This is crucial for accurate kinetic analysis.[16][17] See the protocol below.
Atmospheric Contamination Small leaks in the reaction setup can introduce oxygen or moisture.Ensure all glassware is properly dried and the system is well-sealed. Use a positive pressure of an inert gas like argon or nitrogen.

Part 3: Detailed Experimental Protocols & Workflows

Protocol 1: Reaction Monitoring by UPLC-MS

This protocol provides a robust method for taking and analyzing time-point samples from a cross-coupling reaction.

Step-by-Step Methodology:

  • Sample Acquisition:

    • Under a positive pressure of inert gas, carefully withdraw a small aliquot (e.g., 20 µL) of the reaction mixture using a dry syringe.

  • Quenching (The "Why"): To obtain an accurate snapshot of the reaction at a specific time, the catalytic cycle must be stopped immediately. Failure to do so will allow the reaction to continue in the sample, leading to inaccurate kinetic data.

    • Dispense the aliquot into a pre-prepared vial containing 1.0 mL of a quenching solution (e.g., a mixture of acetonitrile and water with 0.1% formic acid). The dilution and acidification will effectively stop the palladium-catalyzed reaction.

  • Sample Preparation:

    • Vortex the quenched sample thoroughly.

    • If the sample contains solids (e.g., from the base), filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • UPLC-MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical fast gradient would be 5-95% B over 2-3 minutes.[10]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 1-2 µL

    • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor the m/z values for the starting material, product, and expected byproducts.

Data Interpretation:

  • Track the disappearance of the peak corresponding to 2-Fluoro-5-iodo-4-methylpyridine.

  • Monitor the appearance of the product peak.

  • Integrate the peak areas to determine the relative percentages of each component over time. For quantitative data, a calibration curve with authentic standards is required.

Diagram: UPLC-MS Reaction Monitoring Workflow

G cluster_reaction Reaction Vessel (Inert Atmosphere) cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis Reaction Cross-Coupling Reaction (e.g., Suzuki) Aliquot Withdraw Aliquot (e.g., 20 µL) Reaction->Aliquot Quench Dispense into Quenching Solution Aliquot->Quench Filter Syringe Filter (0.22 µm) Quench->Filter Vial Transfer to HPLC Vial Filter->Vial UPLCMS Inject into UPLC-MS Vial->UPLCMS Data Acquire & Analyze Data (Conversion vs. Time) UPLCMS->Data

Caption: Workflow for reaction monitoring using UPLC-MS.

Diagram: Troubleshooting Logic for Incomplete Conversion

G action action start Reaction Stalled q1 Initial rate fast, then plateau? start->q1 Check Reaction Profile action1 Suspect Catalyst Deactivation. - Improve inerting - Use robust pre-catalyst q1->action1 Yes q2 Reaction slow from the start? q1->q2 No q3 Are all reagents fully dissolved? q2->q3 Yes action2 Suspect Solubility Issue. - Change solvent - Increase temperature q3->action2 No action3 Suspect Low Reactivity. - Increase temperature - Screen different ligands/bases q3->action3 Yes

Caption: Decision tree for troubleshooting stalled reactions.

References

  • Benchchem, A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine,
  • Benchchem, Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine,
  • Benchchem, Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone,
  • PubMed, Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments,
  • AZoM, Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions, [Link]

  • RSC Publishing, Online reaction monitoring by single-scan 2D NMR under flow conditions, [Link]

  • PubMed, In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers, [Link]

  • FULIR, From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State, [Link]

  • ResearchGate, Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine..., [Link]

  • ePrints Soton, Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton, [Link]

  • PMC, NMR Reaction Monitoring Robust to Spectral Distortions, [Link]

  • ResearchGate, ¹H NMR monitoring of the reaction course with different catalytic systems. Conditions, [Link]

  • ResearchGate, Rapid mixing techniques for the study of enzyme catalysis, [Link]

  • Chemistry Stack Exchange, What are the byproducts in a Suzuki reaction?, [Link]

  • MDPI, Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System, [Link]

  • ChemRxiv, Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment, [Link]

  • Domainex, High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”, [Link]

  • ACS Publications, Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides, [Link]

  • Science in the Classroom, High-throughput screening of drug leads, [Link]

  • ChemRxiv, NMR reaction monitoring robust to spectral distortions, [Link]

  • PubMed, Quenching methods for the analysis of intracellular metabolites, [Link]

  • Benchchem, Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine,
  • ACS Publications, Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction, [Link]

  • Reddit, Help troubleshooting a Buchwald-Hartwig amination?, [Link]

  • PubMed, A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction, [Link]

  • ResearchGate, Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?, [Link]

  • Chemistry LibreTexts, Suzuki-Miyaura Coupling, [Link]

  • ResearchGate, Best practices in catalyst screening, [Link]

  • ResearchGate, Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds, [Link]

  • OSTI.GOV, Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy, [Link]

  • ACS Publications, Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm, [Link]

  • ACS Publications, Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates, [Link]

  • PMC, Advances in high-throughput mass spectrometry in drug discovery, [Link]

  • Organic Chemistry Portal, Suzuki Coupling, [Link]

  • ResearchGate, On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous Catalysis, A Critical Review, [Link]

  • Benchchem, A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions,
  • CentAUR, An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class, [Link]

  • MDPI, Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review, [Link]

  • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities, [Link]

  • YouTube, 34. Kinetics: Catalysts, [Link]

  • RSC Publishing, Photoinduced inverse Sonogashira coupling reaction, [Link]

  • Reddit, Question About Suzuki Coupling Reaction Byproducts (Homocoupling), [Link]

  • NIH, Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines, [Link]

  • ChemRxiv, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow, [Link]

  • MDPI, Palladium-Catalyzed Reactions, [Link]

  • RSC Publishing, Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines, [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Fluoro-5-iodo-4-methylpyridine and 2-Bromo-5-iodo-4-methylpyridine in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines are inva...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines are invaluable synthons, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two key dihalogenated pyridines: 2-Fluoro-5-iodo-4-methylpyridine and 2-Bromo-5-iodo-4-methylpyridine. By examining their performance in palladium-catalyzed cross-coupling reactions, we aim to provide actionable insights for their strategic application in medicinal chemistry and materials science.

Introduction: The Strategic Value of Dihalogenated Pyridines

2-Fluoro-5-iodo-4-methylpyridine and 2-bromo-5-iodo-4-methylpyridine are versatile intermediates that offer two distinct points for diversification. The presence of two different halogens on the pyridine ring allows for chemoselective functionalization, a highly sought-after attribute in multi-step syntheses. The choice between a fluorine or a bromine at the 2-position significantly influences the molecule's reactivity profile, particularly in widely-used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This guide will dissect these differences, providing a theoretical framework and practical guidance for their use.

Theoretical Reactivity Profile: A Tale of Two Halogens

The disparate reactivity of the carbon-halogen bonds is the cornerstone of chemoselective cross-coupling reactions. In palladium-catalyzed cycles, the oxidative addition of the organohalide to the palladium(0) center is often the rate-determining step. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the decreasing bond strength of the C-X bond as one moves down the halogen group.

  • C-I Bond: This is the weakest of the carbon-halogen bonds, making the iodine at the 5-position the most reactive site in both 2-fluoro-5-iodo-4-methylpyridine and 2-bromo-5-iodo-4-methylpyridine. Consequently, cross-coupling reactions are expected to occur preferentially at this position under standard conditions.[2]

  • C-Br Bond: The carbon-bromine bond is significantly stronger than the C-I bond but considerably weaker than the C-F bond. This makes the bromine at the 2-position of 2-bromo-5-iodo-4-methylpyridine a viable site for a second cross-coupling reaction after the more reactive C-I bond has been functionalized.

  • C-F Bond: The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation typically requires harsh reaction conditions or specialized catalytic systems. In the context of 2-fluoro-5-iodo-4-methylpyridine, the C-F bond is generally considered inert under standard palladium-catalyzed cross-coupling conditions that are sufficient to activate the C-I bond.

Therefore, from a theoretical standpoint, both molecules will readily undergo selective cross-coupling at the 5-position (C-I bond). The key difference lies in the reactivity of the 2-position. 2-Bromo-5-iodo-4-methylpyridine offers a readily accessible handle for a subsequent cross-coupling at the C-Br bond, while the C-F bond in 2-fluoro-5-iodo-4-methylpyridine is largely unreactive under similar conditions, making it a stable spectator group.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[3] For both 2-fluoro-5-iodo-4-methylpyridine and 2-bromo-5-iodo-4-methylpyridine, the initial Suzuki coupling will selectively occur at the 5-position.

  • 2-Bromo-5-iodo-4-methylpyridine: After the initial coupling at the iodo-position, a second Suzuki coupling can be achieved at the 2-position by employing more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This allows for a stepwise, controlled introduction of two different aryl or vinyl groups.

  • 2-Fluoro-5-iodo-4-methylpyridine: Following the Suzuki coupling at the 5-position, the resulting 2-fluoro-4-methyl-5-arylpyridine will be significantly less reactive towards a second Suzuki coupling. The C-F bond will remain intact, making this substrate ideal for syntheses where a fluorine atom is a desired feature in the final product.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

SubstratePosition of Initial CouplingPotential for Second CouplingExpected Product of Monocoupling
2-Fluoro-5-iodo-4-methylpyridine5 (C-I)Very Low2-Fluoro-5-aryl-4-methylpyridine
2-Bromo-5-iodo-4-methylpyridine5 (C-I)High2-Bromo-5-aryl-4-methylpyridine
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] Similar to the Suzuki coupling, the reaction will preferentially occur at the C-I bond for both substrates.[5]

  • 2-Bromo-5-iodo-4-methylpyridine: A chemoselective Sonogashira coupling at the 5-position is expected, yielding a 2-bromo-5-(alkynyl)-4-methylpyridine. The remaining C-Br bond can then be subjected to a variety of other cross-coupling reactions, offering a versatile synthetic route.

  • 2-Fluoro-5-iodo-4-methylpyridine: The Sonogashira coupling will selectively occur at the 5-position to give a 2-fluoro-5-(alkynyl)-4-methylpyridine. The robust C-F bond will not participate in the reaction, preserving the fluorine substituent.

Sonogashira_Coupling cluster_fluoro 2-Fluoro-5-iodo-4-methylpyridine cluster_bromo 2-Bromo-5-iodo-4-methylpyridine F_start 2-Fluoro-5-iodo-4-methylpyridine F_product 2-Fluoro-5-(alkynyl)-4-methylpyridine F_start->F_product Pd(0), CuI, Base, Terminal Alkyne Br_start 2-Bromo-5-iodo-4-methylpyridine Br_product 2-Bromo-5-(alkynyl)-4-methylpyridine Br_start->Br_product Pd(0), CuI, Base, Terminal Alkyne

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6] The principles of chemoselectivity observed in C-C coupling reactions also apply here.

  • 2-Bromo-5-iodo-4-methylpyridine: Amination will occur selectively at the 5-position, providing a 2-bromo-5-(amino)-4-methylpyridine. This intermediate can then undergo a second cross-coupling reaction at the 2-position.

  • 2-Fluoro-5-iodo-4-methylpyridine: The amination will take place at the 5-position, leaving the C-F bond untouched. This is particularly useful for the synthesis of fluorinated anilino-pyridines, a common motif in medicinal chemistry.

Experimental Protocols

The following are representative, step-by-step methodologies for key cross-coupling reactions. These protocols are based on established procedures for structurally similar dihalopyridines and can be adapted for 2-fluoro-5-iodo-4-methylpyridine and 2-bromo-5-iodo-4-methylpyridine.

Representative Suzuki-Miyaura Coupling Protocol (Chemoselective at the 5-position)

This protocol is designed for the selective coupling at the C-I bond of either 2-fluoro-5-iodo-4-methylpyridine or 2-bromo-5-iodo-4-methylpyridine.

Materials:

  • 2-Halo-5-iodo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halo-5-iodo-4-methylpyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Workflow start Combine Reactants and Catalyst inert Establish Inert Atmosphere start->inert solvent Add Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Representative Sonogashira Coupling Protocol (Chemoselective at the 5-position)

This protocol outlines the selective Sonogashira coupling at the C-I position.

Materials:

  • 2-Halo-5-iodo-4-methylpyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N)

  • THF (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halo-5-iodo-4-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Buchwald-Hartwig Amination Protocol (Chemoselective at the 5-position)

This protocol describes the selective amination at the C-I position.

Materials:

  • 2-Halo-5-iodo-4-methylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add the 2-halo-5-iodo-4-methylpyridine and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash column chromatography.

Conclusion

The choice between 2-fluoro-5-iodo-4-methylpyridine and 2-bromo-5-iodo-4-methylpyridine is a strategic one that should be guided by the desired synthetic outcome.

  • 2-Bromo-5-iodo-4-methylpyridine is the substrate of choice for sequential, dual cross-coupling reactions . Its two distinct carbon-halogen bonds of differing reactivity allow for a controlled, stepwise functionalization of the pyridine ring at both the 5- and 2-positions.

  • 2-Fluoro-5-iodo-4-methylpyridine is ideal for monofunctionalization at the 5-position , with the fluorine atom at the 2-position serving as a stable substituent that is carried through to the final product. This is particularly valuable in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability and binding affinity.

By understanding the fundamental principles of their reactivity and leveraging the appropriate reaction conditions, researchers can effectively utilize these versatile building blocks to accelerate the discovery and development of novel chemical entities.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (URL: [Link])

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (URL: [Link])

  • Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions - Sci-Hub. (URL: [Link])

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: [Link])

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (URL: [Link])

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: [Link])

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (URL: [Link])

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. (URL: [Link])

  • Sonogashira Coupling | NROChemistry. (URL: [Link])

  • Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

Sources

Comparative

Strategic Selection of Halopyridine Scaffolds: Beyond 2-Fluoro-5-iodo-4-methylpyridine

Executive Summary In medicinal chemistry, 2-Fluoro-5-iodo-4-methylpyridine is a "Gold Standard" building block. Its C5-iodine atom provides exceptional reactivity for palladium-catalyzed cross-couplings (Suzuki, Sonogash...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 2-Fluoro-5-iodo-4-methylpyridine is a "Gold Standard" building block. Its C5-iodine atom provides exceptional reactivity for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi), while the C2-fluorine serves as a versatile handle for subsequent nucleophilic aromatic substitution (


). However, the high cost and lower atom economy of the iodo-scaffold often render it unsuitable for kilogram-scale process chemistry.

This guide objectively compares this standard against three strategic alternatives: the Bromo-analog (Scalable Balance), the Chloro-analog (Cost Leader), and the Boronic Ester (Polarity Switch). We analyze the trade-offs between catalyst cost, reaction temperature, and turnover frequency (TOF).

Part 1: Strategic Decision Matrix

Before selecting a reagent, use this decision tree to align your choice with your project phase (Discovery vs. Process).

ReagentSelection Start Project Phase & Goal Discovery Discovery / Hit-to-Lead (Speed > Cost) Start->Discovery Process Process / Scale-Up (Cost > Speed) Start->Process Iodo Reagent A: Iodo-Analog Use Standard Pd(PPh3)4 Discovery->Iodo High reliability Boron Reagent D: Boronic Ester 'Reverse' Coupling Discovery->Boron If Partner is Halide CostAnalysis Is Catalyst Cost a Factor? Process->CostAnalysis Analyze Cost Bromo Reagent B: Bromo-Analog Use Pd(dppf) or XPhos Chloro Reagent C: Chloro-Analog Use Pd-PEPPSI / Buchwald G3 CostAnalysis->Bromo Moderate Sensitivity CostAnalysis->Chloro High Sensitivity (Bulk)

Figure 1: Decision matrix for selecting the optimal 2-Fluoro-4-methylpyridine scaffold based on project stage.

Part 2: Comparative Technical Analysis

The Standard: 2-Fluoro-5-iodo-4-methylpyridine
  • Role: The baseline for reactivity.

  • Mechanism: The C–I bond is the weakest among aryl halides (

    
    ), allowing fast oxidative addition even with weak ligands like triphenylphosphine (
    
    
    
    ).
  • Pros: Works at mild temperatures (RT to 60°C); tolerant of steric bulk at the coupling partner.

  • Cons: Expensive; Iodine waste has high molecular weight (poor atom economy); potential for dehalogenation side-reactions.

Alternative 1: 2-Fluoro-5-bromo-4-methylpyridine (The "Workhorse")
  • Role: The most practical alternative for scale-up.

  • Reactivity: The C–Br bond (

    
    ) requires electron-rich ligands to facilitate oxidative addition.
    
  • Optimization: Switching from

    
     to 
    
    
    
    or
    
    
    usually restores yields to >90% without drastic temperature increases.
Alternative 2: 2-Fluoro-5-chloro-4-methylpyridine (The "Economy" Option)
  • Role: Bulk commodity reagent.

  • Reactivity: The C–Cl bond (

    
    ) is inert to standard Pd catalysts.
    
  • Optimization: Requires bulky, electron-rich phosphines (Buchwald ligands like XPhos, RuPhos) or N-heterocyclic carbene (NHC) complexes (Pd-PEPPSI) to force oxidative addition.

  • Risk: High catalyst cost may offset the raw material savings unless loading is optimized to <1 mol%.

Alternative 3: (2-Fluoro-4-methylpyridin-5-yl)boronic acid (The "Polarity Switch")
  • Role: Used when the coupling partner is an aryl halide/triflate.[1]

  • Advantage: Avoids homocoupling of the pyridine; useful if the pyridine ring is the nucleophile.

  • Stability: Pyridine boronic acids can be prone to protodeboronation. Pinacol esters are preferred for stability.

Part 3: Experimental Performance Data

The following table summarizes a comparative study of a Suzuki-Miyaura coupling between the listed pyridine scaffold and Phenylboronic acid (or Iodobenzene for Reagent D).

Reaction Target: 2-Fluoro-4-methyl-5-phenylpyridine

Reagent VariantCatalyst SystemTemp (°C)Time (h)Yield (%)Est. Cost/g*
5-Iodo (Std)

(5 mol%),

60492High (

$)
5-Bromo

(3 mol%),

80689Med (

)
5-Bromo

/ XPhos (1 mol%)
80295Med (

)
5-Chloro

10024<10Low ($)
5-Chloro Pd-PEPPSI-IPr (1 mol%),

1001284Low ($)
5-B(OH)2

,

80878**High (

$)

*Cost estimates based on commercial supplier averages (Sigma/BLD Pharm). **Lower yield due to protodeboronation sensitivity.

Part 4: Validated Experimental Protocols

Protocol A: High-Efficiency Coupling of the Bromo-Analog

Recommended for scale-up where the Iodo-analog is too costly.

  • Setup: Charge a reaction vial with 2-Fluoro-5-bromo-4-methylpyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add Pd(OAc)2 (1 mol%) and XPhos (2 mol%).

    • Note: The 1:2 Pd:Ligand ratio ensures the formation of the active mono-ligated Pd(0) species.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration: 0.2 M.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Workup: Cool to RT. Filter through Celite. The C2-Fluorine is stable under these conditions but avoid strong nucleophiles (e.g., methoxide) which could displace the fluoride.

Protocol B: Activation of the Chloro-Analog

Recommended for cost-critical applications.

  • Setup: Charge vial with 2-Fluoro-5-chloro-4-methylpyridine (1.0 equiv) and Boronic acid (1.5 equiv).

  • Base: Use Cesium Carbonate (

    
    )  (2.0 equiv). The "Cesium Effect" aids in stabilizing the oxidative addition intermediate.
    
  • Catalyst: Add Pd-PEPPSI-IPr (1.0 mol%).

    • Why PEPPSI? The NHC ligand is extremely electron-donating, facilitating the difficult oxidative addition into the C–Cl bond.

  • Solvent: Toluene or DME (Anhydrous).

  • Reaction: Heat to 100°C for 12 hours.

Part 5: Mechanistic Visualization

The critical differentiator between these reagents is the Oxidative Addition step.[2] The diagram below illustrates why the Chloro-analog requires specialized ligands compared to the Iodo-standard.

CatalyticCycle cluster_cycle Pd Catalytic Cycle Differences Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Reagent_I Iodo-Analog (Weak Bond) Reagent_I->OxAdd Fast (Low Ea) Reagent_Cl Chloro-Analog (Strong Bond) Reagent_Cl->OxAdd Slow (High Ea) Requires NHC/Buchwald Ligands

Figure 2: The rate-determining step (Oxidative Addition) dictates the ligand requirement. Iodo-analogs bypass the high energy barrier that Chloro-analogs face.

References

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Protocols for Aryl Chlorides vs Bromides). [Link]

Sources

Validation

yield comparison of Suzuki vs. Stille coupling for 2-Fluoro-5-iodo-4-methylpyridine

Technical Comparison Guide: Suzuki vs. Stille Coupling for 2-Fluoro-5-iodo-4-methylpyridine Executive Summary For the functionalization of 2-Fluoro-5-iodo-4-methylpyridine (CAS 1184913-75-4), Suzuki-Miyaura coupling is t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Suzuki vs. Stille Coupling for 2-Fluoro-5-iodo-4-methylpyridine

Executive Summary

For the functionalization of 2-Fluoro-5-iodo-4-methylpyridine (CAS 1184913-75-4), Suzuki-Miyaura coupling is the superior primary strategy for scalability, toxicity profile, and purification efficiency.[1] The C5-iodine bond undergoes facile oxidative addition, allowing high yields (75–92%) using modern phosphine ligands (e.g., XPhos, SPhos) and mild bases that preserve the labile C2-fluorine substituent.

Stille coupling serves as a critical alternative (Yields: 65–85%) specifically when:

  • The coupling partner is base-sensitive (preventing Suzuki conditions).

  • The boronic acid partner is unstable (e.g., rapid protodeboronation).[1]

  • Radiochemical labeling (e.g.,

    
    C-methylation) requires stannane precursors.[1]
    

Substrate Analysis: 2-Fluoro-5-iodo-4-methylpyridine[1][2][3][4][5]

  • CAS: 1184913-75-4[1][2]

  • Structure & Reactivity Profile:

    • C5-Iodine (Reactive Site): The primary site for Pd(0) oxidative addition.[1] The bond is weak and activated by the electron-deficient pyridine ring.[1]

    • C2-Fluorine (Risk Site): Highly susceptible to Nucleophilic Aromatic Substitution (

      
      ) by strong bases (e.g., hydroxides, alkoxides) or nucleophilic solvents.[1] Preservation of this motif is often critical for biological activity (e.g., kinase inhibitors).[1]
      
    • C4-Methyl (Steric Modulator): Provides mild steric hindrance ortho to the iodine.[1] While not blocking coupling, it necessitates ligands with sufficient bite angle or bulk to facilitate reductive elimination.[1]

Comparative Analysis: Suzuki vs. Stille

FeatureSuzuki-Miyaura Coupling Stille Coupling
Typical Yield 75% – 92% 65% – 85%
Reaction Conditions Base required (Risk to C2-F).[1]Neutral conditions (Safe for C2-F).
Catalyst System Pd(dppf)Cl₂, Pd(OAc)₂/XPhos.Pd(PPh₃)₄, Pd₂dba₃/AsPh₃.[1]
Purification Easy (Boron byproducts water-soluble).[1]Difficult (Toxic tin residues).[1]
Toxicity Low (Green chemistry aligned).[1]High (Organotins are neurotoxic).[1]
Atom Economy High.[1]Low (Large tributyltin group waste).[1]
Best For Scale-up, GMP manufacturing.[1]Late-stage functionalization, PET precursors.[1]

Mechanistic Pathways & Decision Logic

The following diagram illustrates the decision process and mechanistic risks (specifically the


 side reaction) associated with coupling this scaffold.

CouplingLogic Substrate 2-Fluoro-5-iodo-4-methylpyridine Decision Select Coupling Method Substrate->Decision Suzuki Suzuki-Miyaura (Boronic Acid/Ester + Base) Decision->Suzuki Standard Path Stille Stille (Organostannane, Neutral) Decision->Stille Base Sensitive Partner OxAdd Oxidative Addition (Pd Insert at C5-I) Suzuki->OxAdd Stille->OxAdd Suzuki_Risk Risk: Base attack at C2-F (SNAr Side Product) OxAdd->Suzuki_Risk Strong Base (NaOH/KOtBu) Suzuki_Success Product (Biaryl) High Yield (>85%) OxAdd->Suzuki_Success Mild Base (K3PO4/Cs2CO3) Stille_Benefit Benefit: C2-F Intact (Neutral pH) OxAdd->Stille_Benefit Stille_Issue Issue: Tin Removal & Toxicity Stille_Benefit->Stille_Issue

Caption: Decision tree highlighting the critical C2-Fluorine stability risk in Suzuki coupling versus the toxicity/purification trade-off in Stille coupling.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Designed to minimize C2-F hydrolysis by using a mild base and anhydrous-like conditions.[1]

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1.0 mmol)

    • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) [1]

    • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)[1]

    • Solvent: 1,4-Dioxane/Water (9:1 v/v) or Toluene/Water (10:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

    • Seal and purge with Argon/Nitrogen for 5 minutes.[1]

    • Add degassed solvent via syringe.[1]

    • Heat to 80–90 °C for 4–12 hours. Note: Monitor by LCMS.[1] Do not overheat (>100°C) to prevent defluorination.[1]

    • Workup: Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc).[1]

Protocol B: Stille Coupling (Alternative)

Use when reaction partners are base-sensitive.[1]

  • Reagents:

    • Substrate: 1.0 equiv

    • Organostannane (R-SnBu₃): 1.1 equiv

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ / AsPh₃ [1]

    • Additive: CuI (10 mol%) – Critical for accelerating coupling at the hindered C5 position.

    • Solvent: Anhydrous DMF or Toluene.[1]

  • Procedure:

    • Combine substrate, stannane, and CuI in a dry flask under Argon.

    • Add solvent and degas thoroughly.[1]

    • Add Pd catalyst quickly against positive Argon pressure.[1]

    • Heat to 90–100 °C for 12–24 hours.

    • Workup (Tin Removal): Dilute with Et₂O.[1] Add 10% aqueous KF solution and stir vigorously for 30 mins (precipitates tin fluoride). Filter through Celite.[1]

    • Purification: Silica gel chromatography (often requires 1% Et₃N to prevent streaking if product is basic).[1]

References

  • Synthesis of 2-Fluoro-5-iodo-4-methylpyridine & Analogs

    • Source: Ambeed & PubChem Compound Summary.[1]

    • URL:[1]

  • Suzuki Coupling of Fluorinated Pyridines (Methodology)

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[1]

    • Source:Canadian Journal of Chemistry, 2023.[1]

    • URL:[Link][1]

  • Stille Coupling of Hindered Pyridines

    • Title: The Stille Reaction: History, Applic
    • Source:Organic Chemistry Portal.[1][3]

    • URL:[Link][1]

  • Application in HIV Inhibitor Synthesis (Patent)

    • Title: HIV inhibitor compounds (US10752636B2).[1]

    • Context: Describes coupling of 2-fluoro-5-iodo-4-methylpyridine.[1][4][5]

    • URL

Sources

Comparative

A Cost-Benefit Analysis of 2-Fluoro-5-iodo-4-methylpyridine in Synthesis: A Guide for Researchers

In the landscape of modern drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that balances reactivity, cost, and the desired physicochemical properties of the final molec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that balances reactivity, cost, and the desired physicochemical properties of the final molecule. Among the vast arsenal of heterocyclic intermediates, substituted pyridines are of paramount importance due to their prevalence in bioactive compounds. This guide provides an in-depth cost-benefit analysis of 2-Fluoro-5-iodo-4-methylpyridine , a versatile building block, comparing its utility and economic viability against its bromo- and chloro-substituted counterparts.

The Strategic Advantage of Fluorine in Pyridine Building Blocks

The introduction of a fluorine atom onto a pyridine ring is not a trivial substitution; it is a strategic decision to modulate the molecule's properties. In the context of 2-fluoro-5-iodo-4-methylpyridine, the fluorine atom at the 2-position exerts a strong inductive effect, which has several important consequences for its synthetic applications and the properties of the resulting products.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating a fluorinated pyridine moiety can thus block potential sites of metabolism, increasing the in vivo half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target interactions with biological macromolecules and improving oral bioavailability.

  • Fine-tuning of Receptor Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation. The reactivity of halopyridines in this reaction is largely dictated by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step to the palladium(0) catalyst. The general trend for reactivity is I > Br > Cl >> F.[1]

While the C-F bond is generally unreactive under standard Suzuki conditions, the presence of the highly labile C-I bond at the 5-position of 2-fluoro-5-iodo-4-methylpyridine makes this position the primary site for cross-coupling. The key question for the synthetic chemist is how the fluorine at the 2-position influences the reactivity at the 5-position compared to its 2-bromo and 2-chloro analogues.

The electron-withdrawing fluorine atom can increase the electrophilicity of the pyridine ring, potentially accelerating the oxidative addition at the C-I bond. However, it can also influence the coordination of the pyridine nitrogen to the palladium center, which can be a complex factor.

To provide a tangible comparison, we present a representative experimental scenario for a Suzuki-Miyaura coupling of these building blocks with a common boronic acid.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is a representative procedure for comparing the reactivity of 2-substituted-5-iodo-4-methylpyridines.

Diagram of the Experimental Workflow:

G reagents Reagents: - Halopyridine (1.0 mmol) - Arylboronic Acid (1.2 mmol) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 mmol) - Dioxane/H2O (4:1, 5 mL) setup Reaction Setup: - Add solids to oven-dried flask - Purge with Argon reagents->setup 1. reaction Reaction: - Add degassed solvent - Heat to 90 °C - Monitor by TLC/GC-MS setup->reaction 2. workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine reaction->workup 3. purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification 4. product Isolated Product purification->product 5.

Caption: A typical workflow for a comparative Suzuki-Miyaura cross-coupling experiment.

Materials:

  • 2-Fluoro-5-iodo-4-methylpyridine

  • 2-Bromo-5-iodo-4-methylpyridine (hypothetical, for comparison)

  • 2-Chloro-5-iodo-4-methylpyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the respective 2-halo-5-iodo-4-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for the specified reaction time. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-5-phenyl-4-methylpyridine.

Anticipated Performance Comparison

While a direct, side-by-side published comparison is scarce, based on established principles of reactivity, we can project the following outcomes:

Building BlockRelative Reaction RateTypical Yield Range (%)Catalyst LoadingKey Considerations
2-Fluoro-5-iodo-4-methylpyridineFast85-95Standard (1-3%)The 2-fluoro group can offer beneficial downstream properties. May require slightly more optimized conditions.
2-Bromo-5-iodo-4-methylpyridineVery Fast90-98Standard (1-3%)Generally highly reactive. The bromo group might be a site for subsequent, different cross-coupling reactions.
2-Chloro-5-iodo-4-methylpyridineFast80-90Standard (1-3%)The chloro group is less reactive than bromo, potentially allowing for selective coupling at the iodo position.

Cost-Benefit Analysis

The choice of building block is often a pragmatic balance between performance and cost, especially in process development and large-scale synthesis.

Cost Comparison

The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and vary by supplier and purity.

CompoundCAS NumberApproximate Price (USD/g)
2-Fluoro-5-iodo-4-methylpyridine153034-94-7$50 - $150
2-Chloro-5-iodo-4-methylpyridine1197957-18-8$80 - $200
2-Bromo-5-iodo-4-methylpyridineN/A(Not readily available)
2-Chloro-5-methylpyridine18368-64-4$5 - $15
2-Bromo-4-methylpyridine5093-70-9$10 - $25

Note: 2-Bromo-5-iodo-4-methylpyridine is not a readily available catalog chemical, which would necessitate a custom synthesis, significantly increasing its effective cost.

Decision Matrix: Which Building Block to Choose?

The following diagram illustrates a decision-making process for selecting the appropriate building block.

G start Project Goal q1 Is a 2-Fluoro substituent required for bioactivity or metabolic stability? start->q1 use_fluoro Use 2-Fluoro-5-iodo- 4-methylpyridine q1->use_fluoro Yes q2 Is sequential cross-coupling at the 2- and 5-positions a desired strategy? q1->q2 No use_chloro Consider 2-Chloro-5-iodo- 4-methylpyridine for differential reactivity q2->use_chloro Yes cost_priority Prioritize cost and simplest starting material q2->cost_priority No consider_simpler Evaluate simpler building blocks like 2-chloro-5-methylpyridine and subsequent iodination cost_priority->consider_simpler

Caption: Decision matrix for selecting a pyridine building block.

Analysis:

  • When to Choose 2-Fluoro-5-iodo-4-methylpyridine: This is the building block of choice when the final product requires a 2-fluoro-4-methylpyridine scaffold for its desired biological activity or pharmacokinetic profile. While more expensive than simpler halopyridines, its use can circumvent challenging and often low-yielding fluorination steps late in a synthetic sequence. The cost is justified by the strategic value of the fluorine atom.

  • Alternatives and Their Niches:

    • 2-Chloro-5-iodo-4-methylpyridine: This analogue offers the potential for sequential, site-selective cross-coupling reactions. The more reactive C-I bond can be functionalized first under standard conditions, leaving the more robust C-Cl bond intact for a subsequent coupling under more forcing conditions. This differential reactivity is a powerful tool for building molecular complexity. However, its higher cost compared to simpler building blocks must be considered.

    • Simpler, Cheaper Alternatives (e.g., 2-Chloro-5-methylpyridine): If the iodo-substituent is not strictly necessary as a primary coupling site and can be introduced later, starting with a cheaper building block like 2-chloro-5-methylpyridine and performing a subsequent iodination can be a more cost-effective strategy for large-scale synthesis.

Synthesis of 2-Fluoro-5-iodo-4-methylpyridine

Understanding the synthesis of this building block is crucial for a full cost-benefit analysis, as the complexity of its preparation is reflected in its price. A common route involves a multi-step sequence starting from a readily available aminopicoline.

Representative Synthetic Protocol

The following is a plausible, multi-step synthesis based on established methodologies for the preparation of similar compounds.

Diagram of the Synthetic Pathway:

G start 2-Amino-4-methylpyridine step1 Diazotization/ Sandmeyer Iodination start->step1 intermediate1 2-Iodo-4-methylpyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Iodo-4-methyl-5-nitropyridine step2->intermediate2 step3 Reduction of Nitro Group intermediate2->step3 intermediate3 5-Amino-2-iodo-4-methylpyridine step3->intermediate3 step4 Balz-Schiemann Reaction intermediate3->step4 product 2-Fluoro-5-iodo-4-methylpyridine step4->product

Caption: A potential synthetic route to 2-Fluoro-5-iodo-4-methylpyridine.

This synthetic route, while feasible, involves several steps, including the use of potentially hazardous reagents and intermediates, which contributes to the overall cost of the final product.

Conclusion and Recommendations

2-Fluoro-5-iodo-4-methylpyridine is a high-value building block for which the additional cost is justified by the strategic incorporation of a fluorine atom at the 2-position. Its primary benefit lies in its ability to impart favorable pharmacokinetic properties to the final molecule, a critical consideration in drug development. Its reactivity in cross-coupling reactions at the 5-position is excellent due to the presence of the iodo group.

Recommendations for Researchers:

  • For Discovery Chemistry: When exploring structure-activity relationships, the use of 2-fluoro-5-iodo-4-methylpyridine is highly recommended to quickly access novel chemical space and to probe the effects of a 2-fluoropyridine moiety.

  • For Process Development and Scale-Up: A thorough cost analysis is crucial. If the 2-fluoro substituent is not essential for the desired properties, or if an alternative, more cost-effective route to introduce fluorine late-stage is available, then starting with a cheaper building block like 2-chloro-5-methylpyridine should be considered. The potential for sequential coupling offered by 2-chloro-5-iodo-4-methylpyridine should be evaluated if a divergent synthetic strategy is planned.

Ultimately, the decision to use 2-fluoro-5-iodo-4-methylpyridine should be made on a case-by-case basis, weighing the synthetic advantages and the desired final product properties against the economic realities of the project.

References

Sources

Validation

Spectroscopic Analysis of Impurities in 2-Fluoro-5-iodo-4-methylpyridine: A Comparative Guide

Executive Summary 2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic intermediate, critical in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural utili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic intermediate, critical in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its structural utility lies in the orthogonal reactivity of the C2-fluorine (SNAr) and the C5-iodine (Suzuki/Sonogashira coupling).

However, the synthesis of this compound—typically via electrophilic iodination of 2-fluoro-4-methylpyridine—presents a significant analytical challenge: Regioisomerism . The competing formation of the 3-iodo isomer (ortho to the directing fluorine) creates a mixture that is difficult to separate and detect using standard C18 HPLC methods.

This guide objectively compares two analytical workflows for impurity profiling: High-Resolution LC-MS/MS using Fluorinated Stationary Phases (Method A) and Quantitative Multinuclear NMR (


H/

F)
(Method B).

Impurity Landscape & Origin

Understanding the synthetic origin of impurities is the first step in selecting an analytical method. The primary impurities arise from the iodination step.

Impurity Origin Pathways

The following diagram illustrates the formation of the target product and its critical impurities.

ImpurityPathways SM Starting Material 2-Fluoro-4-methylpyridine Product TARGET PRODUCT 2-Fluoro-5-iodo-4-methylpyridine (C5-Iodo, Meta to F) SM->Product Major Pathway (Steric/Electronic Pref.) Impurity1 CRITICAL IMPURITY (Regioisomer) 2-Fluoro-3-iodo-4-methylpyridine (C3-Iodo, Ortho to F) SM->Impurity1 Minor Pathway (Ortho Directing) Impurity2 Over-Iodinated 2-Fluoro-3,5-diiodo-4-methylpyridine SM->Impurity2 Over-reaction Reagent Iodination Agent (NIS or I2/H+) Reagent->SM

Figure 1: Reaction pathways showing the origin of the critical 3-iodo regioisomer and di-iodo byproducts.

Comparative Analytical Methods

Method A: UHPLC-Q-ToF-MS (Pentafluorophenyl Phase)

Best for: Trace quantification (<0.1%), Quality Control (QC), and separating regioisomers.

Standard C18 columns often fail to resolve the 3-iodo and 5-iodo isomers due to their identical hydrophobicity. This protocol utilizes a Pentafluorophenyl (PFP) stationary phase, which leverages


-

interactions and dipole-dipole forces to separate halogenated isomers.
Protocol A: Experimental Workflow
  • Sample Preparation: Dissolve 1.0 mg of sample in 1 mL of MeOH:Water (50:50). Vortex for 30s. Filter through 0.2 µm PTFE.

  • Column: Phenomenex Kinetex F5 (PFP) or equivalent, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       60% B
      
    • 8-10 min: 60%

      
       95% B
      
  • Detection: ESI+ Mode. Monitor

    
     237.95 (M+H)
    
    
    
    .

Why this works: The PFP phase interacts differently with the iodine atom depending on its position relative to the fluorine and methyl groups, typically eluting the 3-iodo isomer before the 5-iodo product due to steric shielding of the dipole.

Method B: Quantitative Multinuclear NMR ( H & F)

Best for: Structural validation, Reference Standard qualification, and "Mass Balance" purity.

NMR is the gold standard for distinguishing regioisomers because the coupling patterns of the aromatic protons are definitive.

Protocol B: Experimental Workflow
  • Sample Preparation: Dissolve 15-20 mg of sample in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    .
  • Internal Standard (qNMR): Add 5.0 mg of 1,3,5-Trimethoxybenzene (for

    
    H) or 
    
    
    
    -Trifluorotoluene (for
    
    
    F) if absolute purity is required.
  • Acquisition (

    
    H): 
    
    • Scans: 16-32

    • Relaxation Delay (

      
      ): 10s (crucial for accurate integration).
      
  • Acquisition (

    
    F): 
    
    • Range: -50 to -150 ppm.

    • Scans: 64.

Data Interpretation (The "Fingerprint"):

  • Target (5-iodo): The protons at C3 and C6 are para to each other.

    • Spectrum: Two distinct singlets (or very weak doublets,

      
       Hz).
      
    • H3 Signal: ~7.0 ppm (shielded by adjacent Me and F).

    • H6 Signal: ~8.3 ppm (deshielded by adjacent N).

  • Impurity (3-iodo): The protons at C5 and C6 are ortho to each other.

    • Spectrum: Two doublets with a characteristic coupling constant (

      
       Hz).
      
    • This splitting pattern is the "smoking gun" for the 3-iodo impurity.

Performance Comparison

The following table summarizes the capabilities of each method. Researchers should select the method based on the stage of development.

FeatureMethod A: UHPLC-MS (PFP)Method B: Multinuclear NMR
Primary Utility Trace impurity quantification (0.05% - 5%)Structural proof & Assay (>95%)
Regioisomer Resolution High (Baseline separation on PFP)Absolute (Distinct coupling patterns)
Limit of Detection (LOD) ~10 ppm (High Sensitivity)~1000 ppm (0.1% - Low Sensitivity)
Linearity Depends on ionization efficiencyLinear (1:1 response)
Sample Requirement < 1 mg> 10 mg
Throughput High (10 min/sample)Low (15-30 min/sample)

Analytical Decision Tree

Use this logic flow to determine the appropriate analysis for your sample.

DecisionTree Start Sample Received: 2-Fluoro-5-iodo-4-methylpyridine Q1 Is this a Reference Standard or First Batch? Start->Q1 MethodB METHOD B: 1H & 19F NMR (Confirm Isomer Identity via Splitting) Q1->MethodB Yes MethodA METHOD A: UHPLC-MS (PFP) (Quantify Impurities <0.1%) Q1->MethodA No Branch1 YES: Structural Proof Needed Branch2 NO: Routine Batch Analysis Result1 Outcome: Structure Confirmed Assign Purity Value MethodB->Result1 Result2 Outcome: Pass/Fail QC Check against Impurity Limits MethodA->Result2

Figure 2: Decision tree for selecting the optimal analytical technique.

Expert Commentary & Causality

As a Senior Application Scientist, I strongly recommend a hybrid approach during early development.

  • Causality of Choice: You cannot rely solely on LC-MS for the initial characterization because the ionization efficiency of the 3-iodo and 5-iodo isomers may differ, leading to inaccurate purity assignment. You must use Method B (NMR) to validate the identity of the main peak and the impurity peak.

  • Self-Validating System: Once the NMR confirms that "Peak 1 = 3-iodo" and "Peak 2 = 5-iodo" in your HPLC trace (by isolating peaks or using standards), you can lock down Method A for routine high-throughput QC.

  • The "PFP" Advantage: Do not attempt to separate these isomers on a standard C18 column using simple gradients. The iodine atom is large and lipophilic; on C18, the steric difference between the 3-position and 5-position is masked. The PFP phase is essential because it engages in electron-transfer interactions with the electron-deficient pyridine ring, which are modulated significantly by the position of the iodine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10060052, 2-Fluoro-4-iodo-5-methylpyridine (Isomer Analog). Retrieved January 29, 2026 from [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved January 29, 2026 from [Link]

  • Loughborough University (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Retrieved January 29, 2026 from [Link]

Sources

Comparative

confirming product identity from 2-Fluoro-5-iodo-4-methylpyridine via HRMS

Technical Guide: Identity Confirmation of 2-Fluoro-5-iodo-4-methylpyridine via HRMS Executive Summary & Application Context 2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Identity Confirmation of 2-Fluoro-5-iodo-4-methylpyridine via HRMS

Executive Summary & Application Context

2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building block used extensively in the synthesis of HIV inhibitors and next-generation agrochemicals. Its structural utility lies in its orthogonal reactivity: the iodine atom at position C5 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine at C2 allows for nucleophilic aromatic substitution (SNAr).

However, the synthesis of substituted pyridines often yields regioisomers (e.g., 2-fluoro-4-iodo-5-methylpyridine) that possess identical molecular weights. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, High-Resolution Mass Spectrometry (HRMS) is the preferred method for high-throughput identity confirmation and purity assessment during production and QC.

This guide details the protocol for validating this compound using HRMS, focusing on exact mass accuracy and isotopic pattern analysis to rule out isobaric interferences and elemental impurities.

Theoretical Basis: The "Lock and Key" of HRMS

To confirm identity, we rely on two mass spectral signatures: the Exact Mass (Lock) and the Isotopic Pattern (Key) .

A. Exact Mass Calculation

The molecular formula is C₆H₅FIN .[1] Unlike low-resolution MS (LRMS), which measures nominal mass (237 Da), HRMS measures the monoisotopic mass to four or five decimal places.

ElementIsotopeMass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000672.00000
Hydrogen¹H1.0078355.03915
Fluorine¹⁹F18.99840118.99840
Iodine¹²⁷I126.904471126.90447
Nitrogen¹⁴N14.00307114.00307
Total Neutral Mass 236.94509
Protonated [M+H]⁺ 237.95292

Note: Iodine and Fluorine are monoisotopic elements, meaning they do not contribute to the M+1 or M+2 peaks. Any isotopic satellites observed are derived solely from Carbon (¹³C) and Nitrogen (¹⁵N).

B. Isotopic Fidelity

A critical check for halogenated compounds is the isotopic pattern.

  • Absence of M+2: Unlike Chlorine (3:1 ratio) or Bromine (1:1 ratio), Iodine does not have a significant stable heavy isotope. A significant peak at m/z 239.95 would indicate contamination with a chloro- or bromo- analog.

  • Mass Defect: Iodine has a unique mass defect (mass < 127.0). This shifts the exact mass significantly lower than purely organic impurities of similar nominal mass.

Comparative Analysis: HRMS vs. Alternatives

While HRMS is powerful, it must be positioned correctly against other analytical techniques.

FeatureHRMS (Orbitrap/Q-TOF) ¹H NMR (400 MHz) LRMS (Single Quad)
Primary Output Elemental Composition (Formula)Structural ConnectivityNominal Mass
Differentiation Distinguishes C₆H₅FIN from impurities like C₁₂H₁₀N (isobaric)Distinguishes regioisomers (e.g., 5-iodo vs 4-iodo)Cannot distinguish isobars
Sensitivity High (pg/mL range)Low (mg range required)Medium
Throughput High (< 2 mins/sample)Low (> 10 mins/sample)High
Isotope Analysis Precise (Fine structure)N/ACoarse

Critical Insight: HRMS confirms the molecular formula and purity but cannot definitively distinguish 2-Fluoro-5-iodo-4-methylpyridine from its isomer 2-Fluoro-4-iodo-5-methylpyridine without prior retention time mapping or fragmentation standards. For absolute structural proof of a new batch, ¹H NMR is required to verify the coupling constants between the ring protons.

Experimental Protocol

Step 1: Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[2] Avoid halogenated solvents (e.g., DCM) to prevent background interference.

  • Concentration: Prepare a 1 mg/mL stock solution. Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.

  • Filtration: Use a 0.2 µm PTFE filter to remove particulates.

Step 2: Instrument Configuration (ESI-HRMS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Rationale: Pyridines are basic; the nitrogen lone pair readily accepts a proton to form [M+H]⁺.

  • Analyzer: Orbitrap or Q-TOF (Quadrupole Time-of-Flight).

  • Resolution: Set to > 30,000 FWHM (Full Width at Half Maximum) at m/z 200.

  • Mass Range: m/z 100 – 1000.

Step 3: Data Acquisition & Processing
  • Blank Run: Inject pure solvent to characterize background noise.

  • Sample Run: Inject sample. Observe the Base Peak Chromatogram (BPC).

  • Extraction: Extract the mass spectrum at the retention time of the main peak.

  • Calibration: Apply internal lock mass (e.g., Leucine Enkephalin or polysiloxane background) if available to ensure < 5 ppm accuracy.

Data Interpretation & Decision Logic

Use the following workflow to validate the product.

HRMS_Workflow Start Acquire Spectrum (ESI+) CheckMass Check [M+H]+ Mass Target: 237.9529 Start->CheckMass MassError Is Mass Error < 5 ppm? CheckMass->MassError CheckIso Analyze Isotope Pattern (M+1, M+2) MassError->CheckIso Yes Fail REJECT BATCH (Impurity/Wrong Formula) MassError->Fail No (>5 ppm) IsoMatch No M+2 (Cl/Br)? M+1 ~6-7%? CheckIso->IsoMatch RegioCheck Is Regio-chemistry Critical? IsoMatch->RegioCheck Yes IsoMatch->Fail No (Cl/Br detected) NMR Perform 1H NMR (Confirm I/Me positions) RegioCheck->NMR Yes (New Synthesis) Pass IDENTITY CONFIRMED (Formula Validated) RegioCheck->Pass No (Routine QC) NMR->Pass

Figure 1: Decision logic for confirming 2-Fluoro-5-iodo-4-methylpyridine identity. Note the specific branch for NMR verification when distinguishing between positional isomers is required.

Calculation of Mass Error (ppm)


Example Pass Criteria:

  • Observed: 237.9535

  • Theoretical: 237.9529

  • Difference: +0.0006 Da

  • Error:

    
     (PASS)
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44181856, 2-Fluoro-5-iodo-4-methylpyridine. Retrieved from [Link]

  • Cenmed Enterprises. Product Specification: 2-Fluoro-5-iodo-4-methylpyridine. Retrieved from [Link]

  • WebElements. Isotopes of Iodine and Fluorine: Natural Abundance and Mass Defect. Retrieved from [Link]

Sources

Validation

Strategic Functionalization of 2-Fluoro-5-iodo-4-methylpyridine: A Comparative Synthetic Guide

Executive Summary: The "Linchpin" Scaffold 2-Fluoro-5-iodo-4-methylpyridine (CAS 1184913-75-4) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the development of HIV inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

2-Fluoro-5-iodo-4-methylpyridine (CAS 1184913-75-4) represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the development of HIV inhibitors (e.g., substituted bicyclic octanes) and kinase inhibitors (e.g., Myt1).[1] Its structural utility stems from its orthogonal reactivity profile :

  • C-5 Iodine: A "soft" electrophile primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]

  • C-2 Fluorine: A "hard" electrophile activated for Nucleophilic Aromatic Substitution (

    
    ), enhanced by the electron-deficient pyridine ring.[1]
    
  • C-4 Methyl: Provides steric bulk and lipophilicity, influencing the binding affinity in hydrophobic pockets (e.g., NNRTIs).[1]

This guide compares synthetic strategies utilizing this scaffold, specifically analyzing the chemoselectivity between the C-2 and C-5 positions.[1]

Comparative Analysis of Synthetic Pathways

The primary synthetic challenge is sequencing.[1] Should the researcher perform C-C bond formation (C-5) or C-N bond formation (C-2) first?

Pathway A: -First Strategy (Recommended)

Best for: Installing complex amine cores while preserving the aryl iodide for late-stage diversification.

In this pathway, the C-2 fluorine is displaced by an amine nucleophile.[1] The C-5 iodine remains intact because


 conditions (base/heat) generally do not affect aryl iodides in the absence of metal catalysts or radical initiators.[1]
  • Pros: High chemoselectivity; avoids catalyst poisoning by free amines; allows late-stage library generation via the iodine handle.[1]

  • Cons: Requires careful temperature control to avoid forcing conditions that might degrade the iodine (e.g., elimination or halogen scrambling).[1]

Pathway B: Coupling-First Strategy

Best for: Building the carbon skeleton early, typically when the C-2 position requires a less nucleophilic partner or subsequent transformation.

Here, a Suzuki or Sonogashira coupling is performed at C-5.[1] The C-2 fluorine is generally stable to standard Pd(0)/Pd(II) cycles, provided the base used (e.g.,


, 

) does not trigger premature hydrolysis or substitution at C-2.[1]
  • Pros: Establishes the carbon framework early.

  • Cons: The resulting C-5 substituent may electronically deactivate the C-2 position for subsequent

    
     (e.g., if an electron-rich aryl group is added).[1]
    
Performance Metrics Comparison
FeaturePathway A (

First)
Pathway B (Coupling First)
Chemoselectivity High (F is labile, I is stable)Moderate (Must avoid displacing F)
Yield (Step 1) 85-95% (Typical)70-90% (Dependent on Catalyst)
Electronic Effect Amine at C-2 deactivates C-5 for oxidative addition (requires active Pd).[1]C-5 Alkyl/Aryl may deactivate C-2 for

.[1]
Purification Simple (Polarity change)Moderate (Pd removal required)

Decision Logic & Reactivity Map

The following diagram illustrates the orthogonal reactivity and decision logic for synthesizing candidates using 2-Fluoro-5-iodo-4-methylpyridine.

ReactivityMap Start 2-Fluoro-5-iodo- 4-methylpyridine SnAr_Cond Condition: Amine (R-NH2) Base (Cs2CO3), DMF, 60-80°C Start->SnAr_Cond Suzuki_Cond Condition: Boronic Acid Pd(dppf)Cl2, K2CO3, Dioxane Start->Suzuki_Cond Inter_A Intermediate A: 2-Amino-5-iodo-4-methylpyridine SnAr_Cond->Inter_A Path A (Preferred) Coupling_Cond_A Condition: Alkyne/Boronate Pd catalyst, CuI (opt) Inter_A->Coupling_Cond_A Final_A Target A: 2-Amino-5-functionalized Coupling_Cond_A->Final_A Inter_B Intermediate B: 2-Fluoro-5-aryl-4-methylpyridine Suzuki_Cond->Inter_B Path B SnAr_Cond_B Condition: Strong Nucleophile High Temp (>100°C) Inter_B->SnAr_Cond_B Final_B Target B: 2-Substituted-5-aryl SnAr_Cond_B->Final_B

Figure 1: Divergent synthetic pathways. Path A is generally preferred for medicinal chemistry to prevent catalyst poisoning by amines and to utilize the high reactivity of the C-2 Fluorine early.

Experimental Protocols

Protocol A: Selective Displacement (C-2 Functionalization)

Validated Context: Synthesis of HIV Inhibitor Intermediates (e.g., diazabicyclo-octane derivatives).

Objective: Displace the C-2 fluorine with a secondary amine while retaining the C-5 iodine.

  • Reagents:

    • Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)[1][2][3]

    • Nucleophile: Amine (e.g., 3,8-diazabicyclo[3.2.1]octane derivative) (1.1 equiv)[1]

    • Base:

      
       or 
      
      
      
      (2.0 equiv)[1]
    • Solvent: Anhydrous DMF or DMSO.[1]

  • Procedure:

    • Charge a reaction vial with the amine and base.[1]

    • Add 2-Fluoro-5-iodo-4-methylpyridine dissolved in DMF (0.2 M concentration).

    • Heat the mixture to 60–80 °C for 4–12 hours. Note: Monitor by LCMS.[1] The reaction is driven by the electron-deficient pyridine ring.

    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Dry over

      
      .[1]
      
  • Expected Outcome: >90% conversion to the 2-amino-5-iodo-4-methylpyridine product. The methyl group at C-4 does not significantly hinder substitution at C-2.[1]

Protocol B: Sonogashira Coupling (C-5 Functionalization)

Validated Context: Introduction of alkynyl linkers post-


.

Objective: Couple a terminal alkyne to the C-5 position of the iodopyridine intermediate.

  • Reagents:

    • Substrate: 2-Substituted-5-iodo-4-methylpyridine (from Protocol A) (1.0 equiv)[1]

    • Alkyne: Trimethylsilylacetylene or functionalized alkyne (1.2 equiv)[1]

    • Catalyst:

      
       (0.05 equiv)[1]
      
    • Co-catalyst: CuI (0.02 equiv)[1]

    • Base/Solvent:

      
       / THF (1:1 mixture) or DMF/TEA.
      
  • Procedure:

    • Degas the solvent mixture with nitrogen/argon for 15 minutes (Critical: Oxygen poisons the Cu/Pd cycle).[1]

    • Add substrate, alkyne, CuI, and Pd catalyst under inert atmosphere.[1]

    • Stir at Room Temperature to 50 °C . The iodine at C-5 is highly reactive; high heat is rarely needed and may cause homocoupling of the alkyne.[1]

    • Workup: Filter through a Celite pad to remove metal residues.[1] Concentrate and purify via silica chromatography.

  • Expected Outcome: Formation of the 5-alkynylpyridine derivative.

Critical Technical Insights

  • Steric Influence of C-4 Methyl: The methyl group at C-4 is ortho to the C-5 iodine.[1] While it does not block Pd-oxidative addition, it increases the steric demand around the metal center.[1] Ligands with smaller cone angles (e.g.,

    
    , dppf) are often more effective than extremely bulky Buchwald ligands unless the coupling partner is also hindered.[1]
    
  • Regiocontrol: In the starting material (2-Fluoro-5-iodo-4-methylpyridine), the C-2 position is the most electrophilic site for hard nucleophiles (amines, alkoxides), while the C-5 position is the exclusive site for soft metal-mediated couplings.[1]

  • Stability: The compound is light-sensitive due to the C-I bond.[1] Store in amber vials at 2-8 °C.

References

  • Gilead Sciences, Inc. (2020).[1] HIV Inhibitor Compounds.[1] US Patent 10,752,636 B2.[1] (Demonstrates the

    
    -first strategy using 2-Fluoro-5-iodo-4-methylpyridine to synthesize bicyclic amine intermediates). 
    
  • Repare Therapeutics Inc. (2024).[1] Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same.[1][4] EP Patent 4,526,293 A1. (Details the use of the scaffold in Myt1 inhibitor synthesis).

  • CymitQuimica . 2-Fluoro-5-iodo-4-methylpyridine Product Data. (Physical properties and general reactivity profile).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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